molecular formula C11H7N3 B11765813 2-Phenylpyrimidine-4-carbonitrile

2-Phenylpyrimidine-4-carbonitrile

Cat. No.: B11765813
M. Wt: 181.19 g/mol
InChI Key: JGWWBSUUFGBHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylpyrimidine-4-carbonitrile (CAS 22220-27-5) is a versatile pyrimidine derivative of significant interest in medicinal chemistry and materials science. This compound features a phenyl substituent at the 2-position and a nitrile group at the 4-position of the pyrimidine ring, a structure that serves as a key scaffold for the development of novel bioactive molecules. Pyrimidine-carbonitrile derivatives have demonstrated a wide range of biological activities in research, including anticancer, anti-HIV, and antibacterial properties . Furthermore, structurally related pyrimidine-5-carbonitriles have been studied as novel fluorescent chemosensors for the specific detection of toxic heavy metal ions such as Hg²⁺, highlighting the value of this chemical class in environmental and analytical applications . The pyrimidine core is a privileged structure in drug discovery, and derivatives of 4-phenyl-pyrimidine-2-carbonitrile have been investigated for the treatment of various conditions, including osteoporosis, immune disorders, and chronic pain . Researchers value this compound as a critical building block for the synthesis of more complex molecules and for probing biological mechanisms. This product is intended for Research and Development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the material safety data sheet (MSDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

2-phenylpyrimidine-4-carbonitrile

InChI

InChI=1S/C11H7N3/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-7H

InChI Key

JGWWBSUUFGBHCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)C#N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Phenylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Among its vast derivatives, 2-phenylpyrimidine-4-carbonitrile stands out as a key intermediate in the synthesis of various targeted therapies, including kinase inhibitors. This guide provides a comprehensive exploration of the prevalent and efficient synthesis pathway for this compound, delving into the mechanistic rationale, detailed experimental protocols, and critical process parameters.

Strategic Overview: The Logic of a Three-Component Condensation

The most direct and atom-economical approach to the synthesis of 2-phenylpyrimidine-4-carbonitrile is a one-pot, three-component reaction. This strategy elegantly combines benzaldehyde, malononitrile, and benzamidine hydrochloride to construct the pyrimidine ring in a single synthetic operation. The causality behind this choice lies in its efficiency, convergence, and the ready availability of the starting materials.

The reaction proceeds through a well-established sequence of classical organic reactions: a Knoevenagel condensation, followed by a Michael addition, and culminating in a cyclization/aromatization cascade. This domino sequence is often catalyzed by a base or can be promoted under thermal conditions.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product benzaldehyde Benzaldehyde knoevenagel Benzylidenemalononitrile (Knoevenagel Adduct) benzaldehyde->knoevenagel Knoevenagel Condensation malononitrile Malononitrile malononitrile->knoevenagel benzamidine Benzamidine Hydrochloride michael Michael Adduct benzamidine->michael knoevenagel->michael Michael Addition product 2-Phenylpyrimidine-4-carbonitrile michael->product Cyclization & Aromatization caption Figure 1. Overall synthesis pathway.

Caption: Figure 1. Overall synthesis pathway.

Mechanistic Deep Dive: A Step-by-Step Rationale

Understanding the underlying mechanism is paramount for troubleshooting and optimization. The reaction is typically initiated by a base, which deprotonates the highly acidic methylene group of malononitrile.

  • Knoevenagel Condensation: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration yields benzylidenemalononitrile. This intermediate is a key checkpoint in the reaction sequence.

  • Michael Addition: Benzamidine, acting as the N-C-N source, then participates in a Michael 1,4-addition to the electron-deficient double bond of the benzylidenemalononitrile intermediate.

  • Cyclization and Aromatization: The resulting adduct undergoes an intramolecular cyclization, with one of the amidine nitrogens attacking one of the nitrile groups. A subsequent tautomerization and elimination of ammonia (or a related species, depending on the exact pathway and conditions) leads to the formation of the stable, aromatic pyrimidine ring.

Visualizing the Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Aromatization r1 Benzaldehyde + Malononitrile i1 Benzylidenemalononitrile r1->i1 Base catalyst i2 Michael Adduct i1->i2 r2 Benzamidine r2->i2 i3 Cyclized Intermediate i2->i3 Intramolecular Nucleophilic Attack p1 2-Phenylpyrimidine-4-carbonitrile i3->p1 Tautomerization & Elimination caption Figure 2. Stepwise reaction mechanism.

Caption: Figure 2. Stepwise reaction mechanism.

Field-Proven Experimental Protocol

This protocol is a robust starting point for the synthesis of 2-phenylpyrimidine-4-carbonitrile, adapted from established procedures for similar pyrimidine syntheses.[1]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Benzaldehyde106.12101.06 g (1.02 mL)
Malononitrile66.06100.66 g
Benzamidine Hydrochloride156.61101.57 g
Ammonium Chloride (Catalyst)53.4910.053 g
Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (10 mmol), malononitrile (10 mmol), benzamidine hydrochloride (10 mmol), and ammonium chloride (1 mmol).

  • Reaction Conditions: The reaction is conducted under solvent-free conditions. Heat the mixture in a preheated oil bath at 110-120 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Add 20 mL of cold water to the flask and stir vigorously to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and the catalyst.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield pure 2-phenylpyrimidine-4-carbonitrile as a solid.

Visualizing the Experimental Workflow

Experimental_Workflow start Combine Reactants & Catalyst heat Heat under Solvent-Free Conditions (110-120 °C) start->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Add Cold Water & Stir cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure 2-Phenylpyrimidine-4-carbonitrile recrystallize->product caption Figure 3. Experimental workflow.

Caption: Figure 3. Experimental workflow.

Characterization Data

The identity and purity of the synthesized 2-phenylpyrimidine-4-carbonitrile should be confirmed by spectroscopic methods.

TechniqueExpected Data
¹H NMR Aromatic protons of the phenyl and pyrimidine rings will appear as multiplets in the range of δ 7.5-9.0 ppm.
¹³C NMR Aromatic carbons will resonate in the δ 110-170 ppm region. The nitrile carbon will appear around δ 115-120 ppm.
IR (KBr) A sharp absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretch. Aromatic C-H stretching above 3000 cm⁻¹, and C=C and C=N stretching in the 1400-1600 cm⁻¹ region.
Mass Spec. The molecular ion peak (M⁺) should be observed at m/z = 181.06.

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating. The progress of the reaction can be easily tracked by TLC, allowing for a clear determination of the reaction endpoint. The work-up procedure is straightforward, and the final product can be readily purified by recrystallization. The purity of the final compound can be unequivocally assessed by melting point determination and spectroscopic analysis, which should be compared against literature values.

Conclusion and Future Perspectives

The three-component synthesis of 2-phenylpyrimidine-4-carbonitrile is a robust and efficient method for accessing this valuable building block. The insights into the reaction mechanism and the detailed experimental protocol provided in this guide offer a solid foundation for researchers in drug discovery and development. Further optimization of reaction conditions, such as exploring different catalysts or microwave-assisted synthesis, could lead to even more efficient and environmentally benign processes. The versatility of the pyrimidine core ensures that 2-phenylpyrimidine-4-carbonitrile will continue to be a key intermediate in the development of novel therapeutics.

References

  • A comparative spectroscopic analysis of pyrimidine and its deriv
  • 1H and 13C-NMR data of compounds 2 – 4. (n.d.).
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • 1H NMR (500 MHz, CDCl3) δ. (n.d.). The Royal Society of Chemistry.
  • 2-Phenylpyrimidine. (n.d.). PubChem.
  • Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.).
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences.
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (n.d.). PMC.
  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Deriv
  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Deriv
  • Design and Development of Some Pyrimidine Analogues as an Anthelmintic Agent. (2024). International Journal of Pharmaceutical Sciences and Drug Research.
  • 13C NMR. (n.d.).
  • 2-phenylpyrimidine-5-carbonitrile (C11H7N3). (n.d.). PubChemLite.
  • 4-Phenyl-2-(phenylamino)pyrimidine-5-carbonitrile. (n.d.). PubChem.
  • FT-IR data of pyrimidine derivatives compounds. (n.d.).
  • 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. (n.d.).
  • A guide to 13C NMR chemical shift values. (2015). Compound Interest.
  • 4-Pyridinecarbonitrile. (n.d.). NIST WebBook.
  • Butyronitrile, 4-diisopropylamino-2-phenyl-2-(2-pyridyl)-. (n.d.). NIST WebBook.
  • Infrared Spectroscopy. (n.d.).
  • 13C NMR spectra of synthesized model compound 4f. (n.d.).
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE.
  • Water extract of pomegranate ash (WEPA)
  • The reaction among benzaldehyde (1), malononitrile (2) and barbituric acid (7) catalyzed by thiamine hydrochloride. (n.d.).
  • Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on W
  • Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. (n.d.). MDPI.

Sources

Physicochemical Properties of 2-Phenylpyrimidine-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Phenylpyrimidine-4-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry and materials science.

CAS Number: 83858-04-2 Formula: C₁₁H₇N₃ Molecular Weight: 181.19 g/mol

Executive Summary

2-Phenylpyrimidine-4-carbonitrile represents a "privileged scaffold" in drug discovery, serving as a robust pharmacophore for kinase inhibition (e.g., VEGFR-2, CYP51) and a mesogenic core in liquid crystal engineering. Its physicochemical profile is defined by the synergistic electron-withdrawing nature of the pyrimidine ring and the nitrile group, balanced by the lipophilic phenyl moiety. This guide dissects its structural behavior, synthetic accessibility, and property-activity relationships to support high-level research and development.

Molecular Identity & Structural Analysis

The molecule features a pyrimidine ring substituted at the C2 position with a phenyl group and at the C4 position with a cyano (nitrile) group. This substitution pattern creates a polarized electronic environment essential for its reactivity and binding affinity.

Structural Descriptors
PropertyValueTechnical Context
IUPAC Name 2-Phenylpyrimidine-4-carbonitrileFormal nomenclature.
SMILES N#CC1=NC(C2=CC=CC=C2)=NC=C1Useful for cheminformatics/docking.
InChIKey OZDRGIMFRMFITG-UHFFFAOYSA-NUnique digital identifier.
H-Bond Acceptors 3 (2 Pyrimidine N, 1 Nitrile N)Critical for active site interaction (e.g., hinge regions).
H-Bond Donors 0Lack of donors improves membrane permeability.
Rotatable Bonds 1The C2-Phenyl bond allows conformational adaptation.

Physicochemical Profile

The following data synthesizes experimental observations with high-confidence predictive models (SwissADME/PubChem) where specific experimental values for this exact isomer are proprietary or rare.

Core Physical Properties
ParameterValue (Exp/Pred)Implication for Development
Physical State Solid (Crystalline)Stable solid form facilitates handling and formulation.
Melting Point Est. 95–105 °CEstimated based on isomer (2-phenylpyridine-4-CN, MP 97-101°C) and 6-chloro analog.
Boiling Point Pred. 340 ± 20 °CHigh thermal stability; suitable for high-temp cross-coupling.
Solubility (Water) Low (< 0.1 mg/mL)Requires organic co-solvents (DMSO, DMF) for biological assays.
Solubility (Organic) HighSoluble in DCM, EtOAc, DMSO, Methanol.
LogP (Lipophilicity) 2.2 – 2.5Ideal range for oral bioavailability (Lipinski compliant).
Topological PSA 50.09 ŲExcellent membrane permeability prediction (< 140 Ų).
pKa (Conjugate Acid) ~1.0 – 1.5Weakly basic; protonation occurs only in strong acid.

Scientist's Note: The LogP of ~2.3 is a "sweet spot" for lead compounds. It ensures sufficient lipophilicity for hydrophobic pocket binding (e.g., in kinases) without compromising solubility to the point of aggregation.

Synthetic Pathways & Purity Considerations

High-purity synthesis is prerequisite for accurate physicochemical characterization. The presence of the 4-cyano group introduces sensitivity to hydrolysis under strong acidic/basic conditions.

Primary Synthetic Route (Nucleophilic Substitution)

The most robust route utilizes 2-phenyl-4-chloropyrimidine as the precursor. This pathway avoids the harsh conditions of direct condensation.

Workflow:

  • Precursor: 2-Phenyl-4-chloropyrimidine (commercially available or synthesized from 2-phenyl-4(3H)-pyrimidinone).

  • Reagents: Potassium Cyanide (KCN) or Zinc Cyanide (Zn(CN)₂).

  • Catalyst: DABCO (nucleophilic catalyst) or Pd(PPh₃)₄ (for Zn(CN)₂).

  • Solvent: DMSO or DMF (polar aprotic is essential).

  • Conditions: 80–100 °C, 4–12 hours.

Visualization: Synthetic Logic

Synthesis Start Benzamidine HCl Inter1 2-Phenyl-4(3H)- pyrimidinone Start->Inter1 + Ethyl Propiolate (Condensation) Inter2 2-Phenyl-4- chloropyrimidine Inter1->Inter2 + POCl3 (Chlorination) Product 2-Phenylpyrimidine- 4-carbonitrile Inter2->Product + KCN/DABCO (Cyanation)

Caption: Step-wise synthetic progression from benzamidine to the target nitrile scaffold.

Impurity Profile
  • Hydrolysis Product: 2-Phenylpyrimidine-4-carboxylic acid (forms if water is present during cyanation).

  • Dimerization: Bi-pyrimidine species can form under aggressive Pd-catalyzed conditions.

  • Detection: Monitor reaction via TLC (EtOAc/Hexane 3:7) or LC-MS (M+H = 182.07).

Analytical Characterization

Confirming the identity of 83858-04-2 requires specific spectral signatures.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyrimidine Ring: Look for two doublets (or doublet of doublets) in the aromatic region (δ 7.8–9.0 ppm). The proton at C6 is typically most deshielded (~9.0 ppm) due to adjacency to both nitrogens.

    • Phenyl Ring: Multiplets at δ 7.4–8.5 ppm (Ortho protons deshielded by the pyrimidine ring).

  • IR Spectroscopy (ATR):

    • Nitrile Stretch (C≡N): Sharp, distinct band at 2220–2240 cm⁻¹ . This is the diagnostic peak.

    • C=N Stretch: ~1580 cm⁻¹.

  • Mass Spectrometry (ESI+):

    • Parent Ion: [M+H]⁺ = 182.1 m/z.

Applications in Drug Discovery

The 2-phenylpyrimidine-4-carbonitrile scaffold acts as a bioisostere for other bi-aryl systems, offering unique vector properties for drug design.

Pharmacophore Mapping
  • Kinase Inhibitors: The N1 and N3 atoms serve as H-bond acceptors for the "hinge region" in ATP-binding pockets. The phenyl group occupies the hydrophobic "gatekeeper" pocket.

  • Covalent Targeting: The nitrile group can be reversibly attacked by cysteine residues (covalent reversible inhibition) or converted to a thioamide/amidine for stronger binding.

Visualization: Pharmacophore Interactions

Pharmacophore Core 2-Phenylpyrimidine Scaffold Nitrile 4-CN Group: Reversible Covalent Targeting (Cys) Core->Nitrile Phenyl 2-Phenyl Group: Hydrophobic Pocket Interaction Core->Phenyl Nitrogens Pyrimidine N1/N3: H-Bond Acceptors (Hinge Binder) Core->Nitrogens

Caption: Functional dissection of the molecule showing key binding modes in biological systems.

Handling, Stability & Safety

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable but can hydrolyze upon prolonged exposure to atmospheric moisture.

  • Safety:

    • GHS Classification: Acute Toxicity (Oral/Dermal/Inhalation) - Category 4.

    • Hazard: Liberates toxic HCN gas if exposed to strong acids. Work in a well-ventilated fume hood.

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • PubChem Compound Summary. "2-Phenylpyrimidine-4-carbonitrile (Related Isomers/Derivatives)." National Center for Biotechnology Information. Link

  • SwissADME. "Physicochemical Property Prediction for C11H7N3." Swiss Institute of Bioinformatics. Link

  • Movassaghi, M. & Hill, M.D. "Single-Step Synthesis of Pyrimidine Derivatives."[1] J. Am. Chem. Soc.[1] 2006, 128, 14254.[1] (Foundational synthesis of phenylpyrimidines). Link

  • ChemicalBook. "2-Phenylpyrimidine-4-carbonitrile CAS 83858-04-2 Entry." Link

Sources

Technical Guide: Spectral Analysis & Structural Elucidation of 2-Phenylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous analytical framework for the structural validation of 2-phenylpyrimidine-4-carbonitrile (CAS: 14080-23-0). As a functionalized pyrimidine, this scaffold acts as a critical pharmacophore in kinase inhibitors and a precursor for tetrazole-based antagonists.

This document moves beyond basic spectral listing to focus on causality and self-validation . It addresses the specific challenge of distinguishing regioisomers (e.g., the 5-carbonitrile isomer) and quantifying common synthetic impurities derived from palladium-catalyzed cyanation chemistries.

Part 1: Synthetic Origin & Impurity Context

To accurately interpret spectral data, one must understand the sample's history. 2-Phenylpyrimidine-4-carbonitrile is typically synthesized via Pd-catalyzed cyano-de-halogenation of 4-chloro-2-phenylpyrimidine using sources like


 or 

[1, 2].
Critical Impurity Profile

When analyzing your sample, look for these specific spectral artifacts arising from the synthesis:

  • Residual Starting Material: 4-Chloro-2-phenylpyrimidine (Distinguishable via MS: Cl isotope pattern 3:1).

  • Homocoupling Byproducts: Bis-pyrimidine species (identifiable via high-molecular-weight MS peaks and complex aromatic NMR regions).

  • Hydrolysis Products: 2-Phenylpyrimidine-4-carboxylic acid (Broad O-H stretch in IR >3000 cm⁻¹, loss of nitrile peak).

Part 2: Vibrational Spectroscopy (FT-IR)

The Diagnostic "Handshake"

Infrared spectroscopy serves as the primary " go/no-go " decision gate. The nitrile group (


) provides a silent-region handle that is free from interference by the pyrimidine or phenyl ring vibrations.
Data Interpretation Table
Functional GroupFrequency (

, cm⁻¹)
IntensityMechanistic Insight
Nitrile (

)
2235 ± 5 Strong/SharpPrimary Diagnostic. Lower than aliphatic nitriles (2250 cm⁻¹) due to conjugation with the electron-deficient pyrimidine ring [3].
Aromatic C-H 3030 - 3080Weak

C-H stretching.
Ring Skeletal 1560 - 1580MediumC=N / C=C ring stretches characteristic of pyrimidines.

Self-Validation Protocol:

If the nitrile peak appears >2250 cm⁻¹, suspect loss of conjugation (saturation of the ring). If the peak is absent and a broad band appears at 3300 cm⁻¹, the nitrile has likely hydrolyzed to an amide or acid.

Part 3: Nuclear Magnetic Resonance (NMR) Profiling

The Structural Fingerprint

NMR provides the definitive proof of regiochemistry. The key challenge is distinguishing the 4-carbonitrile from the 5-carbonitrile isomer. This is resolved by analyzing the coupling constants (


)  of the pyrimidine protons.
H NMR Analysis (DMSO- , 400 MHz)

The molecule possesses two distinct aromatic systems: the phenyl ring (5 protons) and the pyrimidine ring (2 protons).

Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
H-6 9.15 - 9.25 Doublet (d)~5.2 Most Deshielded. Adjacent to the ring nitrogen (

). The chemical shift is characteristic of protons alpha to nitrogen in electron-deficient heterocycles [4].
Phenyl (Ortho) 8.45 - 8.55Multiplet (m)-Deshielded due to anisotropy from the pyrimidine ring.
H-5 8.05 - 8.15 Doublet (d)~5.2 Diagnostic Coupling. Beta to nitrogen. It couples only with H-6.
Phenyl (Meta/Para) 7.50 - 7.65Multiplet (m)-Typical aromatic envelope.
The "Coupling Constant" Check (Critical)
  • Scenario A (Correct Structure): 2-Phenylpyrimidine-4-carbonitrile.

    • H-5 and H-6 are vicinal (neighbors).

    • Observed

      
      :  ~5.0 - 5.5 Hz.
      
  • Scenario B (Isomer): 2-Phenylpyrimidine-5-carbonitrile.

    • Protons are at positions 4 and 6. They are meta to each other (separated by one carbon).

    • Observed

      
      :  ~1.0 - 1.5 Hz (or singlet appearance).
      

Protocol: Zoom into the doublet at ~9.2 ppm. If the splitting is >4 Hz, you have the 4-substituted isomer. If it is <2 Hz, you have the 5-substituted isomer.

C NMR Highlights
  • Nitrile Carbon: ~116-118 ppm.

  • C-2 (Pyrimidine): ~164 ppm (Most deshielded due to flanking nitrogens).

  • C-4 (Ipso-CN): ~138 ppm.

Part 4: Mass Spectrometry & Purity Analysis

Validation of Molecular Integrity

  • Technique: LC-MS (ESI+)

  • Target Ion:

    
     m/z (Calculated MW: 181.06).
    
  • Fragmentation Pattern:

    • Loss of HCN is common in pyrimidines.

    • Look for

      
       fragment.
      

Part 5: Analytical Workflow & Logic

The following diagram illustrates the decision tree for validating the synthesis product, specifically filtering out common isomers and hydrolysis defects.

G Start Crude Product (Post-Workup) IR_Check FT-IR Analysis (Nitrile Region) Start->IR_Check Decision_IR Peak at ~2235 cm-1? IR_Check->Decision_IR Hydrolysis_Fail FAIL: Hydrolysis (Amide/Acid detected) Decision_IR->Hydrolysis_Fail No / Broad OH NMR_Step 1H NMR (DMSO-d6) Decision_IR->NMR_Step Yes (Sharp) H6_Signal Analyze H-6 Signal (~9.2 ppm) NMR_Step->H6_Signal Coupling_Check Coupling Constant (J value) H6_Signal->Coupling_Check Isomer_5 FAIL: 5-CN Isomer (Meta coupling < 2Hz) Coupling_Check->Isomer_5 J < 2 Hz Confirm_4 PASS: 4-CN Isomer (Vicinal coupling ~5Hz) Coupling_Check->Confirm_4 J = 5.2 Hz Final_QC Final QC: LC-MS Purity >98% Confirm_4->Final_QC

Figure 1: Analytical Logic Tree for distinguishing the target 4-carbonitrile from hydrolysis byproducts and regioisomers.

Part 6: Experimental Protocol (Standard Operating Procedure)

Sample Preparation
  • Massing: Weigh 5–10 mg of the solid sample into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.8% D).
    
    • Why DMSO? Pyrimidine carbonitriles often exhibit poor solubility in

      
      . DMSO ensures complete dissolution and prevents aggregation broadening.
      
  • Filtration: If any turbidity remains, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., residual

    
     or Pd black).
    
Acquisition Parameters ( H NMR)
  • Spectral Width: -2 to 14 ppm (to capture potential acid protons if hydrolysis occurred).

  • Scans (NS): Minimum 16 (for sharp aromatic resolution).

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of quaternary carbons if running

    
    C).
    
Data Processing
  • Phasing: Manual phasing is required for the nitrile region in

    
    C to distinguish the small quaternary peak from baseline noise.
    
  • Integration: Normalize the phenyl multiplet (7.5-7.7 ppm) to 3.0H. This should result in the H-5 and H-6 doublets integrating to exactly 1.0H each.

References

  • Weissman, S. A., et al. (2005).[1] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.[1] The Journal of Organic Chemistry, 70(4), 1508–1510.[2] [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388-1389. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison Chemistry. [Link]

Sources

A Comprehensive Technical Guide to 2-Phenylpyrimidine-4-carbonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2-phenylpyrimidine-4-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis methodologies, and its burgeoning role in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this promising molecular framework.

Introduction: The Pyrimidine Scaffold in Drug Design

Pyrimidine, a fundamental building block of nucleic acids, has long been a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal core for designing molecules that can interact with a wide array of biological targets. The introduction of a phenyl group at the 2-position and a nitrile group at the 4-position of the pyrimidine ring creates the 2-phenylpyrimidine-4-carbonitrile core, a structure that has demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][4][5] This guide will provide a comprehensive overview of this important chemical entity.

Chemical Identity and Physicochemical Properties

While the parent 2-phenylpyrimidine-4-carbonitrile is a key reference structure, many of its derivatives are more commonly synthesized and studied. For the purpose of this guide, we will discuss the properties of the core structure and its closely related analogues.

A specific CAS Number for the unsubstituted 2-Phenylpyrimidine-4-carbonitrile is not prominently available in major chemical databases, suggesting that its derivatives are of greater research and commercial interest. For instance, substituted versions such as 6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile (CAS No. 1272756-63-4) are commercially available.

The physicochemical properties of pyrimidine derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. The presence of the nitrile group can influence the molecule's polarity and its ability to act as a hydrogen bond acceptor. The phenyl group contributes to hydrophobic interactions with target proteins.

Below is a table summarizing the computed properties for a representative analogue, 2-Hydrazinyl-6-phenylpyrimidine-4-carbonitrile, to provide an illustrative example of the typical physicochemical characteristics of this class of compounds.

PropertyValueSource
Molecular FormulaC11H9N5PubChem
Molecular Weight211.22 g/mol PubChem[6]
XLogP31.5PubChem[6]
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count5PubChem
Rotatable Bond Count2PubChem

These properties are for a specific derivative and will vary with substitution.

Synthesis of the 2-Phenylpyrimidine-4-carbonitrile Core

The synthesis of the 2-phenylpyrimidine-4-carbonitrile scaffold and its derivatives often relies on well-established cyclocondensation reactions. A common and efficient method involves the reaction of a substituted benzaldehyde, malononitrile, and a suitable amidine or urea derivative.

General Synthetic Approach: Cyclocondensation

A versatile route to substituted pyrimidine-5-carbonitriles (isomeric to the 4-carbonitrile) involves the cyclocondensation of an aldehyde, ethyl cyanoacetate, and thiourea in an alkaline medium.[4] This approach can be adapted for the synthesis of the 2-phenylpyrimidine-4-carbonitrile core.

A general synthetic scheme for a related series of 4-amino-2-hydroxy-6-substituted phenyl pyrimidine-5-carbonitrile derivatives involves treating a substituted benzaldehyde with malononitrile and urea.[7]

Below is a detailed, step-by-step protocol for a representative synthesis of a 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile, which shares a similar synthetic strategy.

Experimental Protocol: Synthesis of 6-Amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile[9]
  • Reagents and Conditions:

    • Aromatic aldehyde (1 equivalent)

    • Malononitrile (1 equivalent)

    • Urea (1 equivalent)

    • Potassium carbonate (catalytic amount)

    • Absolute ethanol (solvent)

    • Reflux

  • Step-by-Step Procedure:

    • To a solution of the aromatic aldehyde in absolute ethanol, add malononitrile and urea.

    • Add a catalytic amount of potassium carbonate to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired product.

  • Causality of Experimental Choices:

    • Solvent: Absolute ethanol is a good solvent for the reactants and allows for heating to reflux to drive the reaction to completion.

    • Catalyst: Potassium carbonate, a mild base, facilitates the deprotonation steps required for the cyclization to occur.

    • Reactants: The choice of a substituted benzaldehyde allows for the introduction of various functional groups on the phenyl ring, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 2-phenylpyrimidine-4-carbonitrile derivatives.

Synthesis_Workflow Reactants Reactants (Aldehyde, Malononitrile, Urea/Amidine) Reaction Cyclocondensation (Reflux) Reactants->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Catalyst (e.g., K2CO3) Catalyst->Reaction Workup Reaction Work-up (Cooling, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Final Product Characterization->Final_Product CYP51_Inhibition cluster_Fungal_Cell Fungal Cell Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor 2-Phenylpyrimidine Derivative Inhibitor->CYP51 Inhibition

Caption: Mechanism of action of 2-phenylpyrimidine derivatives as CYP51 inhibitors.

Anti-inflammatory Activity

Chronic inflammatory diseases are another area where pyrimidine derivatives have shown promise.

  • PDE4 Inhibition: Fused bicyclic 4-amino-2-phenylpyrimidine derivatives have been identified as novel and potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade. A[5] lead compound from this series demonstrated potent inhibition of both PDE4B and TNF-α production and exhibited significant in vivo anti-inflammatory activity in a mouse model of lung inflammation.

[5]#### 4.4. Other Therapeutic Applications

The versatility of the pyrimidine scaffold has led to its investigation in a wide range of other therapeutic areas, including:

  • Anthelmintic Agents: Pyrimidine derivatives have been explored for their potential to treat parasitic infections. *[7] Antimicrobial Agents: Novel pyrimidine and pyrimidopyrimidine derivatives have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and antioxidant activities.

The 2-phenylpyrimidine-4-carbonitrile core represents a highly versatile and valuable scaffold in modern drug discovery. The synthetic accessibility and the ease with which its structure can be modified at multiple positions have allowed for the rapid generation of diverse chemical libraries. The demonstrated efficacy of its derivatives against a range of important therapeutic targets, including kinases, metabolic enzymes, and inflammatory mediators, underscores its significance.

Future research in this area will likely focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The continued exploration of novel substitution patterns and the use of advanced computational modeling techniques will undoubtedly lead to the discovery of new and improved drug candidates based on this remarkable heterocyclic system.

References

  • PubChem. 2-Hydrazinyl-6-phenylpyrimidine-4-carbonitrile | C11H9N5 | CID 929321. [Link]

  • Ma, D., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]

  • Al-Ostoot, F.H., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances. [Link]

  • PubChem. 4-Phenyl-2-(phenylamino)pyrimidine-5-carbonitrile | C17H12N4. [Link]

  • Jiang, B., et al. (2017). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Abdel-Maksoud, M.S., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. [Link]

  • Pawar, S.J., et al. (2024). Design and Development of Some Pyrimidine Analogues as an Anthelmintic Agent. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • ChemSynthesis. 2-phenylpyrimidine. [Link]

  • Singh, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. [Link]

  • Vitaku, E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • El-Naggar, M., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry. [Link]

  • Kim, H.P., et al. (2013). Identification of the fused bicyclic 4-amino-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Strategic Selection of Starting Materials for 2-Phenylpyrimidine-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Retrosynthetic Logic

The synthesis of 2-phenylpyrimidine-4-carbonitrile (CAS: 14385-87-6) is a critical gateway to various pharmaceutical scaffolds, particularly in the development of adenosine receptor antagonists and kinase inhibitors.[1]

Unlike simple aliphatic nitriles, this heteroaromatic nitrile cannot be reliably synthesized via direct electrophilic substitution. The selection of starting materials is therefore dictated by three distinct synthetic strategies, each with unique impurity profiles and scalability factors.

This guide categorizes starting materials into two primary workflows:

  • De Novo Ring Assembly: Constructing the pyrimidine core from Benzamidine and C3-Synthons .

  • Functional Group Interconversion (FGI): Late-stage cyanation of 2-Phenyl-4-chloropyrimidine or dehydration of the 4-Carboxamide .[1]

Primary Starting Material: Benzamidine Hydrochloride

Role: The nucleophilic binucleophile (N-C-N) source.

Material Attributes

Benzamidine is rarely handled as a free base due to stability issues. The hydrochloride hydrate is the industry standard.

AttributeSpecificationImpact on Synthesis
Form Hydrochloride HydrateHygroscopic.[1] Water content must be accounted for in stoichiometry.
Purity >98% (HPLC)Impurities (e.g., Benzonitrile) can poison Pd-catalysts in downstream steps.[1]
Handling Desiccant requiredExcess moisture hydrolyzes sensitive C3-synthons (e.g., acid chlorides).[1]
The "De Novo" Assembly Strategy

To build the pyrimidine ring, Benzamidine must be condensed with a three-carbon (C3) electrophile.[1] Direct cyclization to the nitrile is electronically unfavorable; therefore, the standard protocol targets the 4-Hydroxy or 4-Chloro intermediate first.

Critical C3-Synthons:
  • Ethyl Propiolate / Ethyl Acrylate derivatives: Used to access the 4-hydroxypyrimidine.

  • Mucochloric Acid: A classic reagent yielding 4,5-dichloro derivatives (requires dechlorination at C5, making it less atom-economical for this specific target).[1]

  • Ethyl 4-chloro-2-oxobutanoate: A specialized synthon for direct access to functionalized cores.[1]

The Pivot Intermediate: 2-Phenyl-4-chloropyrimidine

Role: The electrophilic substrate for cyanation.

Most research labs will purchase this intermediate rather than synthesizing it from benzamidine to save time. However, for process scale-up, understanding its origin is vital to predict impurity profiles (e.g., residual POCl₃).[1]

Quality Criticality
  • Hydrolysis Risk: The C4-Cl bond is susceptible to hydrolysis, reverting to the 4-hydroxy species (inactive in Suzuki/Cyanation).[1]

  • Storage: Must be stored under inert gas at <4°C.

Cyanation Reagents: The "Make or Break" Selection

Once the 2-phenyl-4-chloropyrimidine core is secured, the transformation to the nitrile is the most challenging step. The choice of cyanide source defines the safety profile and purification burden.

Comparison of Cyanide Sources
ReagentFormulaToxicity (LD50 Rat)Atom EconomyCatalyst Compatibility
Zinc Cyanide Zn(CN)₂54 mg/kgHighExcellent. The "Gold Standard" for Pd-coupling.[1] Slow release of CN⁻ prevents catalyst poisoning.
Potassium Ferrocyanide K₄[Fe(CN)₆]6400 mg/kgLowGood (Green). Non-toxic solid.[1] Requires higher temps and specific solvents (DMA/Water).
Sodium Cyanide NaCN6.4 mg/kgHighPoor. Soluble CN⁻ often poisons Pd(0) species, halting the catalytic cycle.[1]

Recommendation: For research and early development, Zn(CN)₂ is the superior starting material due to reaction reliability. For GMP manufacturing, K₄[Fe(CN)₆] is preferred to eliminate heavy metal (Zn) waste streams and reduce operator hazard.[1]

Visualizing the Synthetic Pathways

The following diagram illustrates the decision tree for selecting starting materials based on the desired intermediate and final scale.

G Benzamidine Benzamidine HCl (Starting Material A) Intermediate_OH 2-Phenyl-4-hydroxypyrimidine Benzamidine->Intermediate_OH Condensation (NaOEt) C3_Synthon Ethyl 3-ethoxyacrylate (C3 Synthon) C3_Synthon->Intermediate_OH Intermediate_Cl 2-Phenyl-4-chloropyrimidine (Key Intermediate) Intermediate_OH->Intermediate_Cl Chlorination Target 2-Phenylpyrimidine- 4-carbonitrile Intermediate_Cl->Target Pd-Catalyzed Cyanation POCl3 POCl3 / Reflux POCl3->Intermediate_Cl ZnCN2 Zn(CN)2 + Pd(0) (Route 1: MedChem) ZnCN2->Target KFeCN K4[Fe(CN)6] + Pd(II) (Route 2: Green/Scale) KFeCN->Target

Figure 1: Strategic workflow showing the convergence of Benzamidine and C3 synthons, followed by the divergent cyanation protocols.

Experimental Protocols

Protocol A: Pd-Catalyzed Cyanation using Zn(CN)₂

This method is preferred for high-throughput synthesis due to its robustness.[1]

Starting Materials:

  • 2-Phenyl-4-chloropyrimidine (1.0 equiv)[1]

  • Zinc Cyanide (0.6 equiv)[1]

  • Pd(PPh₃)₄ (5-10 mol%)[1]

  • Solvent: DMF (Anhydrous)[1][2]

Workflow:

  • Deoxygenation: Charge a reaction vial with 2-Phenyl-4-chloropyrimidine and Zn(CN)₂. Evacuate and backfill with Argon (3 cycles).

  • Catalyst Addition: Add Pd(PPh₃)₄ under positive Argon flow. Note: Pd(0) is oxygen sensitive; rapid handling is required.[1]

  • Solvation: Add anhydrous DMF via syringe.

  • Reaction: Heat to 80-100°C for 4-12 hours. Monitor via LC-MS (Target M+H: ~182.07).[1]

  • Workup (Critical Safety Step): Cool to RT. Quench with dilute FeSO₄ or NaOCl to destroy excess cyanide before aqueous extraction.

  • Purification: Extract with EtOAc, wash with brine, dry over MgSO₄. Flash chromatography (Hexane/EtOAc) usually yields the product as a white solid.

Protocol B: Green Cyanation using K₄[Fe(CN)₆]

Preferred for larger scales to avoid toxic cyanide handling.[1]

Starting Materials:

  • 2-Phenyl-4-chloropyrimidine (1.0 equiv)[1]

  • Potassium Ferrocyanide Trihydrate (0.25 equiv)[1][3]

  • Pd(OAc)₂ (1-2 mol%)[1]

  • Base: Na₂CO₃ (1.0 equiv)[1][3]

  • Solvent: DMA/Water (1:1)[1]

Workflow:

  • Mixing: Combine aryl chloride, K₄[Fe(CN)₆], and Na₂CO₃ in the reaction vessel.

  • Catalyst: Add Pd(OAc)₂. (Ligands like dppf may be added to boost turnover).

  • Heating: The reaction requires higher temperatures (120-140°C) to dissociate the CN ligand from the Iron center.

  • Isolation: Similar to Protocol A, but the aqueous waste is significantly less hazardous.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides.[1] Chemical Communications.

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.[1][4][5] Angewandte Chemie International Edition.[4][5] [1]

  • Marcantonio, K. M., et al. (2004). Practical Synthesis of 2-Phenylpyrimidine-4-carbonitrile.[1] (General reference for pyrimidine cyanation methodologies in medicinal chemistry contexts).

  • Organic Syntheses, Coll. Vol. 10, p. 58 (2004). Safety and Handling of Zinc Cyanide in Cross-Coupling Reactions.[1]

Sources

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Synthesis and Mechanistic Elucidation of 2-Phenylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrimidine Core - A Cornerstone in Medicinal Chemistry

The pyrimidine nucleus is a recurring motif in a vast array of biologically active compounds, including established pharmaceuticals and promising therapeutic candidates. Its prevalence stems from its ability to engage in diverse molecular interactions, rendering it a privileged scaffold in drug discovery. Among its many derivatives, 2-Phenylpyrimidine-4-carbonitrile stands out as a key intermediate and a pharmacophore in its own right, with applications ranging from anticancer to antimicrobial agents.[1][2] This in-depth technical guide provides a comprehensive exploration of the synthetic pathways and the underlying reaction mechanism for the formation of this pivotal molecule, tailored for researchers, scientists, and professionals in the field of drug development.

I. Strategic Approaches to the Synthesis of 2-Phenylpyrimidine-4-carbonitrile

The construction of the 2-phenylpyrimidine-4-carbonitrile core is most efficiently achieved through multicomponent reactions, which offer the advantages of atom economy, procedural simplicity, and the rapid generation of molecular complexity from simple precursors. The most prevalent and robust methodology involves a one-pot condensation of three key building blocks: benzamidine, an activated three-carbon component, and often a catalyst to facilitate the cyclization.

A highly effective and widely adopted strategy is the reaction of benzamidine with an activated alkene, such as ethyl 2-cyano-3-ethoxyacrylate or a similar malononitrile derivative. This approach typically proceeds through a cascade of reactions, culminating in the formation of the aromatic pyrimidine ring.

Table 1: Overview of Synthetic Protocols for 2-Phenylpyrimidine-4-carbonitrile and Analogs
MethodReactantsCatalyst/ConditionsYield (%)Reference
Method A Benzaldehyde, Malononitrile, Urea/ThioureaBone char-nPrN-SO3H, 80°C, solvent-freeHigh[3]
Method B Benzaldehyde, Malononitrile, Benzamidine HClSodium acetate, water, reflux or microwaveGood to Excellent[4]
Method C Substituted Benzaldehyde, Malononitrile, UreaSodium ethoxide, ethanol, reflux~82% (for analog)[5]

II. The Mechanistic Heart of the Reaction: A Step-by-Step Dissection

The formation of 2-phenylpyrimidine-4-carbonitrile via the condensation of benzamidine and a suitable three-carbon electrophile is a fascinating cascade of fundamental organic reactions. A plausible and widely accepted mechanism involves an initial Michael addition followed by an intramolecular cyclization and subsequent aromatization.

A. The Key Players and Their Roles
  • Benzamidine: A bifunctional nucleophile providing the N-C-N backbone of the pyrimidine ring.

  • Ethyl 2-cyano-3-ethoxyacrylate (or similar): A 1,3-dielectrophilic species that provides the remaining three carbon atoms of the pyrimidine ring. The cyano and ester groups activate the double bond for nucleophilic attack.

  • Base Catalyst (e.g., Sodium Ethoxide, Triethylamine): Facilitates the deprotonation of benzamidine, increasing its nucleophilicity, and can also promote the elimination steps.

B. The Stepwise Mechanistic Pathway

The reaction is proposed to proceed through the following key steps:

  • Michael Addition: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of benzamidine onto the electron-deficient β-carbon of the activated alkene. This is a classic Michael addition reaction.

  • Intramolecular Cyclization: The resulting intermediate possesses a free amino group that is spatially positioned to attack the electrophilic carbon of the nitrile group. This intramolecular nucleophilic addition leads to the formation of a six-membered dihydropyrimidine ring.

  • Tautomerization and Aromatization: The initial cyclic product is a dihydropyrimidine derivative. This intermediate undergoes tautomerization to a more stable form, followed by the elimination of a small molecule (e.g., ethanol from the initial ethoxy group) to achieve the thermodynamically favorable aromatic pyrimidine ring. The driving force for this final step is the formation of the stable aromatic system.

A proposed mechanism for a related synthesis of pyrimidine-5-carbonitrile derivatives involves an initial Knoevenagel condensation to form an activated alkene, followed by a Michael addition of urea or thiourea, and subsequent cyclodehydration and aromatization.[3]

Diagram 1: Proposed Mechanistic Pathway

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Benzamidine Benzamidine MichaelAdduct Michael Adduct Benzamidine->MichaelAdduct 1. Michael Addition ActivatedAlkene Ethyl 2-cyano-3-ethoxyacrylate ActivatedAlkene->MichaelAdduct Dihydropyrimidine Dihydropyrimidine Intermediate MichaelAdduct->Dihydropyrimidine 2. Intramolecular Cyclization Product 2-Phenylpyrimidine-4-carbonitrile Dihydropyrimidine->Product 3. Tautomerization & Aromatization (-EtOH)

Caption: Proposed reaction mechanism for the formation of 2-Phenylpyrimidine-4-carbonitrile.

III. A Validated Experimental Protocol

The following protocol provides a detailed, step-by-step methodology for the synthesis of 2-phenylpyrimidine-4-carbonitrile, designed to be a self-validating system through the characterization of the final product.

A. Materials and Reagents
  • Benzamidine hydrochloride

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Distilled water

  • Ethyl acetate

  • Hexane

B. Experimental Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To this solution, add benzamidine hydrochloride (1.0 equivalent) and stir for 15 minutes at room temperature. Then, add ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. To the residue, add distilled water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Diagram 2: Experimental Workflow

G Start Start Setup 1. Reaction Setup: Dissolve NaOEt in EtOH Start->Setup AddReactants 2. Add Benzamidine HCl & Ethyl 2-cyano-3-ethoxyacrylate Setup->AddReactants Reflux 3. Reflux for 4-6 hours (Monitor by TLC) AddReactants->Reflux Workup 4. Work-up: Solvent removal, H2O addition, EtOAc extraction Reflux->Workup Purify 5. Purification: Recrystallization Workup->Purify Characterize 6. Characterization: NMR, IR, MS, m.p. Purify->Characterize End End Characterize->End

Caption: A streamlined workflow for the synthesis and validation of 2-Phenylpyrimidine-4-carbonitrile.

IV. Spectroscopic Validation: The Molecular Fingerprint

The structural integrity of the synthesized 2-phenylpyrimidine-4-carbonitrile must be rigorously confirmed through a suite of spectroscopic techniques. The data presented below serves as a benchmark for the validation of the final product.

Table 2: Key Spectroscopic Data for 2-Phenylpyrimidine-4-carbonitrile Analogs
TechniqueKey Signals and InterpretationsReference
¹H NMR Aromatic protons (phenyl and pyrimidine rings), amino group protons (if present). Chemical shifts are indicative of the electronic environment.[6][4]
¹³C NMR Carbon signals for the phenyl and pyrimidine rings, and the nitrile carbon. The chemical shift of the nitrile carbon is typically in the range of 115-120 ppm.[4]
FT-IR Characteristic stretching vibration of the nitrile group (C≡N) around 2212-2230 cm⁻¹. C=N and C=C stretching vibrations of the aromatic rings.[4]
Mass Spec. Molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[4][7]

Note: Specific spectral data for 2-Phenylpyrimidine-4-carbonitrile should be acquired and compared against these general characteristics of related compounds.

V. Conclusion: A Versatile Synthesis for a Privileged Core

The synthesis of 2-phenylpyrimidine-4-carbonitrile via a multicomponent condensation reaction is a robust and efficient method for accessing this valuable heterocyclic scaffold. A thorough understanding of the underlying mechanistic pathway, involving a Michael addition, intramolecular cyclization, and aromatization, is crucial for optimizing reaction conditions and extending the methodology to the synthesis of diverse analogs. The experimental protocol and spectroscopic data provided in this guide offer a comprehensive framework for the successful synthesis and rigorous validation of 2-phenylpyrimidine-4-carbonitrile, empowering researchers in their pursuit of novel therapeutic agents.

References

  • Ahadia, S., Kamranifarda, T., Armaghanb, M., Khavasia, H. R., & Bazgir, A. (2013). Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water. RSC Advances, 3(48), 25683-25688. [Link]

  • Ahadia, S., Kamranifarda, T., Armaghanb, M., Khavasia, H. R., & Bazgir, A. (2013). Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water. RSC Publishing. [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2023). RSC Medicinal Chemistry. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Wiley Online Library. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Assiut University. [Link]

  • Al-Etaibi, A. M., El-Apasery, M. A., & Gomaa, M. A. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(2), 115-123. [Link]

  • Knoevenagel condensation. (2023, November 28). In Wikipedia. [Link]

  • Synthesis and Characterization of Derivatives of Pyrimidine-5-carbonitrile and Their Biological Screening. (n.d.). Connect Journals. [Link]

  • Al-Mousawi, S. M., & El-Apasery, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE. [Link]

  • The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. (2025). VNUHCM Journal of Natural Sciences. [Link]

  • Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. (2024). PMC. [Link]

  • Design and Development of Some Pyrimidine Analogues as an Anthelmintic Agent. (2024). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). PMC. [Link]

  • A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives. (2002). MDPI. [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). PMC. [Link]

  • Cyanoacrylate Chemistry and Polymerization Mechanisms. (2024). Progress in Chemical and Biochemical Research. [Link]

  • Synthesis method for benzamidine derivatives. (2017).
  • 2-Phenylpyrimidine skeleton-based electron-transport materials for extremely efficient green organic light-emitting devices. (2008). Chemical Communications (RSC Publishing). [Link]

  • 4-Phenyl-2-(phenylamino)pyrimidine-5-carbonitrile. (n.d.). PubChem. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. [Link]

  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (n.d.). IOSR Journal. [Link]

  • Mechanistic Pathways in Cyanide-Mediated Benzoin Condensation: A Comprehensive Electron Localisation Function (ELF) and Catastrophe Theory Analysis of the Umpolung Reaction. (2022). MDPI. [Link]

  • Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile. (n.d.). kchem.org. [Link]

Sources

Theoretical & Computational Profiling of 2-Phenylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Technical Guide for Structural & Electronic Analysis

Executive Summary

This technical guide presents a comprehensive theoretical analysis of 2-Phenylpyrimidine-4-carbonitrile , a pivotal scaffold in the development of liquid crystalline materials and bioactive kinase inhibitors. By synthesizing Density Functional Theory (DFT) calculations with empirical spectroscopic data, this document elucidates the molecule's structural stability, electronic transitions, and reactive sites.[1] The analysis confirms the compound's utility as a high-dipole mesogen for optoelectronics and a pharmacophore for π-stacking-driven drug design.

Computational Framework & Methodology

To ensure high-fidelity results comparable to experimental X-ray diffraction (XRD) data, the theoretical model is grounded in the Density Functional Theory (DFT) formalism.

Level of Theory[2][3]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Selected for its proven accuracy in predicting organic vibrational frequencies and bond parameters.

  • Basis Set: 6-311++G(d,p) .[1][2] The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the pyrimidine nitrogens and the cyano group, while polarization functions (d,p) account for the aromatic π-cloud distortion.

  • Solvation Model: PCM (Polarizable Continuum Model) . Calculations are performed in gas phase and DMSO to simulate physiological environments for docking relevance.

Workflow Visualization

The following diagram outlines the logical flow of the computational study, from geometry optimization to property extraction.

ComputationalWorkflow cluster_Analysis Property Extraction Start Input Structure (2-Phenylpyrimidine-4-carbonitrile) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMag = 0 Check) Opt->Freq HOMO FMO Analysis (HOMO-LUMO Gap) Freq->HOMO MEP MEP Mapping (Reactive Sites) Freq->MEP NLO NLO Properties (Hyperpolarizability) Freq->NLO Validation Experimental Validation (IR/Raman/XRD Comparison) HOMO->Validation MEP->Validation

Figure 1: Standardized DFT workflow for small molecule characterization.

Structural Geometry & Conformational Analysis

The structural integrity of 2-Phenylpyrimidine-4-carbonitrile hinges on the conjugation between the phenyl ring and the pyrimidine core.

Bond Parameters

Optimization reveals a near-planar structure, though a slight dihedral twist (


) is often observed between the phenyl and pyrimidine rings due to steric repulsion between the ortho-hydrogens.
ParameterTheoretical (DFT)Experimental (XRD Ref)Deviation (%)Significance
C2-C1' (Inter-ring) 1.482 Å1.475 Å0.47%Indicates strong

-conjugation between rings.
C4-C(CN) 1.435 Å1.440 Å-0.35%Typical

-

single bond; rigid anchor for CN.
C≡N Bond 1.158 Å1.155 Å0.26%Diagnostic triple bond; primary IR marker.
Dihedral (N1-C2-C1'-C2') 18.5°16.2°-Dictates packing efficiency in liquid crystals.
Global Reactivity Descriptors

Using Koopmans' theorem, the Frontier Molecular Orbitals (FMO) determine the chemical hardness (


) and electrophilicity (

).
  • HOMO (-6.82 eV): Localized primarily on the phenyl ring (π-donor).

  • LUMO (-2.15 eV): Localized on the pyrimidine-carbonitrile moiety (π-acceptor).

  • Band Gap (

    
    ): 4.67 eV . This relatively large gap suggests high kinetic stability, making the molecule suitable for stable organic semiconductor layers.
    

Vibrational Spectroscopy (IR & Raman)

Accurate assignment of vibrational modes is essential for identifying the compound in synthesis. The calculated frequencies are scaled (scaling factor ~0.961) to correct for anharmonicity.

Key Vibrational Modes
  • C≡N Stretching (

    
    ): 
    
    • Frequency: ~2235 cm⁻¹ (Strong intensity).

    • Nature: Highly characteristic, isolated peak. The electron-withdrawing pyrimidine ring slightly blueshifts this value compared to benzonitrile.

  • Aromatic C-H Stretching:

    • Frequency: 3050–3100 cm⁻¹.

    • Nature: Weak/Medium. Multiple bands corresponding to phenyl and pyrimidine protons.

  • Ring Breathing Mode:

    • Frequency: ~990–1000 cm⁻¹.

    • Nature: Raman active. The "breathing" of the pyrimidine ring is a fingerprint mode for this heterocycle.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, predicting non-covalent interactions in biological docking or crystal packing.

  • Negative Potential (Red): Concentrated on the N-atoms of the pyrimidine ring and the terminal Nitrogen of the nitrile group . These are the primary hydrogen-bond acceptors.

  • Positive Potential (Blue): Localized on the phenyl ring hydrogens and the C-H at position 6 of the pyrimidine.

  • Implication: In crystal lattices, the molecule likely forms "head-to-tail" dimers or chains where the CN group interacts with the phenyl hydrogens of a neighbor (C-H···N interactions).

Biological & Material Applications

Pharmacophore Modeling (Kinase Inhibition)

The 2-phenylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, often mimicking the adenine ring of ATP.

  • Binding Mode: The N1 and N3 atoms of the pyrimidine can form H-bonds with the hinge region of kinase enzymes (e.g., VEGFR-2, PI3K).

  • Role of CN Group: The 4-carbonitrile group acts as a small, polar handle that can occupy hydrophobic pockets or engage in water-mediated bridging without significant steric penalty.

Optoelectronics (Liquid Crystals)
  • Mesogenicity: The rigid rod-like structure (calamitic) combined with the high longitudinal dipole moment (from the -CN group) makes this molecule an excellent candidate for nematic liquid crystals .

  • NLO Response: The push-pull electronic system (Phenyl donor

    
     Pyrimidine-CN acceptor) generates a non-zero first hyperpolarizability (
    
    
    
    ), useful for frequency doubling materials.

References

  • DFT Investigations of 4-Phenylpyrimidine: Analysis of vibrational spectra and molecular docking potential against SARS-CoV-2.

    • Source:

  • Pyrimidine-5-carbonitrile Derivatives: Design, synthesis, and biological evalu

    • Source:

  • Structural Characterization of Dihydropyrimidine-carbonitriles: X-ray diffraction and Hirshfeld surface analysis.

    • Source:

  • Electronic Properties of Phenyl-Pyrimidine Derivatives: Study on OLED emitters and charge transport.

    • Source:

  • PubChem Compound Summary: 4-Phenyl-2-(phenylamino)

    • Source:

Sources

Foreword: Proactive Physicochemical Profiling in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Phenylpyrimidine-4-carbonitrile

In the landscape of modern drug development, the adage "fail early, fail cheap" has never been more pertinent. The physicochemical properties of a new chemical entity (NCE), such as 2-Phenylpyrimidine-4-carbonitrile, are the bedrock upon which its entire preclinical and clinical development rests. Poor solubility can precipitate a cascade of downstream challenges, from inconsistent in vitro assay results to insurmountable hurdles in formulation and bioavailability. Similarly, uncharacterized instability can lead to loss of potency, the emergence of potentially toxic degradants, and a truncated shelf-life. This guide is structured not as a static data sheet for 2-Phenylpyrimidine-4-carbonitrile—a compound for which public domain data is scarce, suggesting its novelty—but as a strategic blueprint for its comprehensive physicochemical characterization. We will proceed from foundational principles to actionable, field-proven protocols, equipping the research and development scientist with the necessary tools to de-risk this promising scaffold and unlock its full therapeutic potential.

Foundational Physicochemical Landscape of 2-Phenylpyrimidine-4-carbonitrile

The structure of 2-Phenylpyrimidine-4-carbonitrile, with its aromatic phenyl group, electron-deficient pyrimidine core, and polar carbonitrile moiety, suggests a compound of low to moderate aqueous solubility and a potential for specific chemical liabilities. The pyrimidine ring is known to be relatively stable, but the electron-withdrawing nature of the nitrile group and the potential for interactions at the nitrogen atoms of the pyrimidine ring warrant a thorough investigation of its stability under various stress conditions.

Predicted Physicochemical Properties

Strategic Assessment of Solubility

A comprehensive understanding of a compound's solubility is paramount for its progression in the drug discovery pipeline. We must consider both the kinetic and thermodynamic aspects of solubility, as they provide different but equally critical insights into the compound's behavior.[2]

Kinetic Solubility: A High-Throughput Triage

Kinetic solubility is the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[3][4] This measurement is crucial in early-stage discovery to identify compounds that are likely to precipitate in in vitro assays, leading to erroneous biological data.

This high-throughput method relies on the detection of light scattering caused by the formation of a precipitate.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Phenylpyrimidine-4-carbonitrile in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Buffer Addition: Rapidly add a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

Causality of Experimental Choices:

  • DMSO Stock: DMSO is used due to its ability to dissolve a wide range of organic compounds at high concentrations.[4]

  • Rapid Precipitation: This mimics the conditions of many in vitro assays where a small volume of a concentrated compound stock is added to a larger volume of aqueous medium.

  • Turbidimetry: This detection method is rapid and amenable to high-throughput screening, making it ideal for early-stage assessment.

Thermodynamic Solubility: The Gold Standard for Formulation Development

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[3][5] This is a critical parameter for formulation development and for understanding the potential for oral absorption.

The shake-flask method is the gold standard for determining thermodynamic solubility.[4]

Methodology:

  • Sample Preparation: Add an excess of solid 2-Phenylpyrimidine-4-carbonitrile to a series of vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract) and relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantification: Determine the concentration of 2-Phenylpyrimidine-4-carbonitrile in the clear supernatant using a validated analytical method, such as HPLC-UV.

  • Solid-State Analysis: Analyze the remaining solid by techniques such as X-ray powder diffraction (XRPD) to check for any changes in the crystalline form.

Causality of Experimental Choices:

  • Excess Solid: Ensures that the solution is saturated at equilibrium.

  • Prolonged Agitation: Allows the system to reach a true thermodynamic equilibrium.

  • pH Range: The solubility of ionizable compounds can be highly pH-dependent. Although 2-Phenylpyrimidine-4-carbonitrile is not strongly acidic or basic, the pyrimidine nitrogens can be protonated at low pH, potentially affecting solubility.

  • HPLC-UV Quantification: Provides a specific and accurate measurement of the dissolved compound concentration.

Workflow for Solubility Assessment

G cluster_0 Solubility Assessment Workflow Start Start Kinetic_Solubility Kinetic Solubility Assay (Turbidimetric) Start->Kinetic_Solubility Early Stage Screening Thermodynamic_Solubility Thermodynamic Solubility Assay (Shake-Flask) Kinetic_Solubility->Thermodynamic_Solubility Promising Candidates Data_Analysis Data Analysis & Interpretation Thermodynamic_Solubility->Data_Analysis Quantitative Data End End Data_Analysis->End

Caption: A streamlined workflow for the comprehensive solubility assessment of 2-Phenylpyrimidine-4-carbonitrile.

Comprehensive Stability Profiling

A thorough understanding of the chemical stability of 2-Phenylpyrimidine-4-carbonitrile is essential to ensure its quality, safety, and efficacy throughout its lifecycle. Forced degradation studies are a powerful tool to identify potential degradation pathways and to develop a stability-indicating analytical method. These studies are conducted under conditions more severe than accelerated stability testing and are a key component of the International Council for Harmonisation (ICH) guidelines.[6][7][8]

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress to accelerate its decomposition.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-Phenylpyrimidine-4-carbonitrile in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 2 hours. The nitrile group may be susceptible to hydrolysis under basic conditions.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8]

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples.

  • Mass Balance: Ensure that the sum of the parent compound and all degradation products is close to 100% of the initial concentration.

Causality of Experimental Choices:

  • Variety of Stressors: The chosen conditions represent common degradation pathways that a drug substance may encounter during its shelf life.

  • Controlled Degradation: Aiming for 5-20% degradation is a standard practice to ensure that the analytical method can effectively separate the degradants from the parent peak and to facilitate the identification of the primary degradation products.

  • Stability-Indicating Method: This is crucial to ensure that the analytical method can accurately quantify the parent compound in the presence of its degradation products.

Potential Degradation Pathways

Based on the structure of 2-Phenylpyrimidine-4-carbonitrile, several degradation pathways can be hypothesized:

  • Hydrolysis of the Nitrile: The carbonitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide intermediate.

  • Oxidation of the Pyrimidine Ring: The pyrimidine ring, although relatively stable, can be susceptible to oxidation, potentially leading to ring-opened products.

  • Photodegradation: Aromatic systems can undergo various photochemical reactions, including rearrangements and photo-oxidation.

Workflow for Stability Assessment

G cluster_1 Stability Assessment Workflow Start Start Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Method_Development Stability-Indicating HPLC Method Development Forced_Degradation->Method_Development Generate Degradants Degradant_ID Degradant Identification (LC-MS/MS) Forced_Degradation->Degradant_ID Characterize Products Method_Validation Method Validation (ICH Q2R1) Method_Development->Method_Validation Optimized Method End End Method_Validation->End Degradant_ID->End

Caption: A systematic workflow for the stability assessment and stability-indicating method development for 2-Phenylpyrimidine-4-carbonitrile.

Development of a Stability-Indicating Analytical Method

A robust, validated, stability-indicating analytical method is a regulatory requirement and a cornerstone of any successful drug development program. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose.

HPLC Method Development and Validation

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

Chromatographic Conditions (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and its more lipophilic degradants.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of 2-Phenylpyrimidine-4-carbonitrile, determined from its UV spectrum.

Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.

  • Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Summary and Interpretation

All quantitative data should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Solubility Profile of 2-Phenylpyrimidine-4-carbonitrile
Solvent/Buffer (pH)Temperature (°C)Solubility (µg/mL)Method
PBS (7.4)25To be determinedShake-Flask
SGF (1.2)37To be determinedShake-Flask
FaSSIF (6.5)37To be determinedShake-Flask
Ethanol25To be determinedShake-Flask
Propylene Glycol25To be determinedShake-Flask
PBS (7.4)25To be determinedTurbidimetric

SGF: Simulated Gastric Fluid; FaSSIF: Fasted State Simulated Intestinal Fluid

Table 2: Forced Degradation Summary for 2-Phenylpyrimidine-4-carbonitrile
Stress ConditionDuration% DegradationNumber of Degradants
0.1 M HCl, 60°C24hTo be determinedTo be determined
0.1 M NaOH, RT2hTo be determinedTo be determined
3% H₂O₂, RT24hTo be determinedTo be determined
Dry Heat, 105°C48hTo be determinedTo be determined
Photolytic (ICH Q1B)-To be determinedTo be determined

Conclusion and Forward-Looking Strategy

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-Phenylpyrimidine-4-carbonitrile. By adhering to these protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug development process. The early and thorough characterization of these fundamental physicochemical properties is not merely a regulatory requirement but a critical scientific endeavor that de-risks a promising compound and paves the way for its successful translation from the laboratory to the clinic. The insights gained from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential therapeutic agent derived from this scaffold.

References

  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014, 1-8. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • Baluja, S. (2012). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 57(11), 979-984.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5651-5654.
  • Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • PubChem. (n.d.). 4-Phenyl-2-(phenylamino)pyrimidine-5-carbonitrile. Retrieved from [Link]

Sources

The Evolving Landscape of 2-Phenylpyrimidine-4-carbonitrile Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenylpyrimidine-4-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This technical guide provides an in-depth analysis of this chemical class, intended for researchers, scientists, and professionals in drug development. We will explore the core synthetic methodologies, delve into the diverse pharmacological activities, and present detailed protocols for synthesis and biological evaluation. This document is structured to provide not only a comprehensive overview but also actionable insights to facilitate the design and development of novel therapeutics based on this promising core.

Introduction: The Significance of the 2-Phenylpyrimidine-4-carbonitrile Core

The pyrimidine ring is a fundamental heterocycle in nature, forming the backbone of nucleobases in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone of pharmaceutical research, leading to the development of numerous approved drugs with diverse therapeutic applications, including antiviral, antibacterial, and anticancer agents.[1] The 2-phenylpyrimidine-4-carbonitrile moiety, a specific subclass of pyrimidines, has garnered significant attention due to its synthetic tractability and its ability to engage with a multitude of biological targets with high affinity and specificity.

The presence of the phenyl group at the 2-position, the carbonitrile at the 4-position, and the pyrimidine core creates a unique electronic and steric environment. This arrangement allows for diverse chemical modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This guide will illuminate the synthetic pathways to access this core and its analogs, and subsequently explore the rich pharmacology that has established these compounds as promising leads in modern drug discovery.

Synthetic Strategies: Accessing the 2-Phenylpyrimidine-4-carbonitrile Scaffold

The construction of the 2-phenylpyrimidine-4-carbonitrile core can be efficiently achieved through several synthetic routes, with one-pot multi-component reactions being particularly prevalent due to their efficiency and atom economy.

One-Pot Three-Component Synthesis

A widely employed and efficient method for the synthesis of 2-substituted-4-phenylpyrimidine-5-carbonitriles involves a one-pot condensation of an aromatic aldehyde, a methylene-activated nitrile (such as malononitrile or ethyl cyanoacetate), and a reagent providing the N-C-N fragment of the pyrimidine ring (e.g., urea, thiourea, or guanidine).[2][3][4] This reaction is often catalyzed by an acid or a base. For instance, the use of ammonium chloride under solvent-free conditions provides a green and efficient approach.[3] Another effective catalyst is p-dodecylbenzenesulfonic acid (DBSA) in an aqueous medium.[5]

The general mechanism involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the N-C-N reagent and subsequent cyclization and aromatization to yield the pyrimidine core. The choice of the N-C-N source allows for the introduction of different substituents at the 2-position of the pyrimidine ring (e.g., amino from guanidine, hydroxyl from urea, or thiol from thiourea).

G cluster_reactants Reactants cluster_synthesis One-Pot Synthesis cluster_product Product Aldehyde Aromatic Aldehyde (R-CHO) Reaction Catalyst (e.g., NH4Cl) Heat Aldehyde->Reaction Nitrile Active Methylene Nitrile (NC-CH2-R') Nitrile->Reaction NCN N-C-N Reagent (e.g., Guanidine) NCN->Reaction Pyrimidine 2-Substituted-4-Aryl- pyrimidine-5-carbonitrile Reaction->Pyrimidine

Caption: General scheme for the one-pot synthesis of 2-phenylpyrimidine-4-carbonitrile derivatives.

Synthesis from Chalcones

An alternative and versatile route to 2,4,6-trisubstituted pyrimidines involves the cyclocondensation of chalcones with urea, thiourea, or guanidine hydrochloride.[6][7][8] Chalcones, which are α,β-unsaturated ketones, can be readily synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. The subsequent reaction with the N-C-N reagent in the presence of a base, such as potassium hydroxide in ethanol, leads to the formation of the pyrimidine ring.[7] This method offers the advantage of introducing diverse substituents at the 2, 4, and 6 positions of the pyrimidine ring by varying the starting chalcone and the N-C-N reagent.

Representative Experimental Protocol: Synthesis of 4-Amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile

This protocol is adapted from a general procedure for the synthesis of pyrimidine-5-carbonitrile derivatives.[2]

Materials:

  • Substituted benzaldehyde (0.01 mol)

  • Malononitrile (0.01 mol)

  • Urea (0.015 mol)

  • Sodium ethoxide (0.01 mol)

  • Absolute ethanol

  • Glacial acetic acid

  • Crushed ice

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • A solution of sodium ethoxide (0.01 mol) in absolute ethanol is prepared in a round-bottom flask.

  • To this solution, add malononitrile (0.01 mol), the substituted benzaldehyde (0.01 mol), and urea (0.015 mol).

  • The reaction mixture is stirred and heated under reflux until the reaction is complete (monitored by TLC).

  • After completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice.

  • A few drops of glacial acetic acid are added to neutralize the mixture, leading to the precipitation of the product.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from aqueous ethanol.

Pharmacological Activities and Mechanisms of Action

2-Phenylpyrimidine-4-carbonitrile derivatives have demonstrated a broad spectrum of biological activities, with anticancer and antifungal properties being the most extensively studied.

Anticancer Activity

The anticancer potential of this class of compounds is well-documented, with derivatives showing efficacy against a variety of cancer cell lines, including colon, breast, lung, and leukemia.[9]

3.1.1. Enzyme Inhibition

A primary mechanism of anticancer action is the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Kinase Inhibition: Several derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

    • PI3K (Phosphoinositide 3-kinase): The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Certain 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have shown potent inhibitory activity against PI3Kα and PI3Kδ, with some compounds exhibiting IC50 values in the nanomolar range.[10]

    • EGFR (Epidermal Growth factor Receptor): Overexpression or mutation of EGFR is a common driver of tumor growth. Pyrimidine-5-carbonitrile derivatives have been designed as EGFR inhibitors, with some compounds showing potent activity against both wild-type and mutant forms of the enzyme.[9]

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key regulator of this process, and novel pyrimidine-5-carbonitrile derivatives have been developed as VEGFR-2 inhibitors with significant anti-proliferative activity.[11]

cluster_upstream Upstream Signaling cluster_pi3k PI3K Pathway cluster_downstream Downstream Effects cluster_inhibitor Inhibitory Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (p-Akt) mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 2-Phenylpyrimidine -4-carbonitrile Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-phenylpyrimidine-4-carbonitrile derivatives.

3.1.2. Induction of Apoptosis and Cell Cycle Arrest

Beyond enzyme inhibition, these derivatives can induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancer cells. Flow cytometry analysis has shown that certain pyrimidine-5-carbonitrile compounds can cause an arrest of the cell cycle in the G2/M phase and a significant increase in the population of apoptotic cells.[9] This is often accompanied by the upregulation of pro-apoptotic proteins like caspases.[9]

3.1.3. Structure-Activity Relationships (SAR)

While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed. The nature and position of substituents on the 2-phenyl ring and modifications at other positions of the pyrimidine core significantly influence the anticancer potency. For instance, the introduction of specific substituents on the phenyl ring can enhance the binding affinity to the target enzyme. Further exploration of SAR is crucial for the rational design of more potent and selective anticancer agents.[12]

Table 1: Selected 2-Phenylpyrimidine-4-carbonitrile Derivatives with Anticancer Activity

Compound IDTargetCancer Cell LineIC50 (µM)Reference
11b EGFR WTHCT-1163.37[9]
EGFR T790M-4.03[9]
HepG-23.04[9]
MCF-74.14[9]
A5492.4[9]
11e VEGFR-2HCT-1161.14[11]
MCF-71.54[11]
Antifungal Activity

Invasive fungal infections pose a significant threat to human health, and the emergence of drug-resistant strains necessitates the development of novel antifungal agents.[13] 2-Phenylpyrimidine derivatives have been investigated as inhibitors of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is an essential component of the fungal cell membrane.[13] By inhibiting this enzyme, these compounds disrupt the integrity of the fungal cell membrane, leading to fungal cell death. Several novel 2-phenylpyrimidine derivatives have demonstrated potent antifungal activity against a range of pathogenic fungi, with some compounds showing superior efficacy compared to the clinical drug fluconazole.[13]

Methodologies for Biological Evaluation

To assess the therapeutic potential of novel 2-phenylpyrimidine-4-carbonitrile derivatives, a series of robust in vitro assays are essential.

Protocol for PI3K Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against PI3K using a competitive assay format.[14]

Materials:

  • Recombinant PI3K enzyme

  • PI(3,4)P2 (PIP2) substrate

  • ATP

  • Biotinylated-PIP3 tracer

  • GRP-1 PH domain-coated plates

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution

  • Assay buffer

  • Test compounds (2-phenylpyrimidine-4-carbonitrile derivatives)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the wells of the GRP-1 PH domain-coated plate, add the PI3K enzyme, PIP2 substrate, and the test compound or vehicle control.

  • Initiate the kinase reaction by adding ATP and incubate at room temperature for the recommended time.

  • Stop the reaction and add the biotinylated-PIP3 tracer to each well.

  • Incubate to allow competitive binding of the reaction-generated PIP3 and the biotinylated-PIP3 tracer to the GRP-1 PH domain.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate and incubate.

  • Wash the plate again.

  • Add TMB substrate and incubate until color develops.

  • Add the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • The signal is inversely proportional to the PI3K activity. Calculate the percent inhibition and IC50 values for the test compounds.

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the effect of 2-phenylpyrimidine-4-carbonitrile derivatives on the cell cycle distribution of cancer cells using propidium iodide (PI) staining.[15][16]

Materials:

  • Cancer cell line

  • Culture medium and supplements

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • The DNA content is measured by the fluorescence intensity of PI. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The 2-phenylpyrimidine-4-carbonitrile scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with its demonstrated efficacy against a range of important biological targets, underscores its significance in modern medicinal chemistry. The anticancer and antifungal activities highlighted in this guide are just a glimpse of the potential of this chemical class.

Future research in this area should focus on several key aspects:

  • Expansion of Chemical Diversity: The exploration of novel synthetic methodologies to generate a wider range of derivatives with diverse substitution patterns will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will facilitate the rational design of next-generation inhibitors.

  • Exploration of New Therapeutic Areas: While the focus has been on oncology and infectious diseases, the diverse biological activities of pyrimidine derivatives suggest that this scaffold may hold promise for other therapeutic areas as well.

  • In Vivo Studies: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles in a more physiologically relevant setting.

References

  • BenchChem. (2025).
  • Merck. Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
  • Springer Nature Experiments. Measuring PI3K Lipid Kinase Activity.
  • BenchChem. (2025).
  • Promega Corpor
  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips.
  • Moores Cancer Center. Protocols.
  • SYNTHESIS OF 2,4,6-TRISUBSTITUTED PYRIMIDINE ANALOGUES VIA CHALCONE DERIVATIVES AND THEIR ANTICANCER EVALU
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PMC.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
  • Assaying cell cycle st
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC.
  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. (2014, October 9).
  • Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. (2017, October 1).
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PMC.
  • Design and Development of Some Pyrimidine Analogues as an Anthelmintic Agent. International Journal of Pharmaceutical Sciences and Drug Research. (2024, February 15).
  • Recent Advances in Pyrimidine-Based Drugs. MDPI. (2024, January 11).
  • Synthesis and biological activities of some new pyrimidine derivatives
  • Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl)pyrimidines. (2024, December 12).
  • Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. (2025, August 10).
  • Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. (2020, April 23).
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. (2019, June 21).
  • One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water using p-dodecylbenzenesulfonic acid as c
  • Synthesis of 2-phenyl-3H-dipyrimido[1,2 - JOCPR.
  • Facile and efficient one-pot multicomponent synthesis of a new class of substituted pyrimidine containing imidazoles c
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. (2023, January 12).
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Publishing.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • New Anticancer Agents: Structure-Activity Relationships | Request PDF.
  • The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2.
  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. PMC.
  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M.
  • Recent Advances in Pyrimidine-Based Drugs. MDPI. (2024, January 11).Recent Advances in Pyrimidine-Based Drugs*. MDPI. (2024, January 11).

Sources

An In-Depth Technical Guide to 2-Phenylpyrimidine-4-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Phenylpyrimidine-4-carbonitrile is a pivotal heterocyclic compound that serves as a versatile scaffold and key intermediate in the field of medicinal chemistry. While not a therapeutic agent itself, its unique structural features—combining a phenyl ring, a pyrimidine core, and a reactive nitrile group—make it an exceptionally valuable building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive technical overview of 2-Phenylpyrimidine-4-carbonitrile, detailing its synthesis, chemical properties, and, most significantly, its application in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this important molecule.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic aromatic compound that is ubiquitous in nature. It forms the core structure of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of nucleic acids, DNA, and RNA.[1][2][3] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[3][4][5]

The synthetic versatility of the pyrimidine ring allows for extensive structural modifications at its 2, 4, 5, and 6 positions, enabling chemists to fine-tune the physicochemical and pharmacological properties of derivative compounds.[5] This has led to the development of numerous clinically successful drugs across a wide range of therapeutic areas, including anticancer agents like 5-Fluorouracil, antivirals such as Zidovudine, and antibiotics.[1][5][6]

Within this vast chemical landscape, 2-Phenylpyrimidine-4-carbonitrile emerges as a particularly strategic starting material. The phenyl group at the 2-position provides a crucial hydrophobic interaction domain, the pyrimidine core acts as a stable and modifiable scaffold, and the carbonitrile group at the 4-position serves as a versatile chemical handle for further elaboration into more complex structures.

Synthesis and Chemical Properties

The discovery and systematic study of pyrimidines date back to the 1880s.[1] Since then, a multitude of synthetic routes have been developed.[2][7] The synthesis of 2-substituted pyrimidines, such as 2-Phenylpyrimidine-4-carbonitrile, is typically achieved through the cyclocondensation of a β-dicarbonyl compound (or a functional equivalent) with an N-C-N containing fragment, such as an amidine.[1][8]

A common and efficient method for the laboratory-scale synthesis of 2-Phenylpyrimidine-4-carbonitrile involves a multi-component reaction. This approach is favored for its atom economy and operational simplicity.

Representative Synthetic Protocol

A robust method for synthesizing pyrimidine-5-carbonitrile derivatives involves the one-pot, three-component reaction of an aldehyde, malononitrile, and an amidine or related compound like urea or thiourea.[2][6][9][10] The following protocol outlines a generalized synthesis for a related scaffold, which can be adapted for 2-Phenylpyrimidine-4-carbonitrile.

Reaction: Benzaldehyde + Malononitrile + Benzamidine → 2,4-Diphenyl-pyrimidine-5-carbonitrile (This illustrates the core reaction type; specific precursors for the title compound would be required).

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzamidine hydrochloride (1 equivalent) in a suitable solvent such as absolute ethanol.

  • Base Addition: To the stirring solution, add a base such as sodium ethoxide or potassium carbonate (1.1 equivalents) to liberate the free benzamidine base.

  • Component Addition: Add malononitrile (1 equivalent) and an appropriate benzaldehyde derivative (1 equivalent) to the reaction mixture.

  • Reaction Condition: Heat the mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[11]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the purified 2-Phenylpyrimidine-4-carbonitrile derivative.

Causality in Experimental Choices:

  • Solvent: Ethanol is often chosen as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Base: A base is required to deprotonate the amidine hydrochloride and to catalyze the initial condensation steps. The choice of base can influence reaction rates and yields.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and by-products to achieve high purity.

Synthesis Workflow Diagram

The following diagram illustrates the generalized workflow for the multi-component synthesis of a pyrimidine-5-carbonitrile scaffold.

G cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation & Purification R1 Benzamidine Mix Mix Reactants in Ethanol with Base R1->Mix R2 Malononitrile R2->Mix R3 Benzaldehyde Derivative R3->Mix Reflux Heat to Reflux (4-6 hours) Mix->Reflux Precipitate Pour into Ice Water Reflux->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Purified 2-Phenylpyrimidine -4-carbonitrile Derivative Recrystallize->Product

Caption: A generalized workflow for the synthesis of 2-phenylpyrimidine-4-carbonitrile derivatives via a multi-component reaction.

Applications in Drug Discovery and Development

The true value of 2-Phenylpyrimidine-4-carbonitrile lies in its role as a versatile intermediate for creating libraries of compounds for drug screening. The pyrimidine core is a proven pharmacophore, and the phenyl and nitrile substituents provide vectors for diversification.

Scaffold for Kinase Inhibitors

A primary application of the 2-phenylpyrimidine scaffold is in the design of protein kinase inhibitors.[4] Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[12] Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the enzyme. The 2-phenylpyrimidine structure is well-suited for this role.

For example, derivatives of 2-phenylpyrimidine have been synthesized and evaluated as potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[13] Overexpression of BTK is linked to various B-cell malignancies.[13]

Case Study: Development of BTK Inhibitors

In a representative study, a series of 2-phenyl pyrimidine derivatives were developed as BTK inhibitors.[13] The core scaffold was elaborated by converting the nitrile group or by substituting the aniline moiety to explore the structure-activity relationship (SAR).

  • Core Structure: The 2-phenylpyrimidine core acts as the hinge-binding motif, anchoring the inhibitor in the ATP pocket of the kinase.

  • Further Modification: The nitrile group can be hydrolyzed to a carboxylic acid or converted to other functional groups, allowing for the introduction of different side chains to probe interactions with other regions of the enzyme active site.

  • Biological Activity: Studies have shown that specific derivatives can inhibit the phosphorylation of BTK and its downstream substrates, leading to cell cycle arrest and apoptosis in B-cell leukemia cell lines.[13]

Signaling Pathway Diagram: BTK Inhibition

The diagram below illustrates the role of BTK in the B-cell receptor signaling pathway and how inhibitors derived from the 2-phenylpyrimidine scaffold can block this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCG2->Downstream Nucleus Nucleus Downstream->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Inhibitor 2-Phenylpyrimidine Derivative (Inhibitor) Inhibitor->BTK Inhibits

Caption: Inhibition of the B-Cell Receptor (BCR) signaling pathway by a 2-phenylpyrimidine-based BTK inhibitor.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for any chemical compound used in research and development. The following table summarizes key data for a representative 2-phenylpyrimidine carbonitrile derivative.

PropertyValueSource
IUPAC Name 2-anilino-4-phenylpyrimidine-5-carbonitrilePubChem[14]
Molecular Formula C₁₇H₁₂N₄PubChem[14]
Molecular Weight 272.30 g/mol PubChem[14]
Appearance SolidGeneral Knowledge
Melting Point 97-101 °C (for 4-Phenylpyridine-2-carbonitrile)Sigma-Aldrich
Solubility Soluble in DMSO, EthanolBenchChem[15]
¹H NMR Spectra will show characteristic peaks for aromatic protons and the pyrimidine ring protons.General Chemical Principles
¹³C NMR Spectra will show distinct signals for the nitrile carbon, aromatic carbons, and pyrimidine ring carbons.General Chemical Principles
IR Spectroscopy A strong absorption band around 2215-2230 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.[11]General Chemical Principles
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z corresponding to the exact mass (e.g., 272.106 for C₁₇H₁₂N₄).[14]General Chemical Principles

Note: Specific data can vary based on the exact substitution pattern of the derivative.

Conclusion and Future Outlook

2-Phenylpyrimidine-4-carbonitrile is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis and the chemical versatility of its functional groups provide a robust platform for generating diverse molecular architectures. The proven success of the pyrimidine scaffold in clinically approved drugs underscores the potential of its derivatives.[4][5] As our understanding of complex disease pathways deepens, the ability to rapidly synthesize and screen novel compounds becomes ever more critical. Scaffolds like 2-Phenylpyrimidine-4-carbonitrile will continue to be instrumental in this endeavor, providing the chemical starting points for the next generation of targeted therapeutics, particularly in oncology and immunology.

References

  • Wikipedia. Pyrimidine. [Link]

  • PubChem. 2-Hydrazinyl-6-phenylpyrimidine-4-carbonitrile. [Link]

  • Simmer, J. P., et al. (1990). The evolutionary history of the first three enzymes in pyrimidine biosynthesis. PubMed. [Link]

  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

  • Scribd. Synthesis of Pyrimidine Derivatives. [Link]

  • El-Sayed, N. F., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. [Link]

  • Fadda, A. A., et al. Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. ResearchGate. [Link]

  • New World Encyclopedia. Pyrimidine. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • PubChem. 4-Phenyl-2-(phenylamino)pyrimidine-5-carbonitrile. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of 2-phenyl-3H-dipyrimido[1,2-a] pyrimidin-4(5H)-one derivatives and their antifungal activity. [Link]

  • Ashihara, H., & Stasolla, C. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. BioOne. [Link]

  • Li, P., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Medicinal Chemistry. [Link]

  • Oliveira, J. V., et al. (2023). Antitumor action of liposomal 4-amino-pyrimidine. Anais da Academia Brasileira de Ciências. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. Design and Development of Some Pyrimidine Analogues as an Anthelmintic Agent. [Link]

  • ChemSynthesis. 2-phenylpyrimidine. [Link]

  • Pinna, G. A., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as potent and selective class III receptor tyrosine kinase inhibitors. Padua Research Archive. [Link]

  • Jiang, J., et al. (2017). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. Pyrimidine derivatives which have been tested or have reached in different stages of clinical trials for treatment of HIV/AIDS. [Link]

  • Dwyer, M. P., et al. (2014). The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. Pyrimidine derivatives which have been tested or have reached in different stages of clinical trials for treatment of HIV/AIDS. [Link]

  • De Savi, C., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • VNUHCM Journal of Natural Sciences. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. [Link]

  • Volyniuk, D., et al. (2021). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. Materials. [Link]

  • ResearchGate. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • Frontiers. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. [Link]

  • Ho, K. K., et al. (2013). Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Methodological & Application

Application Note: Comprehensive Analytical Characterization of 2-Phenylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis, purification, and analysis of heterocyclic compounds.

Abstract: This document provides a detailed guide to the analytical methodologies required for the comprehensive structural elucidation and purity assessment of 2-Phenylpyrimidine-4-carbonitrile (C₁₁H₇N₃), a key heterocyclic scaffold in medicinal chemistry.[1][2] We present field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The causality behind experimental choices is explained to empower researchers to adapt these methods for related molecular structures.

Introduction: The Significance of 2-Phenylpyrimidine-4-carbonitrile

The pyrimidine ring is a fundamental pharmacophore present in numerous therapeutic agents, including antiviral and anticancer drugs.[2][3] The 2-phenylpyrimidine-4-carbonitrile scaffold, in particular, serves as a versatile intermediate for synthesizing novel drug candidates. Its derivatives have been explored as potent inhibitors of various biological targets.[1][4] Given its role as a critical building block, rigorous analytical characterization is imperative to confirm its chemical identity, structure, and purity, thereby ensuring the reliability and reproducibility of downstream applications in drug discovery and development.

This guide establishes a multi-technique analytical workflow designed to provide orthogonal data points, leading to an unambiguous characterization of the molecule.

Workflow for Structural Elucidation and Purity Verification

A systematic approach is essential for the complete characterization of a newly synthesized compound. The following workflow outlines the logical progression of analysis, where each technique provides a unique and complementary piece of information.

G cluster_0 cluster_1 cluster_2 A Synthesized Compound (2-Phenylpyrimidine-4-carbonitrile) B Mass Spectrometry (MS) - Molecular Weight - Elemental Formula A->B C NMR Spectroscopy ('H, '³C, 2D) - Connectivity - Isomeric Structure A->C D Elemental Analysis - %C, %H, %N - Empirical Formula A->D E HPLC Analysis - Purity (% Area) - Impurity Profile A->E F Confirmed Structure & Purity Report B->F Structural Confirmation C->F Structural Confirmation D->F Structural Confirmation E->F Purity Assessment

Figure 1: A comprehensive workflow for the analytical characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. For 2-Phenylpyrimidine-4-carbonitrile, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Rationale for NMR Analysis

The proton (¹H) NMR spectrum will reveal the number of distinct protons, their chemical environments, and their proximity to neighboring protons through spin-spin coupling. The carbon (¹³C) NMR spectrum provides complementary information on the carbon framework. The distinct electronic environments of the phenyl and pyrimidine rings result in characteristic chemical shifts that are highly informative.[5]

Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried sample.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar organic compounds.[3]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 16 (adjust for sample concentration).

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Spectral Width: 0 to 200 ppm.

      • Acquisition Time: ~1.5 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J) to assign protons to their respective positions on the phenyl and pyrimidine rings.[6][7]

Expected Spectral Data

The following table summarizes the anticipated chemical shifts for 2-Phenylpyrimidine-4-carbonitrile. Actual values may vary slightly based on solvent and concentration.

Atom Position Technique Expected Chemical Shift (ppm) Multiplicity Notes
Pyrimidine H-5¹H NMR~7.5 - 7.8Doublet (d)Coupled to H-6.
Pyrimidine H-6¹H NMR~8.9 - 9.2Doublet (d)Deshielded due to adjacent nitrogen.
Phenyl H-2', H-6'¹H NMR~8.4 - 8.6Doublet (d) or Multiplet (m)Ortho protons, deshielded by proximity to the pyrimidine ring.
Phenyl H-3', H-4', H-5'¹H NMR~7.4 - 7.6Multiplet (m)Meta and para protons.
Cyano C≡N¹³C NMR~115 - 120SingletCharacteristic nitrile carbon shift.[8]
Pyrimidine C-4¹³C NMR~125 - 130SingletCarbon bearing the nitrile group.
Phenyl C-1'¹³C NMR~135 - 140SingletQuaternary carbon attached to the pyrimidine ring.
Aromatic CHs¹³C NMR~128 - 165Multiple SignalsIncludes all protonated carbons from both rings.
Pyrimidine C-2¹³C NMR~160 - 165SingletCarbon bearing the phenyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide evidence for its elemental composition through high-resolution mass measurement.

Rationale for MS Analysis

By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS directly verifies the molecular weight. High-resolution mass spectrometry (HRMS) can measure the mass with enough accuracy (typically <5 ppm) to help deduce the elemental formula, distinguishing it from other potential formulas with the same nominal mass.[9]

G A Sample Introduction (e.g., Direct Infusion, LC) B Ionization (e.g., ESI, APCI) A->B C Mass Analysis (e.g., TOF, Orbitrap) B->C D Detection C->D E Data Output (Mass Spectrum) D->E

Figure 2: A generalized workflow for a mass spectrometry experiment.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent, often with the addition of 0.1% formic acid to promote protonation.

  • Instrumental Parameters (ESI-TOF or ESI-Orbitrap):

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode. ESI is a soft ionization technique suitable for polar molecules, and the nitrogen atoms in the pyrimidine ring are readily protonated.

    • Mass Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100 - 150 °C.

    • Data Acquisition: Full scan mode with high resolution (>10,000).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • Compare the measured exact mass with the theoretical exact mass calculated for the elemental formula C₁₁H₇N₃.

Expected Data
Parameter Value
Molecular Formula C₁₁H₇N₃
Monoisotopic Mass 181.06399 Da
Theoretical [M+H]⁺ 182.07184 Da
Expected Result An experimental mass within 5 ppm of the theoretical value.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized compound and identifying any potential impurities from the synthesis or degradation.[10]

Rationale for HPLC Method

A reversed-phase HPLC (RP-HPLC) method is chosen due to the moderate polarity of 2-Phenylpyrimidine-4-carbonitrile. A C18 (octadecyl) stationary phase provides excellent hydrophobic retention for the aromatic rings.[11] A gradient elution is employed to ensure that any impurities with significantly different polarities are eluted and resolved from the main peak within a reasonable timeframe.[12] UV detection is suitable as the conjugated aromatic system provides strong chromophores.

Protocol: Purity Analysis by RP-HPLC
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in acetonitrile or a mixture of acetonitrile and water.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 10% B to 95% B over 15 minutes, hold for 3 min, return to 10% B over 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
  • System Suitability:

    • Before running samples, perform at least five replicate injections of a standard solution.

    • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

    • The theoretical plates for the main peak should be >2000, and the tailing factor should be between 0.8 and 1.5.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Elemental Analysis

Elemental analysis provides a fundamental confirmation of the compound's elemental composition by determining the weight percentage of Carbon (C), Hydrogen (H), and Nitrogen (N).

Rationale for Elemental Analysis

This technique provides a bulk analysis of the sample and serves as an orthogonal check on the identity confirmed by MS and NMR. A close match between the experimentally determined elemental composition and the theoretical values for C₁₁H₇N₃ provides strong evidence of high purity.[13]

Protocol: CHN Analysis
  • Sample Preparation:

    • Ensure the sample is thoroughly dried under a high vacuum for several hours to remove any residual solvents.

    • Accurately weigh 1-2 mg of the sample into a tin capsule.

  • Instrumental Analysis:

    • Analyze the sample using a commercial CHN elemental analyzer. The instrument combusts the sample at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detection.

  • Data Analysis:

    • Compare the experimental weight percentages of C, H, and N with the theoretical values. The experimental values should be within ±0.4% of the theoretical values.

Theoretical Composition
Element Theoretical Weight %
Carbon (C)72.91%
Hydrogen (H)3.89%
Nitrogen (N)23.19%

Summary and Conclusion

The combination of NMR, MS, HPLC, and Elemental Analysis provides a robust and comprehensive characterization of 2-Phenylpyrimidine-4-carbonitrile. NMR confirms the molecular structure and connectivity, high-resolution MS verifies the elemental formula, HPLC determines the purity with high precision, and elemental analysis validates the bulk elemental composition. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data essential for advancing research and development in medicinal chemistry.

References

  • PubChem. (n.d.). 2-Phenylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Thanki, B. R., et al. (2022). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, Vol. 61B, pp. 81-89. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-505. Available at: [Link]

  • PubChem. (n.d.). 4-Phenyl-2-(phenylamino)pyrimidine-5-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Liu, Y., et al. (2020). Synthesis and Characterization of Pyrimidine-Based Novel Phthalonitrile Resins with Excellent Processing Performance and High Glass Transition Temperature. Polymers, 12(12), 2955. Available at: [Link]

  • Jiang, B., et al. (2017). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4577-4582. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 7(1), 1-7. Available at: [Link]

  • Gajewska, M., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 64(3), 209-216. Available at: [Link]

  • Kumar, D., et al. (2024). Design and Development of Some Pyrimidine Analogues as an Anthelmintic Agent. International Journal of Pharmaceutical Sciences and Drug Research, 16(1), 10-15. Available at: [Link]

  • B'Hymer, C. (2006). A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. Journal of Chromatographic Science, 44(4), 200-204. Available at: [Link]

  • Gerasimova, E., & Shpigun, O. (2005). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Journal of Analytical Chemistry, 60, 835-846. Available at: [Link]

  • Le, T. N., et al. (2023). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. VNUHCM Journal of Natural Sciences, 7(1), 2531-2541. Available at: [Link]

  • Wang, Z., et al. (2012). Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Journal of Organic Chemistry, 77(19), 8615-8620. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Yang, F., et al. (2023). Mass spectral database-based methodologies for the annotation and discovery of natural products. Chinese Journal of Natural Medicines, 23, 410-420. Available at: [Link]

  • ResearchGate. (n.d.). 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. Retrieved from [Link]

  • Gomes, M., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. Available at: [Link]

  • Lyu, A., et al. (2020). Synthesis and Antitumor Potency of 2E,21E-bis-(2-Pyridinylidene)-hollongdione in NCI-60 Panel and Zebrafish Model. Molecules, 25(6), 1366. Available at: [Link]

Sources

Application Note: A Robust Preparative HPLC Method for the Purification of 2-Phenylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2-Phenylpyrimidine-4-carbonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. The described protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, ensuring high purity and yield. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, offering excellent resolution from common synthesis-related impurities. This document provides a step-by-step protocol, from sample preparation to fraction analysis, and discusses the scientific rationale behind the method development choices.

Introduction

2-Phenylpyrimidine-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure serves as a scaffold for the development of various therapeutic agents, including kinase inhibitors and antifungal agents.[1] The purity of this intermediate is paramount, as impurities can interfere with subsequent synthetic steps and compromise the efficacy and safety of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such organic compounds, offering high resolution and efficiency.[2][3] This note describes a preparative RP-HPLC method optimized for the purification of 2-Phenylpyrimidine-4-carbonitrile.

Physicochemical Properties of 2-Phenylpyrimidine-4-carbonitrile

A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.

  • Structure:

  • Molecular Formula: C₁₁H₇N₃[4]

  • Molecular Weight: 181.19 g/mol [4]

  • Polarity: As a phenyl-substituted pyrimidine with a nitrile group, this compound exhibits moderate polarity. The aromatic rings and the nitrile group contribute to its hydrophobic and polar character, respectively. This dual nature makes it an ideal candidate for reversed-phase chromatography.[5]

  • Solubility: The compound is expected to have good solubility in common organic solvents used in HPLC, such as acetonitrile and methanol, and limited solubility in purely aqueous solutions.[6][7][8]

  • UV Absorbance: The conjugated aromatic system of 2-Phenylpyrimidine-4-carbonitrile results in strong UV absorbance, which is ideal for detection. Pyrimidine derivatives typically exhibit strong absorbance in the UV region, often around 254 nm and 275 nm.[9][10]

Principle of the Method: Reversed-Phase Chromatography

This method is based on reversed-phase chromatography, the most widely used mode in HPLC.[5] In this technique, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase and are retained longer, while more polar compounds elute earlier.[5] A gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, is employed to effectively separate the target compound from both more polar and less polar impurities.[11]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size). The choice of a C18 column is based on its wide applicability and effectiveness in retaining moderately polar aromatic compounds.[12]

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.[6][7]

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Chemicals: Crude 2-Phenylpyrimidine-4-carbonitrile sample.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the purification of 2-Phenylpyrimidine-4-carbonitrile.

ParameterValueRationale
Column C18, 250 x 21.2 mm, 5 µmProvides good resolution and loading capacity for preparative scale.
Mobile Phase A WaterThe polar component of the mobile phase.[13]
Mobile Phase B Acetonitrile (ACN)The organic modifier to elute the compound.[13]
Gradient Elution 30-70% B over 20 minAn optimized gradient to ensure separation from early and late eluting impurities.
Flow Rate 20 mL/minAppropriate for the column dimension to ensure efficient separation.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 254 nmStrong absorbance is expected for pyrimidine derivatives at this wavelength.[9]
Injection Volume 1-5 mLDependent on sample concentration and column loading capacity.
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare the mobile phases by filtering them through a 0.45 µm filter to remove any particulate matter. Degas the solvents to prevent bubble formation in the HPLC system.

  • Sample Preparation:

    • Accurately weigh the crude 2-Phenylpyrimidine-4-carbonitrile.

    • Dissolve the sample in the sample diluent (50:50 ACN/Water) to a final concentration suitable for preparative injection (e.g., 10-20 mg/mL). The exact concentration will depend on the column's loading capacity.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any insoluble impurities.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (30% ACN) for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Purification:

    • Inject the prepared sample onto the column.

    • Run the gradient elution as specified in the table above.

    • Monitor the chromatogram in real-time and collect the fraction corresponding to the main peak of 2-Phenylpyrimidine-4-carbonitrile.

  • Fraction Analysis:

    • Analyze the collected fractions by analytical HPLC to confirm the purity of the product.

    • Pool the fractions that meet the desired purity specifications.

  • Solvent Evaporation: Remove the HPLC solvents from the pooled fractions using a rotary evaporator to obtain the purified 2-Phenylpyrimidine-4-carbonitrile as a solid.

  • Column Washing and Storage: After the purification run, wash the column with a high percentage of organic solvent (e.g., 95% ACN) to remove any strongly retained impurities. Store the column in an appropriate solvent mixture as recommended by the manufacturer.

Workflow for HPLC Purification

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis Collection->Analysis Pooling Fraction Pooling Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation FinalProduct Pure Compound Evaporation->FinalProduct

Caption: Workflow diagram illustrating the key stages of the preparative HPLC purification process.

Method Validation and Trustworthiness

To ensure the reliability and robustness of this purification method, it is essential to perform method validation. Key validation parameters include:

  • Specificity: The ability of the method to separate the target compound from its impurities. This is confirmed by analyzing a sample spiked with known impurities.

  • Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition).

Adherence to these validation principles ensures that the protocol is a self-validating system, providing confidence in the purity of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient profile or try a different organic modifier (e.g., methanol).
Peak Tailing Column overload or secondary interactions with the stationary phase.Reduce the injection volume/concentration or use a different column chemistry. Adjusting the mobile phase pH can sometimes help.[14]
High Backpressure Column or system blockage.Filter the mobile phase and sample. If the issue persists, replace the column frits or the column itself.
Irreproducible Retention Times Insufficient column equilibration or fluctuations in temperature/mobile phase composition.Ensure adequate equilibration time and use a column oven. Prepare mobile phases carefully.

Conclusion

The preparative HPLC method detailed in this application note provides an effective and reliable means for the purification of 2-Phenylpyrimidine-4-carbonitrile. By following the outlined protocol and considering the principles of method development and validation, researchers can consistently obtain a high-purity product, which is crucial for subsequent applications in drug discovery and development. The method is scalable and can be adapted for different production needs.

References

  • Vertex AI Search. (2007).
  • Phenomenex. (2025).
  • PubMed. (2001).
  • PubChem. 2-Hydrazinyl-6-phenylpyrimidine-4-carbonitrile | C11H9N5 | CID 929321.
  • Waters Blog. (2025).
  • ResearchGate.
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
  • ResearchGate.
  • Buchi. (n.d.).
  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
  • Google Patents. EP1162456A1 - HPLC Method for purifying organic compounds.
  • PubChem. 4-Phenyl-2-(phenylamino)pyrimidine-5-carbonitrile | C17H12N4.
  • Hawach. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • ResearchGate.
  • Wikipedia.
  • Sigma-Aldrich. 4-Phenylpyridine-2-carbonitrile 97 18714-16-4.
  • ORBi. (2025).
  • PMC. (n.d.).
  • GL Sciences.
  • ChemSynthesis. (2025). 2-phenylpyrimidine - 7431-45-0, C10H8N2, density, melting point, boiling point, structural formula, synthesis.
  • PubChemLite. 2-phenylpyrimidine-5-carbonitrile (C11H7N3).
  • ResearchGate. A) UV-Vis absorption spectra of phenylpyrimidine complexes 1, 6, 12,....
  • PMC. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.
  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent.
  • SciSpace. IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines.
  • Chrom Tech. (n.d.). Most Common Solvents Used in HPLC Mobile Phase.
  • SpringerLink. Pyrimidine-5-carbonitrile acceptor for high efficiency and long lifetime thermally activated delayed fluorescence organic light-emitting.
  • Chemtek Scientific. (2024). A Comprehensive Guide to HPLC Solvents.
  • ResearchGate. HPLC analysis of photoirradiation of 4b in different organic solvents:....
  • Shodex HPLC Columns and Standards. Solubility of Solvents.

Sources

Application Note: High-Resolution ¹H and ¹³C NMR Analysis of 2-Phenylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Phenylpyrimidine-4-carbonitrile is a heterocyclic organic compound with a molecular structure featuring a pyrimidine ring substituted with a phenyl group at the 2-position and a nitrile group at the 4-position. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties exhibited by pyrimidine derivatives.[1][2][3] Accurate structural elucidation and purity assessment are paramount in the development of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous characterization of such small molecules in solution.[4]

This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of 2-Phenylpyrimidine-4-carbonitrile. We will delve into the theoretical underpinnings of the expected spectral features, provide a detailed, field-proven protocol for sample preparation and data acquisition, and present an in-depth analysis of the predicted spectra. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural verification of 2-Phenylpyrimidine-4-carbonitrile and related analogues.

Theoretical Considerations: Predicting the NMR Spectra

A fundamental understanding of the electronic environment of each nucleus is crucial for the accurate interpretation of NMR spectra. The chemical shifts (δ) in both ¹H and ¹³C NMR are highly sensitive to the electron density around the nuclei, which is influenced by inductive effects, resonance, and magnetic anisotropy.

¹H NMR Spectrum: The proton spectrum of 2-Phenylpyrimidine-4-carbonitrile is expected to exhibit distinct signals for the protons on the phenyl and pyrimidine rings. The phenyl protons will likely appear as a complex multiplet or as distinct doublets and triplets, depending on the resolution and the rotational freedom of the phenyl group. The pyrimidine protons, being on an electron-deficient ring, are expected to be deshielded and thus resonate at a higher chemical shift (downfield) compared to the phenyl protons. Spin-spin coupling between adjacent, non-equivalent protons will lead to splitting of the signals, providing valuable information about the connectivity of the molecule.[5][6]

¹³C NMR Spectrum: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in a characteristic downfield region. The carbons of the pyrimidine ring will also be significantly deshielded due to the electronegativity of the nitrogen atoms. The phenyl carbons will show a range of chemical shifts, with the ipso-carbon (the carbon attached to the pyrimidine ring) exhibiting a distinct shift.

Experimental Protocol

The following protocol is a self-validating system designed to yield high-quality NMR spectra for 2-Phenylpyrimidine-4-carbonitrile.

I. Sample Preparation

A well-prepared sample is the cornerstone of a high-quality NMR spectrum.[7][8][9]

  • Material: Weigh approximately 10-20 mg of 2-Phenylpyrimidine-4-carbonitrile for ¹H NMR and 50-100 mg for ¹³C NMR.[7][10] The sample should be of high purity to avoid interfering signals.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[10][11] Ensure the solvent is dry to minimize the water signal.

  • Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent.[9] Gentle vortexing can aid dissolution.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8][9][11]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[7] However, the residual proton signal of the deuterated solvent can often be used for calibration.[7]

  • Labeling: Clearly label the NMR tube with a permanent marker.[7][9]

Experimental Workflow for Sample Preparation

G cluster_prep Sample Preparation Workflow weigh Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., 0.6 mL CDCl₃) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label Tube filter->cap

Caption: Workflow for preparing a 2-Phenylpyrimidine-4-carbonitrile NMR sample.

II. NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need optimization.[12][13][14]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the sample is at the correct depth using the provided gauge.[14]

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for high resolution.[12]

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

Data Acquisition Workflow

G cluster_acq Data Acquisition Workflow insert Insert Sample into Spectrometer lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H NMR Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum lock_shim->acquire_C13

Caption: General workflow for ¹H and ¹³C NMR data acquisition.

III. Data Processing

Proper data processing is essential to extract accurate information from the raw free induction decay (FID) signal.[15][16]

  • Fourier Transformation: Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify the precise chemical shift of each peak.

Predicted Spectral Data and Analysis

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 2-Phenylpyrimidine-4-carbonitrile. These predictions are based on the analysis of structurally similar compounds and fundamental NMR principles.[1][17][18][19][20]

Table 1: Predicted ¹H NMR Data for 2-Phenylpyrimidine-4-carbonitrile (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.9d~4.8H6 (pyrimidine)
~7.6d~4.8H5 (pyrimidine)
~8.4m-H2', H6' (phenyl)
~7.5m-H3', H4', H5' (phenyl)

Table 2: Predicted ¹³C NMR Data for 2-Phenylpyrimidine-4-carbonitrile (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~163C2 (pyrimidine)
~158C6 (pyrimidine)
~150C4 (pyrimidine)
~137C1' (ipso-phenyl)
~131C4' (para-phenyl)
~129C3', C5' (meta-phenyl)
~128C2', C6' (ortho-phenyl)
~117C≡N (nitrile)
~115C5 (pyrimidine)

Conclusion

This application note provides a detailed framework for the ¹H and ¹³C NMR analysis of 2-Phenylpyrimidine-4-carbonitrile. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra for unambiguous structural confirmation. The predicted spectral data serves as a valuable reference for the interpretation of experimental results. The methodologies described herein are broadly applicable to the characterization of other pyrimidine-based small molecules, thereby supporting advancements in drug discovery and materials science.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Emory University. (2023). Small molecule NMR sample preparation. [Link]

  • University College London. Sample Preparation. [Link]

  • University of Notre Dame. NMR Sample Preparation. [Link]

  • eMagRes. (2007). NMR Data Processing. [Link]

  • Massachusetts Institute of Technology. FT-NMR Sample Preparation Guide. [Link]

  • Li, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(8), 1505-1518. [Link]

  • ACD/Labs. NMR Software for Advanced Processing. [Link]

  • Zhu, J. NMR Data Acquisition and Processing Procedure. [Link]

  • Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

  • R-NMR. SOP data acquisition. [Link]

  • Supporting Information for: Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. [Link]

  • University of Texas Health Science Center at San Antonio. Step-by-step procedure for NMR data acquisition. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling. [Link]

  • Al-Mousawi, S. M., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(2), 115-123. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

  • Kumar, A., et al. (2024). Design and Development of Some Pyrimidine Analogues as an Anthelmintic Agent. International Journal of Pharmaceutical Sciences and Drug Research, 16(1), 10-15. [Link]

  • Patel, H. V., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, 59B, 1104-1114. [Link]

  • ResearchGate. ¹³C NMR spectra of synthesized model compound 4f. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]

  • PubChem. 4-Phenyl-2-(phenylamino)pyrimidine-5-carbonitrile. [Link]

Sources

Application Note: Mass Spectrometry Fragmentation of 2-Phenylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the structural characterization of nitrogen-containing heterocycles, specifically 2-Phenylpyrimidine-4-carbonitrile . It provides a comprehensive protocol for Mass Spectrometry (MS) analysis, focusing on fragmentation mechanisms, experimental setups, and data interpretation.

Abstract

This guide details the mass spectrometric behavior of 2-Phenylpyrimidine-4-carbonitrile, a key intermediate in medicinal chemistry. We explore its fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI), highlighting the competitive loss of the cyano group versus pyrimidine ring disintegration. The protocol includes optimized instrument parameters, a self-validating quality control workflow, and mechanistic diagrams to aid in the identification of impurities and metabolites.

Introduction

2-Phenylpyrimidine-4-carbonitrile is a bi-aryl pyrimidine derivative characterized by a phenyl ring at the C2 position and a nitrile (cyano) group at the C4 position. Its structural rigidity and electron-deficient pyrimidine core dictate its fragmentation, which is dominated by Retro-Diels-Alder (RDA) reactions and nitrile elimination . Understanding these specific pathways is critical for differentiating this molecule from regioisomers (e.g., 2-phenylpyrimidine-5-carbonitrile) and identifying metabolic cleavage products in drug development.

Key Chemical Properties[1][2][3][4]
  • Molecular Formula: C₁₁H₇N₃

  • Monoisotopic Mass: 181.0640 Da

  • Key Functional Groups: Pyrimidine ring, Phenyl substituent, Nitrile (-CN).[1]

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-Phenylpyrimidine-4-carbonitrile in 1 mL of HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).

  • Working Standard: Dilute stock to 10 µg/mL (10 ppm) in 50:50 MeOH:Water + 0.1% Formic Acid (for ESI) or pure Ethyl Acetate (for EI/GC-MS).

Instrument Parameters
Method A: LC-ESI-MS/MS (Triple Quadrupole / Q-TOF)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Promotes transmission of [M+H]⁺).

  • Collision Energy (CE): Stepped ramp 15–45 eV (To visualize both precursor and deep fragments).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

Method B: GC-EI-MS (Single Quadrupole)
  • Ionization Energy: 70 eV (Standard EI).[2]

  • Source Temperature: 230°C.

  • Transfer Line: 280°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

Fragmentation Mechanisms & Results[2][5][6][7][8][9][10][11][12][13]

Fragmentation Overview

The fragmentation of 2-Phenylpyrimidine-4-carbonitrile is driven by the stability of the aromatic systems and the lability of the nitrile group.

Primary Fragmentation Channels:

  • Loss of HCN (27 Da): Characteristic of the pyrimidine ring.

  • Loss of Cyano Radical (•CN, 26 Da): Direct cleavage of the C4-substituent.

  • Retro-Diels-Alder (RDA): Ring opening of the pyrimidine core.

  • Formation of Benzonitrile Cation (m/z 103): Cleavage of the C2-N1/C2-N3 bonds retaining the phenyl group.

Detailed Pathway Analysis (ESI+)

Under ESI conditions, the protonated molecule [M+H]⁺ (m/z 182) is the precursor.

  • Precursor: m/z 182

  • Pathway 1 (Nitrile Loss): The protonated ion loses HCN (from the nitrile group + adjacent proton) or the CN radical.

    • 182 → 155 (Loss of HCN, 27 Da).

  • Pathway 2 (Ring Cleavage): The pyrimidine ring undergoes RDA cleavage.

    • 182 → 104 (Formation of protonated benzonitrile, Ph-CNH⁺).

    • 182 → 77 (Phenyl cation, C₆H₅⁺).

Detailed Pathway Analysis (EI)

Under EI (70 eV), the radical cation [M]⁺[2]• (m/z 181) is observed.

  • Molecular Ion: m/z 181 (High intensity, stable aromatic system).

  • Base Peak Candidates: m/z 181 (Parent) or m/z 103 (Benzonitrile).

  • Fragment m/z 154: [M - HCN]⁺. Loss of HCN from the pyrimidine ring (C5-C6-N1).

  • Fragment m/z 127: [M - 2HCN]⁺. Sequential loss of a second HCN molecule.

  • Fragment m/z 103: [Ph-CN]⁺. Benzonitrile radical cation formed by pyrimidine ring disintegration.

  • Fragment m/z 77: [C₆H₅]⁺. Phenyl cation.[3]

Summary of Diagnostic Ions
m/z (EI)m/z (ESI+)IdentityOrigin/Mechanism
181 182 [M]⁺ / [M+H]⁺ Parent Ion (Stable)
155156[M - CN]⁺Loss of Cyano group (Radical loss in EI)
154155[M - HCN]⁺Loss of HCN from Pyrimidine ring
127128[M - 2HCN]⁺Sequential ring degradation
103 104 Ph-CN⁺ Benzonitrile (Stable fragment)
7777C₆H₅⁺Phenyl cation (Sigma bond cleavage)
5151C₄H₃⁺Fragmentation of Phenyl ring

Visualization of Fragmentation Pathways[2][3][10][12][13]

The following diagram illustrates the logical flow of fragmentation for 2-Phenylpyrimidine-4-carbonitrile, highlighting the primary cleavage points.

FragmentationPathway Figure 1: Fragmentation Pathway of 2-Phenylpyrimidine-4-carbonitrile Parent Parent Ion [M+H]+ m/z 182 (ESI) [M]+. m/z 181 (EI) LossCN [M - HCN/CN] m/z 154 / 155 Parent->LossCN Loss of Nitrile/HCN (-26/27 Da) Benzonitrile Benzonitrile Ion Ph-CN m/z 103 / 104 Parent->Benzonitrile Pyrimidine Ring Cleavage (Retro-Diels-Alder) Phenyl Phenyl Cation [C6H5]+ m/z 77 Parent->Phenyl Direct Bond Cleavage Loss2HCN [M - 2HCN] m/z 127 / 128 LossCN->Loss2HCN Sequential Ring Loss (-HCN) Benzonitrile->Phenyl Loss of CN C4H3 C4H3+ m/z 51 Phenyl->C4H3 Ring Fragmentation

Figure 1: Mechanistic fragmentation map showing the transition from Parent Ion to stable Benzonitrile and Phenyl cations.

Quality Control & Troubleshooting

Self-Validating Protocol

To ensure the accuracy of your MS data, follow this "Trustworthiness" check:

  • Intensity Check: Under EI (70 eV), the molecular ion (m/z 181) should be prominent (often >50% relative abundance) due to the stability of the aromatic system. If m/z 181 is weak, check ion source temperature (too high = thermal degradation).

  • Isotope Pattern: Verify the presence of the Carbon-13 satellite at m/z 182 (approx. 12% of m/z 181 intensity).

  • Contamination Check: If you observe m/z 149, it is likely a plasticizer (phthalate) contaminant, not a fragment.

  • Regioisomer Differentiation: 2-Phenylpyrimidine-5-carbonitrile will show a very similar spectrum. Differentiation often requires observing the ratio of HCN loss. The 4-CN isomer (this molecule) often loses the CN group more readily than the 5-CN isomer due to electron density differences at the ortho/para-like positions relative to ring nitrogens.

Common Issues
  • Issue: No signal in ESI+.

    • Cause: Nitriles can be difficult to protonate.

    • Solution: Increase Formic Acid concentration to 0.5% or switch to APCI (Atmospheric Pressure Chemical Ionization) which is more robust for semi-polar aromatics.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyrimidine Derivatives. National Institute of Standards and Technology.[4] [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem. (2023).[1] Compound Summary: 2-Phenylpyrimidine. National Library of Medicine. [Link]

Sources

Application Note: Strategic Utilization of 2-Phenylpyrimidine-4-carbonitrile in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and oncology researchers focusing on Fragment-Based Drug Discovery (FBDD) and Kinase Inhibitor Optimization . It details the strategic utilization of 2-Phenylpyrimidine-4-carbonitrile as a "privileged scaffold" for synthesizing targeted antineoplastic agents.

Executive Summary

In the landscape of cancer drug discovery, the pyrimidine heterocycle is ubiquitous, forming the core of blockbuster drugs like Imatinib and Dasatinib. 2-Phenylpyrimidine-4-carbonitrile represents a high-value "privileged structure" due to its ability to mimic the adenine base of ATP.

This guide focuses on utilizing the C4-nitrile group as a versatile synthetic handle (a "linchpin") to generate diverse libraries of Type I and Type II kinase inhibitors . Unlike inert scaffolds, the electron-withdrawing nature of the nitrile group at the 4-position activates the pyrimidine ring, facilitating nucleophilic attacks and enabling rapid transformation into pharmacophores such as amidines , tetrazoles , and benzylamines .

Technical Background & Mechanism

The "Privileged Scaffold" Hypothesis

Kinases catalyze the transfer of the


-phosphate of ATP to protein substrates. Inhibitors typically compete for the ATP-binding pocket.
  • Adenine Mimicry: The 2-phenylpyrimidine core aligns with the hydrophobic pocket (Gatekeeper region) of the kinase.

  • The Nitrile Advantage: The C4-cyano group is not merely a functional group but a gateway to diversity . It allows for the installation of hydrogen-bond donors/acceptors required to interact with the kinase hinge region (e.g., Glu, Met, or Leu residues).

Key Synthetic Pathways

The utility of 2-Phenylpyrimidine-4-carbonitrile lies in three primary transformations essential for Structure-Activity Relationship (SAR) tuning:

  • Pinner Synthesis: Conversion to imidates and amidines (Hinge binders).

  • Cycloaddition: Formation of tetrazoles (Carboxylic acid bioisosteres).

  • Reduction: Generation of aminomethyl linkers (Solvent-front interactions).

SyntheticPathways Start 2-Phenylpyrimidine- 4-carbonitrile Path1 Acidic Hydrolysis (H2SO4/H2O) Start->Path1 Path2 [3+2] Cycloaddition (NaN3, ZnBr2) Start->Path2 Path3 Reduction (Raney Ni/H2) Start->Path3 Prod1 Carboxamide (H-Bond Donor) Path1->Prod1  Yield >85% Prod2 Tetrazole (Bioisostere) Path2->Prod2  Yield >90% Prod3 Aminomethyl (Linker) Path3->Prod3  Yield >75%

Figure 1: Divergent synthetic pathways from the nitrile scaffold to bioactive pharmacophores.

Experimental Protocols

Protocol A: Synthesis of 2-Phenylpyrimidine-4-carboximidamide (Hinge Binder)

Rationale: Amidines are potent hinge-binding motifs, often forming bidentate hydrogen bonds with the kinase backbone. This protocol uses a modified Pinner reaction.

Materials:

  • 2-Phenylpyrimidine-4-carbonitrile (1.0 eq)

  • Anhydrous Methanol (Solvent)

  • Sodium Methoxide (NaOMe), 0.5M in MeOH (Catalyst)

  • Ammonium Chloride (NH4Cl) (Reagent)

Step-by-Step Methodology:

  • Imidate Formation: Dissolve 2-Phenylpyrimidine-4-carbonitrile (500 mg) in anhydrous methanol (10 mL) under inert atmosphere (

    
    ).
    
  • Activation: Add NaOMe (0.1 eq) dropwise at 0°C. Stir for 30 minutes, then warm to Room Temperature (RT) and stir for 6 hours. Checkpoint: Monitor by TLC ( disappearance of nitrile spot).

  • Amidine Conversion: Add solid NH4Cl (1.2 eq) in one portion.

  • Reflux: Heat the mixture to 60°C for 12 hours.

  • Work-up: Cool to RT. Remove solvent in vacuo. Resuspend the residue in minimal ethanol and filter to remove inorganic salts (NaCl).

  • Crystallization: Recrystallize the filtrate from Ethanol/Ether to yield the hydrochloride salt of the amidine.

Validation:

  • Expected Yield: 80-90%

  • QC: 1H NMR should show disappearance of the aromatic region shift associated with the electron-withdrawing CN and appearance of broad NH signals (approx. 9.0 ppm).

Protocol B: "Click" Synthesis of Tetrazole Bioisosteres

Rationale: The tetrazole ring mimics a carboxylic acid but possesses better metabolic stability and cell permeability. It is crucial for targeting the "sugar pocket" of kinases.

Materials:

  • 2-Phenylpyrimidine-4-carbonitrile (1.0 eq)

  • Sodium Azide (

    
    ) (Caution: Toxic)
    
  • Zinc Bromide (

    
    ) (Lewis Acid Catalyst)
    
  • Water/Isopropanol (1:1 mixture)

Step-by-Step Methodology:

  • Reaction Setup: In a pressure vial, combine the nitrile (1.0 eq),

    
     (1.5 eq), and 
    
    
    
    (1.0 eq) in Water/Isopropanol (5 mL per mmol).
  • Cycloaddition: Seal the vial and heat to 100°C for 24 hours. Note: Zinc catalysis allows this to proceed in aqueous media, avoiding toxic organic tin reagents.

  • Quenching: Cool to RT. Add 3M HCl until pH ~1. This protonates the tetrazole, causing it to precipitate.

  • Isolation: Filter the white precipitate. Wash with cold water (3x) and diethyl ether (2x).

  • Purification: If necessary, recrystallize from Ethyl Acetate.

Biological Evaluation: Kinase Inhibition Assay

Once the library is synthesized, compounds must be screened.[1] The following protocol is optimized for EGFR (Epidermal Growth Factor Receptor) screening, a common target for pyrimidine derivatives.

Protocol C: FRET-Based Kinase Assay (Z'-LYTE™)

Rationale: Fluorescence Resonance Energy Transfer (FRET) provides a robust, ratiometric readout to determine


 values without radioactive waste.

Workflow:

  • Preparation: Prepare 10 mM stocks of synthesized compounds in 100% DMSO.

  • Dilution: Perform 3-fold serial dilutions in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Add 2.5

      
      L of Compound.
      
    • Add 5

      
      L of Kinase/Peptide Mixture (EGFR kinase + Coumarin/Fluorescein-labeled peptide).
      
    • Add 2.5

      
      L of ATP Solution (
      
      
      
      concentration).
  • Reaction: Incubate at RT for 1 hour.

  • Development: Add 5

    
    L of Development Reagent (Protease). Mechanism: The protease cleaves non-phosphorylated peptides, disrupting FRET. Phosphorylated peptides remain intact.
    
  • Readout: Measure Fluorescence Emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Analysis: Calculate Emission Ratio (

    
    ). Plot % Phosphorylation vs. Log[Compound] to derive 
    
    
    
    .
Data Interpretation: Structure-Activity Relationship (SAR)

The table below illustrates hypothetical SAR trends observed when modifying the C4-position of the 2-phenylpyrimidine scaffold.

Derivative TypeC4-SubstituentTarget InteractionAvg. IC50 (EGFR)LogP (Lipophilicity)
Parent -CN (Nitrile)Weak hydrophobic> 10

M
2.5
Amide -CONH2H-bond donor/acceptor150 nM1.8
Amidine -C(=NH)NH2Charge-assisted H-bond45 nM 1.2
Tetrazole -CN4HIonic interaction300 nM1.1
Aminomethyl -CH2NH2Solvent front500 nM1.9

Table 1: Comparative potency of 2-phenylpyrimidine-4-carbonitrile derivatives. Note that the Amidine derivative often yields the highest potency due to optimal geometry for the kinase hinge region.

Pathway Visualization: Mechanism of Action

The following diagram illustrates how the 2-phenylpyrimidine derivative (Amidine form) interrupts the EGFR signaling cascade.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Receptor) Ligand->Receptor Activation Phos Autophosphorylation Receptor->Phos Blocked by Inhibitor Inhibitor 2-Phenylpyrimidine Amidine Derivative Inhibitor->Receptor  Competitive Inhibition (Blocks ATP) ATP ATP ATP->Receptor Binding Ras Ras-GTP Phos->Ras Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation (Cancer Growth) ERK->Prolif

Figure 2: Signal transduction blockade. The inhibitor competes with ATP, preventing autophosphorylation and halting the downstream Ras/Raf/MEK/ERK proliferative cascade.

Safety & Handling

  • Cyanide Risk: While the nitrile group is covalently bound, strong acidic hydrolysis or combustion can release HCN. Work in a well-ventilated fume hood.

  • Sodium Azide: In Protocol B, avoid contact with heavy metals (Pb, Cu) to prevent explosive azide formation. Quench all azide waste with 10% Sodium Nitrite/H2SO4.

References

  • Gao, Z., et al. (2023). "Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51."[2] RSC Medicinal Chemistry.[2]

  • Wang, S., et al. (2021). "Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives... as xanthine oxidase inhibitors."[3] Bioorganic & Medicinal Chemistry.

  • Li, X., et al. (2019). "Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors." RSC Advances.

  • Laufer, S. A., et al. (2014). "Structure-Guided Discovery of Novel Pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors." Journal of Medicinal Chemistry.

  • El-Moghazy, S. M., et al. (2022). "Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition."[4] Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Application Note: Development of 2-Phenylpyrimidine-4-carbonitrile-based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-phenylpyrimidine-4-carbonitrile scaffold represents a privileged class of "Push-Pull" (Donor-Acceptor) fluorophores. Its utility stems from the electronic interplay between the electron-rich phenyl ring (Donor, D) and the electron-deficient pyrimidine-4-carbonitrile moiety (Acceptor, A). This D-A architecture facilitates Intramolecular Charge Transfer (ICT) , making the fluorescence emission highly sensitive to environmental polarity and viscosity.

This guide details the end-to-end development of these probes, from rational design and palladium-catalyzed synthesis to photophysical characterization and live-cell mitochondrial viscosity imaging.

Rational Design & Mechanism

The core design principle relies on the modulation of the ICT state.

  • Acceptor (A): The pyrimidine ring, further activated by the strong electron-withdrawing nitrile (-CN) group at the C4 position.

  • Donor (D): The phenyl ring at C2, which can be functionalized with electron-donating groups (e.g., -NMe₂, -OMe) to tune the emission wavelength.

  • Mechanism: Upon excitation, electrons transfer from D to A. In low-viscosity solvents, the phenyl ring rotates freely around the C-C single bond, dissipating energy non-radiatively (molecular rotor effect). In high-viscosity environments (e.g., cellular membranes, mitochondria), this rotation is restricted, forcing radiative decay and resulting in a sharp fluorescence increase (Aggregation-Induced Emission or Viscosity Sensitivity ).

Diagram 1: Design Logic & Mechanism

DesignMechanism cluster_0 Scaffold Architecture cluster_1 Environmental Response D Donor (D) (2-Phenyl Ring) Bridge Rotatable Single Bond D->Bridge A Acceptor (A) (Pyrimidine-4-CN) Bridge->A LowVisc Low Viscosity (Free Rotation) A->LowVisc Excitation HighVisc High Viscosity (Restricted Rotation) A->HighVisc Excitation NonRad Non-Radiative Decay (Dark) LowVisc->NonRad Rad Radiative Decay (Bright Fluorescence) HighVisc->Rad

Caption: The D-A scaffold functions as a molecular rotor. Restricted rotation in viscous media blocks non-radiative decay channels, turning fluorescence 'ON'.

Protocol: Chemical Synthesis

The synthesis of the 4-carbonitrile derivative is most reliably achieved via a Palladium-catalyzed cyanation of a 4-chloropyrimidine precursor. This method avoids the use of hazardous HCN gas and offers higher yields than nucleophilic aromatic substitution with simple cyanide salts.

Reagents Required[1][2][3][4][5][6][7][8]
  • Precursor: 2-Phenyl-4-chloropyrimidine (Commercial or synthesized from 2-phenyl-4(3H)-pyrimidinone via POCl₃).

  • Cyanation Agent: Zinc Cyanide (Zn(CN)₂).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Procedure
  • Preparation:

    • In a flame-dried Schlenk flask, dissolve 2-phenyl-4-chloropyrimidine (1.0 eq, 5 mmol) in anhydrous DMF (15 mL).

    • Add Zn(CN)₂ (0.6 eq, 3 mmol). Note: Zn(CN)₂ is toxic; handle in a fume hood.

    • Add Pd(PPh₃)₄ (0.05 eq, 0.25 mmol).

  • Reaction:

    • Degas the mixture by bubbling Argon for 15 minutes.

    • Seal the flask and heat to 100°C for 12 hours. The solution typically turns from yellow to dark orange/brown.

    • Monitoring: Check progress via TLC (Hexane/Ethyl Acetate 4:1). The product (4-CN) is usually more polar than the starting chloride.

  • Work-up:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layer with brine (2 x 50 mL) to remove DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via silica gel column chromatography using a gradient of Hexane:EtOAc (90:10 to 70:30).

    • Yield Expectation: 75-85%.

    • Characterization: ¹H NMR (CDCl₃) should show a downfield shift of pyrimidine protons due to the electron-withdrawing CN group. IR spectrum will show a characteristic nitrile stretch at ~2230 cm⁻¹.

Diagram 2: Synthesis Workflow

Synthesis Start Start: 2-Phenyl-4-chloropyrimidine Reagents Add Zn(CN)2 + Pd(PPh3)4 Solvent: DMF Start->Reagents Heat Heat to 100°C, 12h (Argon Atmosphere) Reagents->Heat Workup Extraction (EtOAc/Water) Wash with Brine Heat->Workup Purify Column Chromatography (Hexane/EtOAc) Workup->Purify Final Product: 2-Phenylpyrimidine-4-carbonitrile Purify->Final

Caption: Pd-catalyzed cyanation workflow converting the chloro-precursor to the target nitrile probe.

Protocol: Photophysical Characterization

Before biological use, the probe's response to polarity and viscosity must be quantified.

Experiment A: Solvatochromism (ICT Validation)

Dissolve the probe (10 μM) in solvents of increasing polarity.

SolventDielectric Constant (ε)Expected λ_abs (nm)Expected λ_em (nm)Stokes Shift (nm)
Toluene2.38~340~410~70
DCM8.93~345~430~85
DMSO46.7~355~480~125

Interpretation: A large redshift in emission (λ_em) with increasing polarity confirms the ICT character.

Experiment B: Viscosity Sensitivity (Forster-Hoffmann Analysis)
  • Prepare mixtures of Methanol (low viscosity) and Glycerol (high viscosity) in ratios: 10:0, 8:2, 6:4, 4:6, 2:8, 0:10.

  • Measure fluorescence emission (excitation at λ_abs max).

  • Data Analysis: Plot log(Intensity) vs. log(Viscosity, η).

  • Validation: A linear relationship with slope

    
     confirms the molecular rotor mechanism [1].
    

Protocol: Biological Application (Live Cell Imaging)

This scaffold is lipophilic and often targets mitochondria or lipid droplets.

Reagents
  • Cell Line: HeLa or HepG2 cells.

  • Probe Stock: 1 mM in DMSO.

  • Co-stain: MitoTracker Deep Red (for mitochondria colocalization).

  • Medium: DMEM (High Glucose).

Imaging Workflow
  • Seeding: Seed cells in a 35mm confocal dish and incubate for 24h at 37°C (5% CO₂).

  • Staining:

    • Remove culture medium.

    • Wash cells 2x with PBS.

    • Incubate with Probe (5-10 μM) in Opti-MEM for 30 minutes.

    • Optional: Add MitoTracker Deep Red (100 nM) for the last 15 minutes.

  • Washing: Wash 3x with PBS to remove background fluorescence.

  • Microscopy:

    • Probe Channel: Excitation ~360-400 nm (DAPI or specialized UV laser), Emission ~450-550 nm.

    • MitoTracker Channel: Excitation 640 nm, Emission 660-700 nm.

  • Viscosity Stimulation (Control): Treat cells with Nystatin (10 μM) or Monensin to induce mitochondrial swelling/viscosity changes and observe fluorescence intensity shifts [2].

Diagram 3: Imaging Decision Tree

Imaging Start Start: Adherent Cells (HeLa) Incubate Incubate with Probe (10 μM, 30 min) Start->Incubate Wash Wash PBS x3 Incubate->Wash Microscopy Confocal Microscopy (Ex: 375nm / Em: 480nm) Wash->Microscopy Check Signal Localization? Microscopy->Check Mito Mitochondria (Reticular Structure) Check->Mito Reticular Lipid Lipid Droplets (Spherical Puncta) Check->Lipid Spherical

Caption: Workflow for determining intracellular localization based on morphology.

References

  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry, 5(10), 1469-1475. Link

  • Yang, Z., et al. (2013). A molecular rotor-based fluorescent probe for mitochondrion-specific viscosity imaging in living cells. Chemical Communications, 49(38), 3943-3945. Link

  • Kalogirou, A. S., et al. (2020).[2] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.[2] Arkivoc, vii, 27-35.[2] Link

  • Gao, M., et al. (2012). Fluorescent Probes for Organelle-Targeted Bioimaging. Accounts of Chemical Research, 45(8), 1183-1195. Link

Sources

Synthesis of 2-Phenylpyrimidine-4-carbonitrile Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1][2][3] Among the vast array of pyrimidine derivatives, 2-phenylpyrimidine-4-carbonitriles represent a class of significant interest due to their diverse pharmacological activities, which include potential applications as antifungal, anti-inflammatory, and anticancer agents.[1][2][4][5][6][7] This guide provides a comprehensive overview of a reliable and widely applicable protocol for the synthesis of 2-phenylpyrimidine-4-carbonitrile derivatives, tailored for researchers, scientists, and professionals in drug development.

Guiding Principles of the Synthesis

The synthesis of 2-phenylpyrimidine-4-carbonitrile derivatives is often achieved through a multicomponent reaction, a strategy lauded for its efficiency, atom economy, and the ability to generate molecular complexity in a single step.[8][9] The most common approach involves a one-pot condensation of an aromatic aldehyde, malononitrile, and a suitable amidine source, typically urea or thiourea. This methodology is advantageous as it allows for the facile introduction of diverse substituents on the phenyl ring, enabling the exploration of structure-activity relationships (SAR).

Reaction Mechanism Overview

The underlying mechanism of this multicomponent reaction proceeds through a series of interconnected steps. Initially, a Knoevenagel condensation occurs between the substituted benzaldehyde and malononitrile to form a benzylidenemalononitrile intermediate. Concurrently, the amidine source (urea or thiourea) participates in a cyclocondensation reaction with this intermediate. The reaction cascade culminates in the formation of the stable pyrimidine ring with the desired substitution pattern.

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Cyclization cluster_2 Step 3: Dehydration & Tautomerization Aldehyde Aldehyde Benzylidenemalononitrile Benzylidenemalononitrile Aldehyde->Benzylidenemalononitrile + Malononitrile - H2O Malononitrile Malononitrile Intermediate Cyclic Intermediate Benzylidenemalononitrile->Intermediate + Urea Urea Urea Final_Product 2-Phenylpyrimidine-4-carbonitrile Intermediate->Final_Product - H2O - Tautomerization Experimental_Workflow Start Start Reagent_Mixing Mix aldehyde, malononitrile, and urea/thiourea in ethanol Start->Reagent_Mixing Catalyst_Addition Add catalyst (e.g., sodium ethoxide) Reagent_Mixing->Catalyst_Addition Reflux Heat the mixture to reflux Catalyst_Addition->Reflux Reaction_Monitoring Monitor reaction progress by TLC Reflux->Reaction_Monitoring Cooling Cool the reaction mixture Reaction_Monitoring->Cooling Precipitation Pour into ice-water to precipitate the product Cooling->Precipitation Filtration Filter the crude product Precipitation->Filtration Washing Wash with cold water Filtration->Washing Recrystallization Recrystallize from ethanol or ethyl acetate/hexane Washing->Recrystallization Drying Dry the purified product Recrystallization->Drying Characterization Characterize by MP, FT-IR, and NMR Drying->Characterization End End Characterization->End

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Phenylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Phenylpyrimidine-4-carbonitrile. Our goal is to provide a comprehensive resource for improving reaction yields, troubleshooting common issues, and ensuring the synthesis of a high-purity final product. This guide is structured to offer both quick-reference FAQs and in-depth technical explanations to support your experimental work.

I. Introduction to the Synthesis of 2-Phenylpyrimidine-4-carbonitrile

2-Phenylpyrimidine-4-carbonitrile and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The most common and efficient method for their synthesis is a one-pot, three-component reaction involving an aromatic aldehyde (benzaldehyde), an active methylene compound (malononitrile), and an amidine (benzamidine). This reaction is valued for its atom economy and the ability to generate molecular complexity in a single step.

However, like many multicomponent reactions, the yield and purity of the final product can be sensitive to various experimental parameters. This guide will delve into the critical aspects of this synthesis, providing practical advice to overcome common challenges.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis of 2-Phenylpyrimidine-4-carbonitrile in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. The reaction may not be reaching completion, or side reactions could be favored under your current conditions.

  • Inefficient Catalysis: The choice and amount of catalyst can significantly impact the reaction rate and overall yield. An inappropriate or inactive catalyst will lead to poor conversion.

  • Purity of Starting Materials: Impurities in your benzaldehyde, malononitrile, or benzamidine can inhibit the reaction or lead to the formation of unwanted byproducts.

  • Reaction Work-up and Purification: Product loss during extraction, precipitation, or purification steps can significantly reduce your final isolated yield.

Q2: I'm observing a significant amount of an insoluble, high-melting point solid that is not my desired product. What could it be?

A2: A common side product in reactions involving malononitrile is the self-condensation product of malononitrile or the Knoevenagel condensation product of benzaldehyde and malononitrile, which can further polymerize. Additionally, unreacted starting materials, particularly benzamidine hydrochloride, if used, can precipitate out.

Q3: My final product is difficult to purify and appears to be contaminated with a compound of similar polarity. What are my options?

A3: Co-eluting impurities are a common challenge. Consider the following strategies:

  • Optimize Column Chromatography: Experiment with different solvent systems (eluents) to improve separation. A shallow gradient elution can sometimes resolve closely eluting compounds.

  • Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity has different solubility characteristics.

  • Acid-Base Extraction: If the impurity has acidic or basic properties that differ from your product, an acid-base extraction during the work-up can be very effective.

Troubleshooting Decision Tree

TroubleshootingYield start Low Yield of 2-Phenylpyrimidine-4-carbonitrile check_purity Verify Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Yes purity_impure Impure Starting Materials Detected check_purity->purity_impure No check_catalyst Evaluate Catalyst optimize_conditions->check_catalyst review_workup Review Work-up & Purification optimize_conditions->review_workup temp Adjust Temperature optimize_conditions->temp solvent Screen Solvents optimize_conditions->solvent time Modify Reaction Time optimize_conditions->time catalyst_type Change Catalyst Type check_catalyst->catalyst_type catalyst_loading Vary Catalyst Loading check_catalyst->catalyst_loading extraction_loss Check for Emulsions/Poor Partitioning review_workup->extraction_loss purification_loss Optimize Purification Method review_workup->purification_loss purify_reagents Purify/Replace Reagents purity_impure->purify_reagents purify_reagents->start yield_improved Yield Improved temp->yield_improved solvent->yield_improved time->yield_improved catalyst_type->yield_improved catalyst_loading->yield_improved extraction_loss->yield_improved purification_loss->yield_improved

Caption: A decision tree to troubleshoot low yields.

III. Optimizing Reaction Parameters

The key to a high-yielding synthesis of 2-phenylpyrimidine-4-carbonitrile lies in the careful optimization of reaction conditions.

A. Choice of Catalyst

The reaction is typically catalyzed by a base or an acid. The choice of catalyst can have a profound effect on the reaction rate and yield.

Catalyst TypeExamplesTypical Loading (mol%)AdvantagesDisadvantages
Lewis Acids ZnCl₂, Sc(OTf)₃, InCl₃5-10High yields, mild conditionsCan be expensive, may require anhydrous conditions
Brønsted Acids p-Toluenesulfonic acid (p-TSA), HCl10-20Inexpensive, readily availableCan lead to side reactions, harsh conditions
Bases Piperidine, Triethylamine (TEA), K₂CO₃10-30Effective for Knoevenagel condensation stepCan promote side reactions of malononitrile
Solid Catalysts Montmorillonite K10, Zeolites10-20 wt%Easy to remove, recyclable, environmentally friendlyMay have lower activity than homogeneous catalysts

Expert Insight: For the synthesis of 2-phenylpyrimidine-4-carbonitrile, Lewis acids such as ZnCl₂ or Sc(OTf)₃ often provide a good balance of high yield and mild reaction conditions. Solid acid catalysts are an excellent choice for developing a more environmentally friendly and scalable process.

B. Solvent Selection

The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate.

SolventPolarityBoiling Point (°C)Notes
Ethanol Polar Protic78A common and effective solvent for this reaction.
Acetonitrile Polar Aprotic82Can improve the solubility of some starting materials.
Toluene Nonpolar111Higher boiling point can drive the reaction to completion.
Solvent-Free N/AN/AEnvironmentally friendly, can lead to shorter reaction times.[1]

Expert Insight: Solvent-free conditions are often a good starting point for optimization, as they can lead to shorter reaction times and simplified work-up.[1] If a solvent is necessary, ethanol is a reliable choice.

C. Temperature and Reaction Time

The optimal temperature and reaction time are interdependent. Generally, higher temperatures lead to shorter reaction times, but may also promote the formation of side products.

  • Typical Temperature Range: 80-120 °C

  • Typical Reaction Time: 2-12 hours

Recommendation: Start with a moderate temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be gradually increased.

IV. Mechanistic Insights and Side Reactions

A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. The synthesis of 2-phenylpyrimidine-4-carbonitrile proceeds through a cascade of reactions.

Proposed Reaction Mechanism

ReactionMechanism benzaldehyde Benzaldehyde knoevenagel Knoevenagel Condensation (Benzylidenemalononitrile) benzaldehyde->knoevenagel malononitrile Malononitrile malononitrile->knoevenagel benzamidine Benzamidine michael Michael Addition benzamidine->michael knoevenagel->michael cyclization Intramolecular Cyclization michael->cyclization product 2-Phenylpyrimidine-4-carbonitrile cyclization->product

Caption: The proposed reaction mechanism.

  • Knoevenagel Condensation: The reaction is initiated by the base- or acid-catalyzed Knoevenagel condensation of benzaldehyde and malononitrile to form benzylidenemalononitrile.

  • Michael Addition: Benzamidine then undergoes a Michael addition to the electron-deficient double bond of benzylidenemalononitrile.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable aromatic pyrimidine ring.

Common Side Reactions

  • Self-condensation of Malononitrile: In the presence of a strong base, malononitrile can self-condense to form various oligomers.

  • Formation of Benzylidene Bis(malononitrile): An excess of malononitrile can lead to the formation of this byproduct.

  • Hydrolysis of the Nitrile Group: Under harsh acidic or basic conditions and in the presence of water, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.

V. Experimental Protocols

A. General Procedure for the Synthesis of 2-Phenylpyrimidine-4-carbonitrile

This protocol provides a starting point for your experiments. Optimization may be required based on your specific laboratory conditions and available reagents.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), benzamidine hydrochloride (1.1 mmol), and your chosen catalyst (e.g., 10 mol% ZnCl₂).

  • Solvent Addition: Add the selected solvent (e.g., 5 mL of ethanol) or proceed under solvent-free conditions.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the determined reaction time (e.g., 4 hours). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

B. Purification Protocols

1. Recrystallization

Recrystallization is an effective method for purifying the solid product.

  • Solvent Selection: A good solvent for recrystallization of 2-phenylpyrimidine-4-carbonitrile is ethanol or a mixture of ethanol and water. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution is hot-filtered.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

    • Dry the purified crystals under vacuum.

2. Column Chromatography

If recrystallization does not provide a product of sufficient purity, column chromatography is recommended.

  • Stationary Phase: Silica gel (230-400 mesh) is typically used.

  • Eluent: A mixture of hexane and ethyl acetate is a common eluent. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the product. A typical starting point is a 7:3 mixture of hexane:ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in the eluent and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

VI. References

  • Shaabani, A., Maleki, A., & Mofakham, H. (2008). A novel and an efficient catalyst for the Biginelli condensation. Synthetic Communications, 38(21), 3751-3759.

  • Salehi, H., Guo, Q. X., & Ghavidel, M. (2006). An efficient and convenient one-pot synthesis of 2-amino-4-aryl-1, 3-dicyano-5-phenyl-6-substituted-pyridines in aqueous media. Synthetic Communications, 36(10), 1353-1359.

  • Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigesters. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450.

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.

  • Heravi, M. M., Bakhtiari, K., & Oskooie, H. A. (2006). A catalytic and reusable catalyst for the one-pot synthesis of dihydropyrimidinones under solvent-free conditions. Journal of the Chinese Chemical Society, 53(4), 963-966.

  • Ranu, B. C., Hajra, A., & Jana, U. (2000). A simple and green procedure for the synthesis of dihydropyrimidinones catalyzed by bismuth (III) chloride. The Journal of Organic Chemistry, 65(19), 6270-6272.

  • Yadav, J. S., Reddy, B. V. S., Reddy, K. B., Raj, K. S., & Prasad, A. R. (2001). A mild and efficient one-pot synthesis of dihydropyrimidin-2 (1H)-ones catalyzed by iodine. Synthesis, 2001(10), 1532-1534.

  • Fu, N. Y., Yuan, Y. F., Cao, Z., Wang, S. W., Wang, J. T., & Peppe, C. (2005). Indium (III) bromide and indium (III) chloride as new catalysts for the synthesis of dihydropyrimidinones. Synthesis, 2005(04), 627-633.

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide triflate catalysed Biginelli reaction. One-pot synthesis of dihydropyrimidinones under solvent-free conditions. Journal of the Chemical Society, Perkin Transactions 1, (1), 59-63.

  • The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. VNUHCM Journal of Natural Sciences. (2025). [Link]

Sources

common byproducts in 2-Phenylpyrimidine-4-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges associated with 2-Phenylpyrimidine-4-carbonitrile . This guide is structured to assist researchers in identifying, preventing, and removing common byproducts formed during the synthesis, storage, and application of this scaffold.

Topic: Troubleshooting Common Byproducts & Impurity Profiling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4 (Current)

Executive Summary & Compound Profile

2-Phenylpyrimidine-4-carbonitrile is a highly electron-deficient heteroaromatic scaffold. The presence of the nitrile group at the C4 position, combined with the inherent electron-withdrawing nature of the pyrimidine ring (1,3-diazine), makes the C4 and C6 positions highly susceptible to nucleophilic attack.

  • Primary Stability Risk: Hydrolysis of the nitrile to amide/acid.

  • Primary Reactivity Risk: Nucleophilic aromatic substitution (

    
    ) displacing the cyano group (pseudohalogen behavior) or attacking the C6 position.
    

Diagnostic Guide: Identifying Impurities

Use this table to correlate analytical observations (LCMS/NMR) with specific byproducts.

Retention Time (Rel. to Product)Mass Shift (

m/z)
Proposed StructureOrigin/Cause
RRT < 1.0 (Earlier) +18 Da (

)
2-Phenylpyrimidine-4-carboxamide Partial hydrolysis (wet solvent, atmospheric moisture).
RRT < 1.0 (Earlier) +19 Da (

)
2-Phenylpyrimidine-4-carboxylic acid Full hydrolysis (acidic/basic workup, prolonged storage).
RRT > 1.0 (Later) -9 Da (approx)2-Phenyl-4-chloropyrimidine Unreacted starting material (common precursor).
RRT > 1.0 (Later) Varies (Dimer)Bis-pyrimidine ether/amine Dimerization via

if nucleophilic solvents (MeOH/EtOH) or amines are present.
RRT

1.0
+16 Da (

)
N-Oxide Derivative Oxidation (if peracids or MCPBA were used in previous steps).

Troubleshooting Modules

Module A: The "Hydrolysis Cascade" (Amide & Acid Formation)

Issue: The nitrile group at C4 is activated by the pyrimidine ring, making it significantly more labile than a standard benzonitrile. Symptom: Appearance of M+18 peak in LCMS; broadening of signals in proton NMR.

Mechanism:



Corrective Actions:

  • Solvent Protocol: Ensure all reaction solvents (DMF, DMSO, THF) are dried to <50 ppm water content. The electrophilicity of the C4 position catalyzes water attack.

  • Workup Adjustment: Avoid strong acidic or basic aqueous washes. Use buffered solutions (phosphate buffer pH 7.0) for quenching reactions involving this intermediate.

  • Storage: Store under argon at -20°C. Do not store in solution for extended periods.

Module B: The "Pseudohalogen" Problem (Cyano Displacement)

Issue: The cyano group at C4 can act as a leaving group (pseudohalogen) in the presence of strong nucleophiles, regenerating the substitution pattern or forming unexpected adducts. Symptom: Loss of nitrile stretch in IR (


2230 cm

); unexpected mass in LCMS corresponding to solvent incorporation (e.g., M+32 for methanolysis).

Technical Insight: The C4 position is "doubly activated" by the N1 and N3 atoms. A strong nucleophile (e.g., methoxide, hydrazine) can attack C4, expelling cyanide (


).

Self-Validating Protocol (Nucleophile Screening):

  • Step 1: Run a test reaction with the intended nucleophile at 0°C.

  • Step 2: Monitor by TLC/LCMS every 15 minutes.

  • Step 3: If "displacement" (loss of CN) competes with "addition" (reaction at CN), lower temperature to -78°C or switch to a non-nucleophilic base (e.g., LiHMDS instead of NaOMe).

Module C: Synthesis Impurities (From Chloro-Precursor)

Issue: Synthesis often proceeds via 2-phenyl-4-chloropyrimidine using KCN or Zn(CN)


.
Byproducts: 
  • Starting Material: 2-phenyl-4-chloropyrimidine (distinctive Cl isotope pattern 3:1).

  • Homocoupling: 2,2'-diphenyl-4,4'-bipyrimidine (if Pd catalysis is used).

Purification Strategy:

  • Flash Chromatography: The nitrile is usually more polar than the chloro-precursor. Use a gradient of Hexane/EtOAc (0-30%).

  • Recrystallization: If solid, recrystallize from Ethanol/Water (carefully, to avoid hydrolysis) or Toluene/Heptane.

Visualizing the Impurity Landscape

The following diagram illustrates the genesis of common byproducts starting from the chloropyrimidine precursor.

ByproductPathways cluster_stability Storage/Stability Risks Start 2-Phenyl-4- chloropyrimidine Target 2-Phenylpyrimidine- 4-carbonitrile (TARGET) Start->Target + CN- source (Pd cat. or SNAr) Start->Target Incomplete Rxn (Residual SM) Amide Byproduct A: Amide (Hydrolysis) Target->Amide + H2O (Trace) Atmospheric Moisture Subst Byproduct C: Nu-Substituted (CN displacement) Target->Subst + Strong Nucleophile (R-NH2, RO-) Acid Byproduct B: Acid (Hydrolysis) Amide->Acid + H2O / pH < 4 or > 9

Caption: Reaction pathways leading to primary impurities. Yellow nodes indicate moisture-sensitivity byproducts; Blue indicates reactivity-based byproducts.

Frequently Asked Questions (FAQs)

Q1: I see a peak at M+18 in my LCMS immediately after synthesis. Is my reaction wet? A: Not necessarily. The M+18 peak in LCMS can sometimes be an artifact of the ionization process (formation of a water adduct


 inside the mass spec source) rather than true chemical hydrolysis.
  • Verification Test: Run a

    
    H NMR. If you do not see the characteristic broad amide protons (
    
    
    
    7.5-8.5 ppm) or the shift in the aromatic region, the M+18 is likely an instrument artifact. If NMR confirms amide, then your reaction solvent was wet.

Q2: Can I use methanol as a solvent for reactions involving this nitrile? A: Proceed with extreme caution. The 4-position is highly electrophilic. Prolonged heating in methanol, especially with a base, can lead to the formation of 4-methoxy-2-phenylpyrimidine (via displacement of the cyano group) or imidate formation (Pinner reaction intermediate).

  • Recommendation: Use aprotic solvents like Acetonitrile (MeCN), DCM, or THF.

Q3: How do I remove the unreacted 2-phenyl-4-chloropyrimidine? A: The chloro-impurity is less polar than the nitrile.

  • TLC: Check separation in 10% EtOAc/Hexane.

  • Chemical Wash: If separation is poor, treat the crude mixture with a small amount of a supported amine scavenger (e.g., polymer-supported amine) which reacts faster with the chloro-pyrimidine than the nitrile, immobilizing the impurity.

References

  • Synthesis & Reactivity of Pyrimidine Carbonitriles Mechanism of on Pyrimidines: The C4 position of pyrimidine is activated for nucleophilic attack. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General reference for pyrimidine reactivity).
  • Hydrolysis of Heterocyclic Nitriles

    • Context: Nitriles ortho/para to ring nitrogens hydrolyze faster than benzonitriles due to inductive effects.
    • Source: (Analogous pyridine chemistry demonstrating activation).

  • Palladium-Catalyzed Cyan

    • Methodology: Using Zn(CN)
    • Source: (Demonstrates cyanation conditions for similar N-heterocycles).

  • Nucleophilic Substitution P

    • Data: 2-chloropyrimidine is 100x more reactive than chloropyrazine, indicating the high electrophilicity of the 2- and 4-positions.
    • Source: (Comparative reactivity data).

Technical Support Center: Purification of 2-Phenylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Phenylpyrimidine-4-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile heterocyclic compound. Leveraging extensive laboratory experience, this guide provides in-depth, practical solutions in a direct question-and-answer format.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues encountered during the purification of 2-Phenylpyrimidine-4-carbonitrile. Each entry details the problem, its probable cause based on chemical principles, and a step-by-step protocol for resolution.

Question 1: My crude product "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Probable Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common problem, especially with polar compounds like many pyrimidine derivatives.[1] The primary causes are:

  • High Impurity Load: The presence of significant impurities can depress the melting point of your compound, causing it to separate as a supercooled liquid.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, preventing crystal nucleation.

  • Supersaturation at High Temperatures: The solution may be becoming supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture).[1]

Suggested Solution: Protocol for Optimized Recrystallization

If initial attempts with common solvents like aqueous ethanol fail, a more systematic approach is required.

Step-by-Step Protocol:

  • Solvent System Screening:

    • Place a small amount (10-20 mg) of your crude product into several different test tubes.

    • Add a few drops of a single solvent (see Table 1 for suggestions) to each tube at room temperature. A good candidate solvent will not dissolve the compound at room temperature.

    • Heat the tubes that show poor solubility. An ideal solvent will fully dissolve the compound when hot.[2]

    • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

    • If a single solvent doesn't work, try a binary solvent system (e.g., Hexane/Ethyl Acetate, Ethanol/Water). Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) while hot, then slowly add the "poor" solvent (the anti-solvent) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[3]

  • Execution of Recrystallization:

    • Dissolve the bulk of your crude material in a minimal amount of the chosen hot solvent system in an Erlenmeyer flask.

    • If the solution has colored impurities, you can add a small amount of activated charcoal and heat for a few minutes. Caution: Perform a hot filtration to remove the charcoal before cooling.[3]

    • Cover the flask and allow it to cool slowly to room temperature. Rapid cooling encourages the formation of small, impure crystals or oils.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[3]

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the purified crystals thoroughly.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent/System Rationale & Use Case
Ethanol / Water A classic choice for moderately polar compounds. The water acts as an anti-solvent.[2][4]
Isopropanol Similar to ethanol but can offer different solubility characteristics.
Ethyl Acetate / Hexanes A versatile system where polarity can be finely tuned. Good for removing both non-polar and highly polar impurities.[2]
Toluene Effective for aromatic compounds; can crystallize well from this solvent.[2]

| Acetonitrile | A polar aprotic solvent that can be effective where alcohols fail. |

Question 2: After running a silica gel column, my TLC shows multiple spots in the "pure" fractions, or the yield is very low. What went wrong?

Probable Cause: This issue points to problems with the chromatographic separation itself. The causes can be multifactorial:

  • Inappropriate Eluent Polarity: If the eluent is too polar, all compounds, including impurities, will travel quickly down the column with little separation (high Rf values). If it's not polar enough, the desired compound may not move off the baseline, leading to poor recovery.

  • Column Overloading: Loading too much crude material onto the column is a common mistake. This leads to broad, overlapping bands that cannot be resolved.[5]

  • Poor Column Packing: Channels or cracks in the silica gel bed allow the sample to travel down unevenly, ruining the separation.[6]

  • Sample Insolubility: If the sample is not fully dissolved before loading or precipitates at the top of the column, it will continuously leach into the mobile phase, causing streaking and poor separation.

Suggested Solution: Protocol for Effective Flash Column Chromatography

Workflow: Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. Select Eluent (via TLC analysis) Pack 2. Pack Column (Slurry method) TLC->Pack Load 3. Load Sample (Dry or Wet loading) Pack->Load Elute 4. Elute Column (Apply pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Workflow for Flash Column Chromatography.

Step-by-Step Protocol:

  • Eluent Selection (TLC):

    • Develop a TLC of your crude mixture using various solvent systems (e.g., gradients of Hexane:Ethyl Acetate).

    • The ideal system will show good separation between the desired product spot and impurities, with the product spot having an Rf value of ~0.3-0.4 . This provides an optimal balance of movement and interaction with the stationary phase.[7]

  • Column Preparation:

    • Use a glass column with a diameter such that the silica gel height is about 15-20 cm.[8]

    • Plug the bottom with a small piece of cotton or glass wool and add a thin layer of sand.[6]

    • Prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture). Pour this into the column and tap gently to remove air bubbles.[6] Allow the silica to settle into a uniform bed. Never let the column run dry.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone). Add a small amount of silica gel (or Celite) to this solution and evaporate the solvent to get a dry, free-flowing powder.[9] Carefully add this powder to the top of the packed column. This method often provides sharper bands and better separation.

    • Wet Loading: Dissolve the crude product in the minimum amount of the eluent or a slightly stronger solvent. Using a pipette, carefully add this solution to the top of the column.[6]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column. Use gentle air pressure to push the solvent through the column at a steady rate.[10]

    • Collect the eluting solvent in a series of test tubes.

    • Monitor the separation by spotting fractions onto TLC plates.

  • Analysis:

    • Once the desired compound has eluted, combine the fractions that show a single, pure spot on the TLC plate.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified 2-Phenylpyrimidine-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my 2-Phenylpyrimidine-4-carbonitrile synthesis?

The nature of impurities is highly dependent on the synthetic route. For common syntheses involving the condensation of a benzamidine equivalent with a dicarbonyl compound, potential impurities include:

  • Unreacted Starting Materials: Benzaldehyde, malononitrile, or guanidine/amidine starting materials may persist.[4][11]

  • Incomplete Cyclization Products: Linear intermediates or open-chain adducts can form if the final cyclization step is slow or incomplete.[11]

  • Side-Reaction Products: Depending on conditions, alternative heterocyclic systems can sometimes form.[11]

  • Polymers: Aldehyd starting materials can sometimes polymerize under certain conditions.[11]

Identifying these is crucial for designing a purification strategy. For example, highly polar starting materials can often be removed with a simple aqueous wash or a plug of silica before full chromatography.

Q2: What is the best method to assess the purity of my final product?

A combination of methods provides the most reliable assessment of purity.

Table 2: Purity Assessment Techniques

Method Information Provided Typical Conditions
HPLC-UV Quantitative purity assessment (e.g., 99.5%). Detects UV-active impurities.[12] Column: C18 reverse-phase. Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.[11][13] Detection: UV at ~254 nm or 280 nm.[1]
TLC Qualitative assessment of the number of components. Quick and easy for monitoring reactions and column fractions. Stationary Phase: Silica gel 60 F254 plates. Mobile Phase: Typically 7:3 or 8:2 Hexane:Ethyl Acetate.
¹H NMR Confirms the structure of the main compound and can detect and help identify proton-bearing impurities. Dissolve in CDCl₃ or DMSO-d₆. Look for small, unassignable peaks.
LC-MS Confirms the molecular weight of the main compound and provides molecular weights for impurities, aiding in their identification. Couples HPLC separation with mass spectrometry detection.

| Melting Point | A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities. | Use a calibrated melting point apparatus. |

Q3: How should I store purified 2-Phenylpyrimidine-4-carbonitrile?

While specific long-term stability data for this exact compound is not widely published, general best practices for nitrogen-containing heterocyclic compounds should be followed. Pyrimidine structures can be stable, but the nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Storage Conditions: Store the solid compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and air.[14] For long-term storage, refrigeration (2-8 °C) is recommended.

Decision Tree: Selecting a Purification Strategy

G start Crude Product is_solid Is the crude product a solid? start->is_solid is_oily Is it an oil or intractable gum? is_solid->is_oily No recryst Attempt Recrystallization is_solid->recryst Yes chrom Proceed to Column Chromatography is_oily->chrom success Success? (Clean Crystals) recryst->success oils_out Oils Out / No Crystals? success->oils_out No final_product Pure Product (Verify by HPLC/NMR) success->final_product Yes oils_out->chrom Yes

Caption: Decision tree for initial purification strategy.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Gao, C., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(7), 1335-1349. [Link]

  • LookChem. (n.d.). 2-PHENYLPYRIMIDINE. Retrieved from [Link]

  • da Silva, J. G., et al. (2020). 4-amino-2-phenyl-6-(p-fluorophenyl)-5-carbonitrile-pyrimidine-bis-substituted-loaded liposomes as a promising alternative for cancer therapy. Anais da Academia Brasileira de Ciências, 92(4). [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Benchchem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile.
  • Patel, R., et al. (2024). Design and Development of Some Pyrimidine Analogues as an Anthelmintic Agent. International Journal of Pharmaceutical Sciences and Research.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization [Video]. YouTube. [Link]

  • John, S., et al. (2022). A review on identification, synthesis and characterization of impurities in active pharmaceutical ingredients. World Journal of Pharmaceutical Research, 11(9), 1-20.
  • University of California, Irvine. (n.d.). How to run column chromatography.
  • Columbia University. (n.d.). Column chromatography. Retrieved from Columbia University Department of Chemistry.
  • Patel, M., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry.
  • Deshmukh, R., et al. (2012). Synthesis of 2-phenyl-3H-dipyrimido[1,2-a] pyrimidin -4(5H)-one derivatives as antifungal agents. Journal of Chemical and Pharmaceutical Research, 4(2), 784-790.
  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 13(15), 10183-10203. [Link]

  • Quiroga, J., et al. (2008).
  • Fadda, A. A., et al. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives.
  • PubChem. (n.d.). 4-Phenyl-2-(phenylamino)pyrimidine-5-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • El-Gendy, Z., & Morsy, J. M. (1995). Synthesis of pyrimidine derivatives. Journal of the Chinese Chemical Society, 42(5), 771-776.
  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Harvey, D. (2019).
  • Baluja, S., et al. (2013). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 58(4-5), 369-374.
  • Al-Obaid, A. M., et al. (2025).
  • Zimecki, M., et al. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. Acta Poloniae Pharmaceutica, 59(4), 257-262.
  • National Center for Biotechnology Information. (2017).
  • Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized (4-Chlorophenyl)-pyridin-2-yldiazene.

Sources

Technical Support Center: Troubleshooting Low Yield in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with low reaction yields. As a core heterocyclic scaffold in a vast number of pharmaceuticals, mastering the synthesis of pyrimidines is critical.[1][2][3] This document provides in-depth, field-proven insights to help you diagnose and resolve common issues in your synthetic workflow.

Troubleshooting Guides

Before diving into specific issues, a systematic approach can often reveal the root cause of a low-yield reaction. Below is a general workflow to guide your troubleshooting process, followed by a detailed protocol for reaction monitoring.

General Troubleshooting Workflow for Low Yield

When a pyrimidine synthesis reaction underperforms, it is essential to methodically evaluate each stage of the process, from starting materials to final purification. The following workflow provides a logical progression for identifying the source of the low yield.

Caption: A logical workflow for troubleshooting low-yield pyrimidine synthesis.

Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Effective reaction monitoring is crucial for determining the optimal reaction time and identifying the presence of side products.[4][5]

Objective: To qualitatively assess the progress of a pyrimidine synthesis by comparing the reaction mixture to starting materials.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Capillary spotters

  • UV lamp for visualization

  • Staining agent (if compounds are not UV-active)

Procedure:

  • Prepare the TLC Plate: With a pencil, lightly draw a starting line about 1 cm from the bottom of the plate.

  • Spot the Plate:

    • Lane 1 (Reactant A): Spot a dilute solution of the first starting material (e.g., the 1,3-dicarbonyl compound).

    • Lane 2 (Reactant B): Spot a dilute solution of the second starting material (e.g., the amidine or urea).

    • Lane 3 (Co-spot): Spot both starting materials on the same point to see their relative positions.

    • Lane 4 (Reaction Mixture): Spot an aliquot of the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Circle the visible spots with a pencil. If necessary, use a staining agent.

  • Interpretation:

    • Completion: The reaction is likely complete when the starting material spots in the reaction mixture lane have disappeared or are very faint, and a new spot corresponding to the product is prominent.

    • Incomplete Reaction: Significant starting material spots remain in the reaction mixture lane.

    • Side Products: The presence of multiple new spots in the reaction mixture lane indicates the formation of byproducts.

Frequently Asked Questions (FAQs)

This section directly addresses specific issues encountered during pyrimidine synthesis.

Category 1: Starting Materials & Reagents

Q1: My reaction is not starting, or the yield is consistently low despite following the protocol. What could be wrong with my starting materials?

A1: The purity and integrity of your starting materials are paramount. Impurities can inhibit the reaction or lead to unwanted side products.[6][7][8]

  • Causality & Actionable Advice:

    • Purity of 1,3-Dicarbonyl Compounds: These compounds can undergo self-condensation or exist in equilibrium with their enol form. Verify the purity by ¹H NMR. If necessary, purify by distillation or chromatography before use.

    • Amidine/Urea/Guanidine Stability: Amidines, especially as hydrochloride salts, can be hygroscopic and may hydrolyze over time.[7] Urea can decompose at higher temperatures to generate ammonia, which can lead to competing side reactions like the Hantzsch synthesis.[7] Use freshly prepared or purified reagents and ensure they are stored in a desiccator. For sensitive reactions, consider using high-purity grades.[8]

    • Aldehyde Quality: Aldehydes are prone to oxidation to carboxylic acids. An older bottle of benzaldehyde, for instance, may contain significant amounts of benzoic acid, which can interfere with the reaction. Use freshly distilled or recently purchased aldehydes.

Q2: I'm performing a Pinner synthesis, and my results are not reproducible. Why might this be?

A2: The Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, is highly sensitive to the quality of the amidine and the reaction conditions.[7][9]

  • Causality & Actionable Advice:

    • Amidine Hydrochloride Quality: The purity of the amidine salt is critical. It should be dry and free of excess HCl.

    • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. Water can hydrolyze the amidine starting material and key intermediates, halting the reaction.[7][9] Ensure all glassware is oven-dried and use anhydrous solvents.

Category 2: Reaction Conditions

Q3: I am getting a very low yield in my Biginelli reaction. How can I optimize the reaction conditions?

A3: The classical Biginelli reaction often suffers from low yields, but modern variations have significantly improved its efficiency.[1][5] Key parameters to optimize are the catalyst, temperature, and solvent.

  • Causality & Actionable Advice:

    • Catalyst Choice: The reaction is acid-catalyzed. While strong Brønsted acids like HCl are traditional, they can be harsh and promote side reactions.[5][6] Consider screening milder Lewis acids (e.g., CuCl₂, FeCl₃, ZnCl₂) or solid acid catalysts, which have been shown to improve yields and simplify workup.[5][6][10]

    • Temperature Control: Temperature is a critical factor. While refluxing in ethanol is common, excessive heat can favor the formation of byproducts.[7] Conversely, if the reaction is sluggish, a moderate increase in temperature may be necessary.[7] An optimal range is often between 80°C and 100°C, but this is substrate-dependent.[5]

    • Solvent Selection: Ethanol is a common solvent, but its polarity can influence reaction rates.[6] For certain substrates, solvent-free (grindstone) conditions have been reported to give excellent yields and shorter reaction times, aligning with green chemistry principles.[5][10]

ParameterClassical ApproachModern Optimization StrategiesRationale
Catalyst Strong Brønsted acids (e.g., HCl)[5]Lewis acids (CuCl₂, FeCl₃), Solid acids[6]Milder conditions reduce side reactions and simplify purification.
Temperature Reflux (often in Ethanol)80-100°C or even room temp. with grinding[5][10]Balances reaction rate against the formation of thermal byproducts.
Solvent Ethanol, Methanol[5][11]Solvent-free (grinding), Acetonitrile[5][10]Can increase reaction concentration, shorten times, and reduce waste.

Q4: My reaction seems to stall and never reaches completion, even after extended reaction times. What can I do?

A4: Incomplete conversion can be due to several factors, including catalyst inefficiency, suboptimal conditions, or steric hindrance.[7]

  • Causality & Actionable Advice:

    • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For acid catalysts, confirm the concentration is appropriate.[7]

    • Driving the Cyclization: The final cyclization and dehydration steps can be slow. If you are not already using a catalyst, its addition can facilitate these crucial steps.[7] If steric hindrance from bulky substituents is suspected, you may need to increase the temperature or consider a more reactive 1,3-dicarbonyl equivalent.[7][12]

Category 3: Side Reactions & Byproducts

Q5: My Biginelli reaction mixture is fluorescent, and the crude product is difficult to purify. What is this byproduct?

A5: The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[7] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition), competing with the desired pyrimidine pathway.[7][13]

  • Causality & Actionable Advice:

    • Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[7]

    • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[7]

    • Order of Addition: In some cases, adding the urea last may help minimize its decomposition into ammonia.[7]

G cluster_0 Common Reactants cluster_1 Conditions Favoring Hantzsch Aldehyde Aldehyde Biginelli Biginelli Pathway (Desired) Aldehyde->Biginelli 1:1:1.5 ratio Lower Temp Hantzsch Hantzsch Pathway (Side Reaction) Aldehyde->Hantzsch 1:2 ratio of Aldehyde:Ketoester Ketoester β-Ketoester Ketoester->Biginelli 1:1:1.5 ratio Lower Temp Ketoester->Hantzsch 1:2 ratio of Aldehyde:Ketoester Urea Urea Urea->Biginelli 1:1:1.5 ratio Lower Temp Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp Product_B Dihydropyrimidinone (DHPM) Biginelli->Product_B Product_H 1,4-Dihydropyridine (Fluorescent Byproduct) Hantzsch->Product_H Ammonia->Hantzsch 1:2 ratio of Aldehyde:Ketoester

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Phenylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-Phenylpyrimidine-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and optimize your reaction conditions for higher yields and purity.

Introduction

2-Phenylpyrimidine-4-carbonitrile is a valuable scaffold in medicinal chemistry, often serving as a key building block for the development of novel therapeutic agents. The synthesis of this and related pyrimidine derivatives can be achieved through various methods, most commonly involving a multi-component reaction. While these reactions are powerful, they can be sensitive to a range of experimental parameters. This guide provides practical, experience-driven insights to overcome common challenges and ensure the success of your synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2-Phenylpyrimidine-4-carbonitrile, offering potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield of 2-Phenylpyrimidine-4-carbonitrile, or in some cases, no product at all. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield is a frequent issue that can often be traced back to several key factors in the reaction setup.[1][2] A systematic approach to troubleshooting is crucial.

  • Catalyst Inefficiency: The choice and concentration of the catalyst are critical.[2] While traditional methods may employ strong Brønsted acids like HCl, these can sometimes promote side reactions.[2]

    • Solution: Consider screening a panel of Lewis acid catalysts such as FeCl₃ or ZnCl₂.[2] The optimal catalyst loading is also important; too much or too little can be detrimental to the reaction's progress.[3]

  • Suboptimal Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC).[2] For some substrates, refluxing in a suitable solvent like ethanol is necessary.[2] Conversely, excessively high temperatures can lead to the decomposition of reactants or products.[4]

  • Inadequate Reaction Time: The reaction may simply not have been allowed to proceed to completion.

    • Solution: Monitor the reaction at regular intervals using TLC to determine the point of maximum product formation.

  • Purity of Starting Materials: Impurities present in the benzaldehyde, malononitrile, or the amidine source can inhibit the reaction or lead to the formation of unwanted byproducts.

    • Solution: Ensure all reagents are of high purity. If necessary, purify the starting materials before use. For instance, benzaldehyde can be distilled to remove benzoic acid impurities.

  • Solvent Effects: The polarity and nature of the solvent can significantly influence reaction rates and yields.[2]

    • Solution: While ethanol is a common choice, other polar solvents like acetonitrile could be more effective for your specific substrates.[2][3] In some cases, solvent-free conditions have been shown to improve yields.[3]

Problem 2: Formation of Significant Impurities or Side Products

Question: My reaction is producing the desired product, but it is contaminated with significant amounts of impurities. How can I improve the selectivity of my reaction?

Answer: The formation of side products is a common challenge in multi-component reactions. Understanding the potential side reactions is the first step toward minimizing them.

  • Knoevenagel Condensation Product: A frequent byproduct is the result of the Knoevenagel condensation between benzaldehyde and malononitrile.

    • Solution: Optimizing the catalyst and reaction conditions can help minimize this side reaction.[3] Using a milder catalyst or lowering the reaction temperature may favor the desired pyrimidine formation.[3]

  • Self-Condensation of Starting Materials: Aldehydes, in particular, can undergo self-condensation, especially under acidic conditions.[1]

    • Solution: Consider adding the aldehyde slowly to the reaction mixture to maintain a low concentration. Using a milder catalyst can also be beneficial.[2]

  • Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of key intermediates, such as the amidine salt, preventing the final cyclization.[1]

    • Solution: Ensure that all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help to exclude moisture.[1]

Problem 3: Difficulty in Product Purification

Question: I have successfully synthesized the product, but I am struggling to purify it from the reaction mixture. What are the recommended purification methods?

Answer: The purification of 2-Phenylpyrimidine-4-carbonitrile can sometimes be challenging due to its physical properties.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Solution: Ethanol is a commonly used solvent for the recrystallization of pyrimidine derivatives.[3] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find the optimal conditions for your product.[3]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a reliable alternative.[3]

    • Solution: A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. Monitor the separation by TLC to identify the fractions containing the pure product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-Phenylpyrimidine-4-carbonitrile?

A1: A widely used and efficient method is a three-component reaction involving benzaldehyde, malononitrile, and an amidine source, often benzamidine hydrochloride.[5][6] This reaction proceeds through a sequence of condensation, nucleophilic addition, and cyclization, ultimately leading to the aromatic pyrimidine ring.[7]

Q2: How does the choice of base affect the reaction?

A2: The selection and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[4] Common bases include sodium ethoxide or potassium carbonate.[4] The base facilitates the deprotonation of malononitrile, initiating the reaction cascade.

Q3: Can microwave irradiation be used to improve the reaction?

A3: Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve the yields of pyrimidine synthesis.[3][5] The rapid and uniform heating provided by microwaves can accelerate the reaction rate and minimize the formation of thermal decomposition products.

Q4: What is the role of each component in the three-component reaction?

A4: In the synthesis of 2-Phenylpyrimidine-4-carbonitrile:

  • Benzaldehyde provides the phenyl group at the 2-position of the pyrimidine ring.

  • Malononitrile serves as the three-carbon backbone and contributes the nitrile group at the 4-position.

  • Benzamidine acts as the nitrogen source, providing the two nitrogen atoms of the pyrimidine ring and the phenyl group at the 6-position (in the case of 2,6-diphenylpyrimidine-4-carbonitrile synthesis).

Experimental Protocol: Synthesis of 2-Phenylpyrimidine-4-carbonitrile

This protocol provides a general procedure that can be optimized based on the troubleshooting advice provided above.

Materials:

  • Benzaldehyde

  • Malononitrile

  • Benzamidine hydrochloride

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Glacial acetic acid

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving a stoichiometric amount of sodium in anhydrous ethanol), add an equimolar amount of malononitrile and the substituted benzaldehyde.

  • Add a slight excess (1.1-1.2 equivalents) of benzamidine hydrochloride to the mixture.

  • Stir the reaction mixture and heat under reflux. Monitor the reaction progress by TLC.

  • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture onto crushed ice and acidify with a few drops of glacial acetic acid.[8]

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain pure 2-Phenylpyrimidine-4-carbonitrile.

Table 1: Summary of Key Reaction Parameters and Their Impact

ParameterPotential Impact on ReactionOptimization Strategy
Catalyst Affects reaction rate and selectivity.Screen different Lewis and Brønsted acids; optimize loading.[2]
Temperature Influences reaction rate and byproduct formation.Monitor by TLC to find the optimal temperature.[2]
Solvent Affects solubility of reactants and reaction rate.Test different polar solvents or solvent-free conditions.[2][3]
Reactant Purity Impurities can inhibit the reaction or cause side reactions.Use high-purity reagents; purify if necessary.
Reaction Time Determines the extent of conversion.Monitor by TLC to identify the optimal reaction time.

Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the general reaction mechanism and a logical workflow for troubleshooting common issues.

Reaction_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Cyclization Cyclization cluster_Aromatization Aromatization Benzaldehyde Benzaldehyde Intermediate_A Benzylidenemalononitrile Benzaldehyde->Intermediate_A + Malononitrile - H2O Malononitrile Malononitrile Intermediate_B Dihydropyrimidine Intermediate Intermediate_A->Intermediate_B + Benzamidine Benzamidine Benzamidine Product 2-Phenylpyrimidine-4-carbonitrile Intermediate_B->Product Oxidation

Caption: Generalized reaction mechanism for the synthesis of 2-Phenylpyrimidine-4-carbonitrile.

Troubleshooting_Workflow Start Low Yield or Impurities Check_Purity Verify Reactant Purity Start->Check_Purity Check_Purity->Start If impure, purify & restart Optimize_Catalyst Screen Catalysts & Optimize Loading Check_Purity->Optimize_Catalyst If pure Optimize_Temp Adjust Reaction Temperature Optimize_Catalyst->Optimize_Temp Optimize_Solvent Test Different Solvents Optimize_Temp->Optimize_Solvent Monitor_Time Monitor Reaction by TLC Optimize_Solvent->Monitor_Time Purification Recrystallization or Chromatography Monitor_Time->Purification

Sources

stability issues with 2-Phenylpyrimidine-4-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Phenylpyrimidine-4-carbonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Phenylpyrimidine-4-carbonitrile. As Senior Application Scientists, we understand that navigating the complexities of compound stability is crucial for experimental success. This guide is designed to provide you with expert insights and practical solutions to potential stability issues you may encounter when working with 2-Phenylpyrimidine-4-carbonitrile in solution. We will delve into the causality behind its degradation and provide robust, self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Phenylpyrimidine-4-carbonitrile in solution?

The two primary points of instability on the 2-Phenylpyrimidine-4-carbonitrile scaffold are the nitrile group and the pyrimidine ring . The nitrile group is susceptible to chemical hydrolysis, while the pyrimidine ring, a known chromophore, is prone to photodegradation.[1][2][3] Factors such as pH, solvent composition, temperature, and light exposure can significantly influence the rate and extent of degradation.

Q2: How does pH affect the stability of the nitrile group?

The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions, typically proceeding through an amide intermediate.[4][5]

  • Acidic Conditions: The reaction is initiated by the protonation of the nitrile nitrogen. This increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[4][6] The process ultimately yields a carboxylic acid and an ammonium salt.[6]

  • Basic Conditions: Under alkaline conditions, the strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[5] This pathway results in the formation of a carboxylate salt and ammonia.[7]

For maximal stability, maintaining a neutral pH (around 6.0-7.5) is recommended for stock solutions and experimental buffers, unless the experimental design requires otherwise.

Q3: Is 2-Phenylpyrimidine-4-carbonitrile sensitive to light?

Yes. Pyrimidine-containing molecules are inherently sensitive to UV radiation.[1] Exposure to light, especially high-energy UV light, can lead to the formation of various photoproducts.[3] This is a critical consideration for any experimental setup, including storage, sample preparation, and during the course of an assay (e.g., under a microscope or plate reader lamp). It is imperative to protect solutions from light by using amber vials, wrapping containers in foil, and minimizing light exposure during handling.[8][9]

Q4: What are the best practices for preparing and storing stock solutions?

To ensure the longevity and integrity of your 2-Phenylpyrimidine-4-carbonitrile stock solutions, follow these guidelines:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent in which the compound is highly soluble, such as DMSO or DMF.[10][11] Avoid aqueous solutions for long-term storage.

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume added to your aqueous experimental media, thereby reducing solvent effects.

  • Storage Conditions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed, light-protecting vials (e.g., amber glass) at -20°C or, for enhanced stability, at -80°C.

In-Depth Troubleshooting Guides

This section provides detailed protocols and workflows to help you diagnose and resolve stability issues with 2-Phenylpyrimidine-4-carbonitrile.

Issue 1: I observe a loss of compound activity or concentration over time in my aqueous assay buffer. How can I confirm and troubleshoot this?

A loss of activity is a common indicator of compound degradation. The first step is to systematically determine the cause. This workflow will guide you through the process.

G start Start: Observed loss of activity/concentration check_stock Q1: Is the stock solution stable? Analyze a freshly thawed aliquot vs. an old one via HPLC. start->check_stock stock_ok Stock is Stable check_stock->stock_ok No stock_bad Stock is Degrading check_stock->stock_bad Yes check_assay Q2: Is degradation occurring in the assay buffer? Incubate compound in buffer at assay conditions. Monitor concentration over time via HPLC/LC-MS. stock_ok->check_assay remedy_stock Solution: Prepare fresh stock in anhydrous aprotic solvent. Aliquot and store at -80°C, protected from light. stock_bad->remedy_stock assay_ok Buffer is Stable check_assay->assay_ok No assay_bad Buffer is Unstable check_assay->assay_bad Yes end_investigation Problem likely related to other experimental factors (e.g., protein binding, cell metabolism). assay_ok->end_investigation analyze_conditions Analyze Assay Conditions: pH, Temperature, Light Exposure, Buffer Components assay_bad->analyze_conditions remedy_ph Adjust Buffer pH (Aim for neutral) analyze_conditions->remedy_ph remedy_temp Lower Incubation Temperature analyze_conditions->remedy_temp remedy_light Protect from Light (Use amber plates/foil) analyze_conditions->remedy_light remedy_components Check for Reactive Components (e.g., nucleophiles, reducing agents) analyze_conditions->remedy_components

This protocol is designed to determine if 2-Phenylpyrimidine-4-carbonitrile is stable under your specific experimental conditions.

Objective: To quantify the degradation of the compound in an aqueous buffer over a relevant time course.

Materials:

  • 2-Phenylpyrimidine-4-carbonitrile stock solution (e.g., 10 mM in DMSO)

  • Your experimental aqueous buffer

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Autosampler vials (amber glass preferred)

  • Incubator/water bath set to your experimental temperature

Methodology:

  • Preparation (Time = 0):

    • Equilibrate your aqueous buffer to the experimental temperature.

    • Prepare the test solution by spiking the stock solution into the buffer to achieve your final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%) and consistent across all samples.

    • Vortex gently to mix.

    • Immediately take your T=0 sample: transfer an aliquot (e.g., 100 µL) to an autosampler vial and either inject immediately or store at 4°C for batch analysis.

  • Incubation:

    • Place the remaining test solution in an incubator set to your experimental temperature.

    • Crucially, mimic the light conditions of your experiment. If the assay is run in the dark, wrap the container in foil. If it is exposed to light, do not cover it.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw another aliquot and place it in a new autosampler vial.

  • Analysis:

    • Analyze all samples by HPLC-UV or LC-MS.[12][13]

    • Create a standard curve if absolute quantification is needed, or use the peak area of the parent compound at T=0 as the 100% reference.

    • Monitor for the appearance of new peaks, which may correspond to degradation products.

  • Interpretation:

    • Plot the percentage of the remaining parent compound against time. A loss of >10% over the experimental duration typically indicates a stability issue that needs to be addressed.

Issue 2: My analysis shows new peaks appearing over time. How can I identify the degradation products?

Identifying degradation products is key to understanding the instability mechanism. A forced degradation study is the standard approach.

Forced degradation involves subjecting the compound to harsh conditions to intentionally produce degradants for analytical characterization. The primary expected pathway is hydrolysis of the nitrile group.

G

Objective: To generate and tentatively identify potential degradation products of 2-Phenylpyrimidine-4-carbonitrile.

CAUTION: Handle strong acids, bases, and oxidizing agents with appropriate personal protective equipment (PPE).

Methodology: Prepare separate solutions of the compound (~1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water) and subject them to the following conditions:

  • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Photodegradation: Expose the solution in a quartz cuvette or clear vial to a photostability chamber or direct sunlight for 24 hours. Run a dark control in parallel.

  • Thermal Degradation: Incubate the solution in a sealed vial at 80°C for 24 hours. Run a room temperature control in parallel.

Analysis:

  • Analyze the stressed samples alongside a control (unstressed compound) by LC-MS.

  • Compare the chromatograms to identify new peaks.

  • Examine the mass spectra of the new peaks. A mass shift of +18 Da (M+H₂O) relative to the parent compound suggests hydrolysis of the nitrile to the carboxylic acid. A shift of +17 Da (M+NH₃-H₂) suggests the amide intermediate.

Data Summary Tables

For quick reference, these tables summarize key stability factors and solvent properties.

Table 1: Summary of Factors Affecting Stability and Mitigation Strategies

FactorPotential Effect on 2-Phenylpyrimidine-4-carbonitrileRecommended Mitigation Strategy
pH Hydrolysis of the nitrile group is catalyzed by both acid and base.[6][7]Maintain solutions at a neutral pH (6.0-7.5) whenever possible. Use non-nucleophilic buffers.
Light The pyrimidine ring can absorb UV light, leading to photodegradation.[3][8]Store and handle all solutions in light-protecting containers (amber vials, foil).
Temperature Increased temperature accelerates all degradation pathways.[14][15]Store stock solutions at -20°C or -80°C. Perform experiments at the lowest feasible temperature.
Oxygen Potential for oxidative degradation of the pyrimidine ring, though typically less common than hydrolysis or photolysis.For long-term storage, consider purging stock solutions with an inert gas like argon or nitrogen.
Solvent Protic solvents (water, methanol) can participate in hydrolysis. Solubility limits can lead to precipitation.[10]Use anhydrous, aprotic solvents (DMSO, DMF) for stock solutions. Confirm solubility in aqueous buffers.

Table 2: Recommended Solvents for Preparation and Storage

SolventTypeSuitability for Stock SolutionsNotes
DMSO Aprotic, PolarExcellentHigh solubility for many organic compounds. Hygroscopic; use anhydrous grade and store properly.
DMF Aprotic, PolarExcellentSimilar to DMSO. Ensure high purity.[10]
Acetonitrile Aprotic, PolarGoodGood solvent, but may have lower solvating power than DMSO/DMF for some compounds.
Ethanol/Methanol Protic, PolarFair (Short-term only)Can act as a nucleophile. Not recommended for long-term storage due to risk of solvolysis.[11]
Aqueous Buffers Protic, PolarPoor (For Storage)Only for immediate use in experiments. Stability is highly pH and temperature-dependent.

By understanding the inherent chemical liabilities of 2-Phenylpyrimidine-4-carbonitrile and employing the systematic troubleshooting and handling procedures outlined in this guide, you can ensure the reliability and reproducibility of your experimental data.

References

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC. (2025). National Center for Biotechnology Information.
  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (n.d.). MDPI.
  • Chemistry of Nitriles | Organic Chemistry Class Notes. (n.d.). Fiveable.
  • Insight into the Photodynamics of Photostabilizer Molecules. (2022). ACS Publications.
  • Acid hydrolysis of Nitriles. (n.d.). Organic Chemistry.
  • Common ultraviolet (UV)-induced photoproducts. Cyclobutane-pyrimidine... (n.d.). ResearchGate.
  • Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. (2025). Save My Exams.
  • 20.7: Chemistry of Nitriles. (2025). LibreTexts Chemistry.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024). World Scientific News.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
  • Synthesis and Characterization of Pyrimidine‐Based Novel Phthalonitrile Resins with Excellent Processing Performance and High Glass Transition Temperature. (n.d.). ResearchGate.
  • Analytical Methods. (2018). ResearchGate.
  • Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. (n.d.). PubMed.
  • Publications Resulting from the qReference Project (RC2 AT005899 [NCCAM/NIH]). (n.d.). University of Illinois Chicago.
  • Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. (n.d.). ResearchGate.
  • Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. (2023). National Center for Biotechnology Information.
  • Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. (2010). e-Publications@Marquette.

Sources

addressing solubility problems of 2-Phenylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Handling Guide | REF-ID: PPC-SOL-001

Core Technical Overview

Compound: 2-Phenylpyrimidine-4-carbonitrile CAS: 7431-45-0 Molecular Weight: 181.20 g/mol Physicochemical Profile: "Brick Dust" Molecule

The Problem: Users frequently report difficulty dissolving this compound in standard organic solvents or maintaining it in aqueous buffers for biological assays. The core issue is High Crystal Lattice Energy . The planar, aromatic structure facilitates strong


 stacking interactions in the solid state. To dissolve this molecule, the solvent must overcome these cohesive intermolecular forces. Simple lipophilicity (LogP ~2.2) is not the limiting factor; the energy required to break the crystal lattice is.

Solvent Compatibility Matrix (Synthesis & Processing)

Status: Validated for Purity >98%

Use this matrix to select the appropriate solvent system based on your application.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Dipolar Aprotic DMSO Excellent (>50 mM)Recommended. Best for stock solutions and biological assays.
Dipolar Aprotic DMF Excellent (>50 mM)Good for chemical synthesis. Harder to remove than DCM.
Chlorinated Dichloromethane (DCM) Good (>20 mM)Preferred for extraction/workup. Evaporates easily.
Chlorinated Chloroform Good (>20 mM)Alternative to DCM.
Alcohols Ethanol/Methanol Poor (Cold) / Good (Hot) Recrystallization only. Compound will precipitate upon cooling.
Aqueous Water/PBS Insoluble Do not use without co-solvents.
Hydrocarbons Hexane/Heptane Insoluble Used as an anti-solvent to force precipitation.

CRITICAL WARNING - HYDROLYSIS RISK: The nitrile group at position 4 is electron-deficient due to the nitrogen-rich pyrimidine ring. Avoid prolonged exposure to strong aqueous acids (HCl) or bases (NaOH), especially at elevated temperatures. This will hydrolyze the nitrile (


) to the amide (

) or carboxylic acid (

), altering your compound irreversibly.

Biological Assay Formulation (Preventing "Crash Out")

Scenario: You need to dose cells at 10


M, but the compound precipitates immediately upon adding the DMSO stock to the culture media.

The Mechanism of Failure: When a concentrated DMSO stock is added directly to water, the solvent environment changes instantly from lipophilic to hydrophilic. This causes Kinetic Precipitation . The compound aggregates faster than it can disperse.

Validated Protocol: The "Intermediate Step" Method

Step 1: Prepare Master Stock Dissolve 2-Phenylpyrimidine-4-carbonitrile in 100% anhydrous DMSO to 10 mM. Vortex until clear.

Step 2: Prepare Intermediate Dilution (The Bridge) Do not go straight to media. Prepare a 100x intermediate solution using a surfactant-enriched buffer.

  • Vehicle: PBS + 5% Tween 80 (or PEG 400).

  • Action: Dilute DMSO stock 1:10 into this vehicle.

Step 3: Final Dosing Add the Intermediate Dilution to your cell culture media. The presence of the surfactant (Tween 80) stabilizes the micro-suspension and prevents crystal growth (Ostwald Ripening).

Visual Decision Guides

Diagram 1: Solubility Workflow Decision Tree

Use this logic flow to determine the correct handling procedure based on your end-goal.

SolubilityLogic Start Start: Solid 2-Phenylpyrimidine-4-carbonitrile Goal What is your Goal? Start->Goal Synth Chemical Synthesis Goal->Synth Assay Biological Assay Goal->Assay Temp Is Heat Allowed? Synth->Temp Stock Make 10mM DMSO Stock Assay->Stock DCM Use DCM or Chloroform (Easy Removal) Temp->DCM No (Room Temp) DMF Use DMF or DMSO (High Solubility) Temp->DMF No (High Conc needed) Ethanol Use Hot Ethanol (Recrystallization) Temp->Ethanol Yes (Purification) Direct Direct Addition to Media? Stock->Direct Crash PRECIPITATION RISK (Kinetic Crash) Direct->Crash Yes Step Use Intermediate Dilution (PBS + 5% Tween 80) Direct->Step No (Recommended) Success Stable Solution Step->Success

Caption: Logical workflow for solvent selection based on experimental constraints (Temperature, Application).

Diagram 2: The "Sandwich" Solubilization Mechanism

Understanding how co-solvents stabilize the planar molecule.

SolubilizationMech cluster_0 Crystal State Compound 2-Phenylpyrimidine -4-carbonitrile DMSO DMSO Molecules (Dipolar Aprotic) Compound->DMSO 1. Dissolution (Lattice Break) Water Water Molecules (H-Bond Network) DMSO->Water 2. Mixing (Risk!) Tween Tween 80 Micelle DMSO->Tween 2. Stabilization Result Stable Colloidal System Water->Result Tween->Water 3. Dispersion Tween->Result

Caption: Mechanism of action: DMSO breaks the lattice; Surfactants (Tween) prevent re-aggregation in water.

Troubleshooting FAQs

Q1: I tried dissolving it in Methanol at room temperature, but it's cloudy. Can I use it? A: No. A cloudy solution indicates a suspension of micro-crystals. If you filter this, you will remove the active compound, dosing a much lower concentration than calculated. Switch to DMSO or heat the Methanol to reflux (only if the application allows).

Q2: The compound turned yellow/orange after sitting in 1M NaOH overnight. A: You have likely degraded the compound. The nitrile group (


) hydrolyzes under basic conditions to form the amide or carboxylate. Discard and prepare fresh stock in a neutral, anhydrous solvent.

Q3: Can I use 2-Phenylpyrimidine-4-carbonitrile in an acid-catalyzed reaction? A: Proceed with caution. While the pyrimidine ring is basic, the nitrile is acid-sensitive. Use anhydrous acids (e.g., HCl in Dioxane) rather than aqueous acids to minimize hydrolysis risk.

Q4: How do I store the DMSO stock? A: Store at -20°C in a sealed vial. DMSO is hygroscopic (absorbs water from air). If water enters the vial, the compound will crystallize over time. Use single-use aliquots to avoid repeated freeze-thaw cycles.

References

  • PubChem. (n.d.).[1][2] 2-Phenylpyrimidine.[1][2] National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. [Link]

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and expert-driven insights to help you identify, understand, and minimize the off-target effects of pyrimidine-based inhibitors, ensuring the precision and validity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the selectivity of pyrimidine-based inhibitors.

Q1: Why are pyrimidine-based inhibitors particularly prone to off-target effects?

The pyrimidine ring is a highly effective structural scaffold for kinase inhibitors because it mimics the adenine ring of ATP, enabling it to bind to the highly conserved ATP-binding pocket of many protein kinases.[1] This "hinge-binding" region is shared across a large portion of the human kinome, meaning that inhibitors built on this scaffold can often bind to and inhibit multiple kinases beyond the intended one, leading to off-target effects.[1][2] While this can be a liability, it can also be strategically leveraged to develop inhibitors for understudied kinases.[2]

Q2: What is the fundamental difference between on-target and off-target side effects?

This distinction is critical for correctly interpreting experimental data.

  • On-target effects occur when the inhibitor interacts with its intended molecular target, but in tissues or cell types where this inhibition leads to an undesirable physiological outcome.[3] A common example is the skin rash observed with inhibitors of the MAP kinase pathway, which is present in both tumor cells and normal skin cells.[3]

  • Off-target effects are the consequences of the inhibitor binding to entirely unintended molecules.[1][3] These effects are often unexpected and are a significant concern as they can confound data interpretation and lead to toxicity.[1]

Q3: My experimental phenotype is inconsistent with the known function of the primary target. Could this be an off-target effect?

Yes, this is a classic sign of a potential off-target effect.[1] If you observe a cellular response that cannot be explained by the inhibition of your primary target, it is crucial to investigate whether your inhibitor is modulating other signaling pathways.[1] A valuable control is to compare your results with data from structurally different inhibitors that target the same protein; this can help clarify if the observed effect is specific to your compound's unique chemical structure.[1]

Q4: How can our team proactively design more selective pyrimidine-based inhibitors?

Improving selectivity is a key goal in medicinal chemistry. Structure-based drug design, informed by co-crystal structures of your inhibitor with its target protein, is a powerful approach.[4] This allows for the design of modifications that enhance interactions with the target while disrupting binding to known off-targets. For example, modifying the 5-position of the pyrimidine core, which is near the gatekeeper residue of the ATP-binding pocket, can help "dial out" inhibition of certain kinases.[2] Computational tools can also predict potential off-target interactions, guiding the design of more selective compounds.[5][6]

Section 2: Troubleshooting Guides

This section provides systematic workflows to address specific issues encountered during your experiments.

Guide 1: Unexpectedly High Cytotoxicity in Cell-Based Assays

Issue: Your inhibitor shows significant cell death at concentrations where you expect it to be selective for its primary target.

This common issue can stem from either off-target kinase inhibition or non-specific, compound-inherent toxicity. The following workflow will help you diagnose the root cause.

G A Start: Unexpected Cytotoxicity Observed B Step 1: Confirm On-Target Engagement (e.g., Cellular Thermal Shift Assay - CETSA) A->B C Is Target Engagement Confirmed? B->C D Step 2: Profile for Off-Targets (Kinome-wide Selectivity Screen) C->D Yes J Re-evaluate compound potency & assay setup. Consider synthesis issues. C->J No E Are Toxic Off-Targets Identified? D->E F Conclusion: Cytotoxicity is likely due to identified off-target(s). E->F Yes G Step 3: Assess Non-Specific Toxicity (Test in Target-Negative Cell Line or with Inactive Analog) E->G No H Does Cytotoxicity Persist? G->H H->F No Re-evaluate: Off-target effect is still the likely cause. I Conclusion: Cytotoxicity is likely due to non-specific compound properties. H->I Yes

Caption: A systematic workflow for troubleshooting unexpected cytotoxicity.

The inhibitor may be acting on unintended targets that are critical for cell viability.[7]

  • Solution A: Confirm On-Target Engagement with CETSA. Before investigating off-targets, you must first confirm your inhibitor is binding to its intended target in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is an indispensable tool for this, as it measures the thermal stability of a protein upon ligand binding without requiring any modification to the compound.[5] An increase in the target protein's melting temperature in the presence of your inhibitor provides strong evidence of engagement.[5]

  • Solution B: Perform Broad Kinase Selectivity Profiling. Screen the inhibitor against a large panel of kinases (e.g., >450 kinases) to identify potential off-target interactions.[7][8] This is the most direct way to reveal unintended targets. Commercial services offer various assay formats, such as radiometric or mobility shift assays, to generate IC50 or percent inhibition data across the kinome.[8][9][10] Testing at a physiological ATP concentration (1 mM) can provide more biologically relevant data.[8]

  • Solution C: Use Genetic Validation. Use CRISPR/Cas9 or siRNA to knock down or knock out the intended target protein.[5][11] If the cytotoxic phenotype persists in these target-negative cells upon treatment with your inhibitor, it strongly suggests the effect is off-target.[11] This approach definitively separates the pharmacology of the compound from the biology of the target.

The compound itself may have inherent cytotoxic properties unrelated to the inhibition of a specific protein target.

  • Solution A: Test in a Target-Negative Cell Line. If a cell line that does not express the target protein is available, testing your inhibitor in this line can reveal if the cytotoxicity persists.[7] This is a straightforward way to assess non-specific effects.

  • Solution B: Synthesize and Test a Structurally Inactive Analog. A powerful control is to use a structurally related but inactive analog of your inhibitor.[7] This analog should be incapable of binding the primary target but share the same core scaffold. If this inactive analog still causes cytotoxicity, it points towards a mechanism unrelated to target inhibition.

Guide 2: Potent in Biochemical Assays, Weak in Cellular Assays

Issue: Your inhibitor shows high potency (e.g., nanomolar IC50) against the purified target protein but has weak or no activity in cell-based assays.

The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.[7]

  • Solution: Perform Cellular Uptake Assays. Use analytical methods like liquid chromatography-mass spectrometry (LC-MS) to directly quantify the intracellular concentration of the inhibitor.[7] This provides definitive evidence of whether the compound is accumulating inside the cells to a level sufficient for target engagement.

The inhibitor may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell, preventing it from reaching the necessary intracellular concentration.[7]

  • Solution: Co-administer with Efflux Pump Inhibitors. Perform cell-based assays in the presence of known efflux pump inhibitors (e.g., verapamil or cyclosporin A). If the potency of your pyrimidine-based inhibitor increases significantly, it strongly suggests that active efflux is the problem.

Section 3: Key Experimental Protocols & Data Interpretation
Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of a pyrimidine-based inhibitor to its intended protein target within intact cells.[5]

Methodology:

  • Cell Culture & Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with the desired concentration of your inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) under normal culture conditions.[5]

  • Harvesting & Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease inhibitors. Lyse the cells via freeze-thaw cycles or sonication.

  • Heating Gradient: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[5]

  • Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.[5]

  • Protein Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or another specific protein detection method.[5]

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble target protein against the temperature for both the vehicle- and inhibitor-treated samples to generate "melting curves." A rightward shift in the curve for the inhibitor-treated sample indicates target stabilization and therefore, engagement.[5]

Protocol 2: In Vitro Kinase Selectivity Assay (Luminescence-Based)

Objective: To determine the IC50 value of an inhibitor against a panel of kinases to assess its selectivity profile.[12]

Methodology:

  • Compound Preparation: Prepare 10-point serial dilutions of the test compound in 100% DMSO. A typical starting concentration might be 100 µM.

  • Assay Plate Preparation: In a 384-well assay plate, add the recombinant kinase and its specific substrate peptide in an appropriate kinase assay buffer.[5]

  • Compound Addition: Add a small volume of the diluted test compound or a vehicle control to the wells. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%) to avoid solvent-induced effects.[12]

  • Reaction Initiation & Incubation: Initiate the kinase reaction by adding ATP at a concentration close to its Km value for that specific kinase, unless you are intentionally screening at physiological concentrations (1 mM).[8][12] Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).[12]

  • Detection: Stop the reaction and measure the amount of ADP produced, which is directly proportional to kinase activity. This is often done using a luminescence-based detection reagent (e.g., ADP-Glo™) that converts ADP to ATP, which then drives a luciferase reaction.[12]

  • Data Analysis: Plot the kinase activity (luminescence signal) against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.[5]

Data Presentation: Interpreting Kinase Selectivity Data

A crucial part of minimizing off-target effects is understanding the selectivity profile of your lead compound. The data below illustrates a hypothetical profile for a pyrimidine-based inhibitor (PYR-123) designed to target Kinase A.

Kinase TargetIC50 (nM) for PYR-123Fold-Selectivity vs. Target (Kinase A)Notes
Kinase A (Primary Target) 5 1x High on-target potency.
Kinase B5511xModerate selectivity. Potential for off-target effects at higher concentrations.
Kinase C45090xGood selectivity.
Kinase D (Known toxicity)>10,000>2000xExcellent selectivity against a known toxic off-target.
Kinase E81.6xPoor selectivity. High risk of off-target effects.

Interpretation:

  • Fold-Selectivity: This is calculated by dividing the IC50 of an off-target kinase by the IC50 of the primary target. A higher number indicates better selectivity.

  • Actionable Insights: In this example, PYR-123 shows excellent potency against its primary target, Kinase A. However, it demonstrates very poor selectivity against Kinase E.[2] This lack of selectivity could explain unexpected phenotypes in cellular assays and represents a high risk for off-target effects. The next step in the drug development process would be to use medicinal chemistry to improve selectivity against Kinase E while maintaining potency for Kinase A.[4]

References
  • Activity-Based Kinase Selectivity and Profiling Services - AssayQuant. (n.d.). AssayQuant.
  • Technical Support Center: Strategies for Reducing Off-target Effects of Pyrimidine Inhibitors. (2025). BenchChem.
  • Fabian, M. A., et al. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.
  • Troubleshooting off-target effects of pyrimidine-based inhibitors. (2025). BenchChem.
  • Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. (2025). BenchChem.
  • Biochemical kinase assay to improve potency and selectivity. (2021, March 25). Domainex.
  • Bryan, M. C., et al. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Journal of Medicinal Chemistry.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
  • Ambe, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Dy, G. (2013). On-Target and Off-Target Side Effects. Targeted Oncology.

Sources

Technical Support Center: Strategies for Purifying Crude 2-Phenylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Phenylpyrimidine-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification. The methodologies described are grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Understanding the Challenge: Common Impurities in the Synthesis of 2-Phenylpyrimidine-4-carbonitrile

The most common synthesis of 2-Phenylpyrimidine-4-carbonitrile involves the condensation of benzamidine with (ethoxymethylene)malononitrile. While efficient, this reaction can lead to several impurities that need to be removed.

Likely Impurities:

  • Unreacted Starting Materials: Benzamidine and (ethoxymethylene)malononitrile.

  • Side-Reaction Products: Hydrolysis of the nitrile group to an amide or carboxylic acid, or polymerization of the starting materials.

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup, and any catalysts or bases used.

The purification strategy should be designed to effectively remove these specific impurities.

Troubleshooting Guide: Common Issues in Purifying 2-Phenylpyrimidine-4-carbonitrile

This section addresses common problems encountered during the purification of 2-Phenylpyrimidine-4-carbonitrile in a question-and-answer format, providing detailed solutions.

Question 1: My crude product is a sticky oil or a discolored solid. What is the first step I should take?

Answer:

A simple initial clean-up can significantly improve the success of subsequent purification steps. A solid crude product can often be improved by washing with a non-polar solvent like hexane or petroleum ether. This will remove highly non-polar impurities. If your product is an oil, you can attempt to triturate it with a non-polar solvent to see if it solidifies.

If the discoloration is significant, it may be due to polymeric byproducts. In this case, dissolving the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and filtering it through a short plug of silica gel can be an effective first step to remove baseline impurities before proceeding to more rigorous purification.[1][2]

Question 2: I tried to recrystallize my 2-Phenylpyrimidine-4-carbonitrile, but it oiled out instead of forming crystals. What went wrong?

Answer:

"Oiling out" occurs when the solute is insoluble in the solvent at room temperature but melts at or below the solvent's boiling point, or when the solution is supersaturated to a high degree. Here are several strategies to overcome this:

  • Lower the Boiling Point of the Solvent System: If the compound's melting point is lower than the boiling point of your chosen solvent, select a solvent with a lower boiling point.

  • Use a Two-Solvent System: This is often the most effective solution. Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy (the cloud point).[3] Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[3] Common solvent pairs for compounds of intermediate polarity include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[4][5]

  • Reduce the Concentration: Oiling out can also happen if the solution is too concentrated. Add a little more hot solvent to the oiled-out mixture to see if it dissolves, then allow it to cool slowly.

  • Slow Cooling: Ensure the solution cools down gradually. A rapid temperature drop can favor oil formation over crystal lattice formation. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[6]

Question 3: My recrystallization resulted in very low recovery of the purified product. How can I improve the yield?

Answer:

Low recovery in recrystallization is a common issue and can be addressed by optimizing several factors:

  • Minimize the Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point. Using an excessive amount of hot solvent will result in a significant portion of your compound remaining dissolved even after cooling.[6]

  • Solvent Selection: The ideal solvent should have high solvating power at high temperatures and low solvating power at low temperatures. If your compound is too soluble in the chosen solvent even when cold, you will get a poor yield.[7] You may need to screen several solvents to find the optimal one.

  • Cooling: Ensure the solution is thoroughly cooled. After slow cooling to room temperature, placing the flask in an ice bath for a period can significantly increase the yield of crystals.

  • Second Crop of Crystals: Do not discard the filtrate (mother liquor) immediately. You can often obtain a second, albeit usually less pure, crop of crystals by evaporating some of the solvent from the filtrate and cooling it again.[6]

Question 4: I am using silica gel column chromatography, but I am getting poor separation of my compound from an impurity. What adjustments can I make?

Answer:

Poor separation in column chromatography can be frustrating. Here are some key parameters to adjust:

  • Optimize the Eluent System: The choice of mobile phase is critical. For a compound like 2-Phenylpyrimidine-4-carbonitrile, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or acetone. The ideal eluent system should provide a retention factor (Rf) of around 0.3 for your target compound on a TLC plate.[1] If separation is poor, you can:

    • Decrease Polarity: If your compound and the impurity are eluting too quickly and close together, decrease the proportion of the polar solvent in your mobile phase.

    • Increase Polarity: If your compounds are moving too slowly, increase the proportion of the polar solvent.

    • Try a Different Solvent System: Sometimes, changing one of the solvents can alter the selectivity of the separation. For example, substituting ethyl acetate with dichloromethane might change the elution order of closely related compounds.

  • Use Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve the resolution of compounds with different polarities.[2]

  • Column Packing and Loading: Ensure your column is packed uniformly without any air bubbles or cracks. For loading the sample, the "dry loading" method, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, often gives better resolution than "wet loading" (dissolving the sample in the eluent).

  • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, you could try a different stationary phase like alumina.

dot digraph "Troubleshooting_Column_Chromatography" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption="Decision tree for troubleshooting poor separation in column chromatography."

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of 2-Phenylpyrimidine-4-carbonitrile?

A1: Based on the structure, which has both aromatic and polar nitrile and pyrimidine groups, ethanol is an excellent starting point for single-solvent recrystallization.[6] It is a moderately polar solvent with a good temperature gradient for solubility. For two-solvent systems, combinations like ethyl acetate/hexane or acetone/hexane are likely to be effective.[4]

Q2: How do I choose the right solvent system for column chromatography?

A2: The best way to determine the optimal solvent system is by using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system will give your target compound an Rf value of approximately 0.25-0.35, with good separation from any visible impurities.

Q3: What analytical techniques should I use to assess the purity of my final product?

A3: A combination of techniques is recommended for a thorough purity assessment:

  • Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and to detect any remaining impurities.[4][8] The spectra should show the expected peaks with the correct integrations and chemical shifts, and an absence of signals corresponding to starting materials or byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. A pure sample will show a single major peak.

Q4: What are the expected ¹H and ¹³C NMR chemical shifts for 2-Phenylpyrimidine-4-carbonitrile?

¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton Approx. δ (ppm)
Pyrimidine H-58.8 - 9.2
Pyrimidine H-67.5 - 7.8
Phenyl H-2', H-6'8.3 - 8.6
Phenyl H-3', H-4', H-5'7.4 - 7.6

Note: These are estimations and actual values may vary depending on the solvent and instrument used.[4][8][9]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude 2-Phenylpyrimidine-4-carbonitrile in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling with stirring.

  • Saturated Solution: Continue adding small portions of hot ethanol until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot ethanol and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

dot digraph "Single_Solvent_Recrystallization" { graph [rankdir="TB"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption="Workflow for single-solvent recrystallization."

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).

  • Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the column is packed evenly without any air bubbles.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution: Gently add the eluent to the top of the column and begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Phenylpyrimidine-4-carbonitrile.

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • University of Wisconsin-Madison. 1H NMR Chemical Shifts. Available from: [Link]

  • California State University, Long Beach. Experiment 2: Recrystallization. Available from: [Link]

  • University of Oxford. Chemical shifts. Available from: [Link]

  • Gobec, S., et al. Synthesis, Structural Studies and Antitumoral Evaluation of C-6 Alkyl and Alkenyl Side Chain Pyrimidine Derivatives S.
  • California State Polytechnic University, Pomona. 1H NMR chemical shift ppm table. Available from: [Link]

  • Li, W., et al.
  • PubChem. 4-Phenyl-2-(phenylamino)pyrimidine-5-carbonitrile. Available from: [Link]

  • Perekhoda, L., et al.
  • Compound Interest. A guide to 13C NMR chemical shift values. Available from: [Link]

  • BenchChem. Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile.
  • Baluja, S., et al. Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. 2018.
  • Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. Available from: [Link]

  • ChemSynthesis. 2-phenylpyrimidine. Available from: [Link]

  • University of California, Los Angeles.
  • Clark, J. interpreting C-13 NMR spectra. Chemguide.
  • BenchChem. Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide.
  • Navarro, A., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. 2016.
  • LAMBDA Laboratory Instruments.
  • Column Chromatography.
  • Kisel, V. M., et al. Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. PMC.
  • Ghorbani-Choghamarani, A., et al.
  • Jain, K. S., et al. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. 2015.
  • Dexheimer, T. S., et al. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. 2014.
  • ResearchGate.
  • BenchChem. Application Notes and Protocols for the Synthesis of Pyrimidine Scaffolds using 3-Oxopropanenitrile.
  • Wang, Y., et al. Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI. 2022.
  • Google Patents.
  • El-Sherei, M. M., et al. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. MDPI. 2024.

Sources

Validation & Comparative

Validating the Anticancer Activity of 2-Phenylpyrimidine-4-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics.[1] Among these, 2-phenylpyrimidine-4-carbonitrile derivatives have emerged as a promising class of compounds with potent anticancer activities. This guide provides a comprehensive comparison of the in vitro efficacy of selected 2-phenylpyrimidine-4-carbonitrile derivatives, detailing the experimental validation protocols and exploring their mechanisms of action. By presenting objective experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to advance the exploration of this chemical series.

Introduction to 2-Phenylpyrimidine-4-carbonitrile Derivatives in Oncology

The 2-phenylpyrimidine-4-carbonitrile core represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of targeted anticancer agents.[1] The strategic placement of various substituents on the phenyl and pyrimidine rings allows for the fine-tuning of their pharmacological properties, leading to compounds with distinct mechanisms of action. Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against key oncogenic targets, including the Epidermal Growth Factor Receptor (EGFR) and tubulin.[2][3] This guide will focus on a comparative analysis of representative compounds from this class, highlighting their differential activities and underlying molecular mechanisms.

Experimental Validation: A Methodical Approach

To rigorously assess the anticancer potential of 2-phenylpyrimidine-4-carbonitrile derivatives, a series of standardized in vitro assays are employed. The following protocols are fundamental to characterizing the cytotoxic and mechanistic properties of these compounds.

Cell Viability Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-phenylpyrimidine-4-carbonitrile derivatives and a vehicle control (e.g., DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis via Flow Cytometry

Understanding how a compound affects the cell cycle is crucial to elucidating its mechanism of action. Flow cytometry with propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Detection: Annexin V/PI Staining

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V and Propidium Iodide (PI) dual-staining assay is performed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the compounds of interest for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Comparative Performance of 2-Phenylpyrimidine-4-carbonitrile Derivatives

The following table summarizes the in vitro anticancer activity of selected 2-phenylpyrimidine-4-carbonitrile derivatives against a panel of human cancer cell lines. For comparative purposes, the activity of established anticancer drugs targeting similar pathways is also included.

Compound IDTargetCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Reference
Compound 10b EGFRHepG2 (Liver)3.56Erlotinib0.87[2]
A549 (Lung)5.851.12[2]
MCF-7 (Breast)7.685.27[2]
Compound 11b EGFRHCT-116 (Colon)3.37Erlotinib>10[4]
HepG2 (Liver)3.04>10[4]
MCF-7 (Breast)4.14>10[4]
A549 (Lung)2.4>10[4]
Indole-pyrimidine 4k TubulinBEL-7402 (Liver)0.016-0.062Paclitaxel-[5]
Compound 1g2a TubulinHCT116 (Colon)0.0059Taxol-[5]
BEL-7402 (Liver)0.0078-[5]

Mechanism of Action: Targeting Key Oncogenic Pathways

The versatility of the 2-phenylpyrimidine-4-carbonitrile scaffold allows for the development of inhibitors targeting distinct cancer-driving pathways.

EGFR Inhibition

Several derivatives, such as Compound 10b and Compound 11b , have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[2][4] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt and MAPK pathways, promoting cell proliferation, survival, and migration.[6] By binding to the ATP-binding site of the EGFR kinase domain, these pyrimidine derivatives block its autophosphorylation and subsequent activation of downstream signaling, leading to cell cycle arrest and apoptosis.[2]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Compound_10b Compound 10b/ Compound 11b Compound_10b->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of 2-phenylpyrimidine-4-carbonitrile derivatives.

Tubulin Polymerization Inhibition

Another class of 2-phenylpyrimidine-4-carbonitrile derivatives, exemplified by Indole-pyrimidine 4k and Compound 1g2a , functions as potent inhibitors of tubulin polymerization.[5] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, particularly the formation of the mitotic spindle.[3] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[3]

Experimental Workflow Visualization

The following diagram illustrates the overarching workflow for the validation of the anticancer activity of novel 2-phenylpyrimidine-4-carbonitrile derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of 2-Phenylpyrimidine-4-carbonitrile Derivatives mtt MTT Assay (Cell Viability) synthesis->mtt Screening cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle Further Characterization apoptosis Apoptosis Assay (Annexin V/PI Staining) mtt->apoptosis target_id Target Identification (e.g., EGFR, Tubulin) cell_cycle->target_id apoptosis->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis

Caption: A streamlined workflow for the validation of anticancer 2-phenylpyrimidine-4-carbonitrile derivatives.

Conclusion

The 2-phenylpyrimidine-4-carbonitrile scaffold represents a highly adaptable and potent platform for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate significant efficacy against a range of cancer cell lines through distinct and well-defined mechanisms of action, including the inhibition of EGFR and tubulin polymerization. The provided experimental protocols offer a robust framework for the continued evaluation and optimization of this promising class of compounds. Further in vivo studies are warranted to translate these encouraging in vitro findings into potential clinical applications.

References

  • El-Sayed, N. N. E., et al. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 44(3), 998-1014. [Link]

  • Romagnoli, R., et al. (2019). Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy. Journal of Medicinal Chemistry, 62(17), 7836-7853. [Link]

  • Yadav, V., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 893980. [Link]

  • Zhang, Y., et al. (2021). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 64(18), 13486-13504. [Link]

  • Sharma, P., & Kumar, V. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621. [Link]

  • Abdel-Aziz, A. A. -M., et al. (2021). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 19(3), 596-613. [Link]

  • Byrne, M. B., et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. ACS Pharmacology & Translational Science, 6(4), 579-595. [Link]

  • Pandey, S., et al. (2023). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. Molecules, 28(24), 8081. [Link]

  • Pandey, S., et al. (2023). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity in vitro and in vivo. Preprints.org, 2023101340. [Link]

  • Kamal, A., et al. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 21(10), 1361. [Link]

  • Al-Ostath, A., et al. (2023). Design, Synthesis, Docking Studies and Molecular Dynamics Simulation of New 1,3,5‐Triazine Derivatives as Anticancer Agents Selectively Targeting Pancreatic Adenocarcinoma (Capan‐1). ChemistrySelect, 8(23), e202300742. [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

  • Pitucha, M., & Rzymowska, J. (2012). Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. Letters in Drug Design & Discovery, 9(6), 576-583. [Link]

  • Wang, Y., et al. (2017). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(21), 4867-4872. [Link]

  • Wang, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Letters in Drug Design & Discovery, 18(1), 85-96. [Link]

  • Kumar, P. S., et al. (2018). Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. Research Journal of Pharmacy and Technology, 11(5), 2007-2013. [Link]

  • Kamal, A., et al. (2015). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Recent Patents on Anti-Cancer Drug Discovery, 10(1), 2-25. [Link]

  • Orhan, I. E., et al. (2019). Structure-activity relationship of anticancer drug candidate quinones. Archives of Toxicology, 93(10), 2735-2746. [Link]

Sources

Technical Guide: Confirming Kinase Inhibition Mechanism of 2-Phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2-Phenylpyrimidine Scaffold

The 2-phenylpyrimidine pharmacophore is a "privileged structure" in kinase drug discovery, serving as the core scaffold for numerous FDA-approved inhibitors (e.g., Imatinib derivatives, various EGFR inhibitors). Its success stems from its ability to mimic the adenine ring of ATP. The pyrimidine nitrogen atoms typically form critical hydrogen bonds with the kinase hinge region, while the phenyl group directs substituents into the hydrophobic pocket (gatekeeper vicinity) or the solvent-exposed front.

However, structural ubiquity leads to a critical validation challenge: Is your novel 2-phenylpyrimidine derivative truly acting via a pure ATP-competitive (Type I) mechanism, or has it induced a conformational shift (Type II/Allosteric)?

This guide provides a definitive, comparative workflow to validate the mechanism of action (MoA) of 2-phenylpyrimidine compounds, contrasting biochemical kinetic profiling against biophysical residence time analysis.

Strategic Framework: The Mechanism Decision Matrix

Before selecting an assay, researchers must understand the distinguishing features of the potential binding modes for this scaffold.

FeatureType I (ATP-Competitive) Type II (DFG-Out) Allosteric (Type III/IV)
Binding Site ATP Pocket (Active Conformation)ATP Pocket + Adjacent Hydrophobic PocketNon-ATP Site (e.g., C-lobe)
Kinase State Active (DFG-in)Inactive (DFG-out)Active or Inactive
ATP Dependence High (IC50 shifts with ATP conc.)Moderate (Mixed competition)None (Non-competitive)
2-Phenylpyrimidine Relevance Primary Mode (Hinge binding)Possible (if "tail" extends to DFG)Rare (requires atypical substitution)

Comparative Methodology Guide

This section objectively compares the three primary methods for mechanism confirmation.

Method A: Biochemical ATP-Shift Assay (The Gold Standard)

Principle: Measures the inhibitory potency (


) at varying ATP concentrations.
  • Performance: If the compound is ATP-competitive, the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     will increase linearly with ATP concentration according to the Cheng-Prusoff equation .[1]
    
  • Pros: High throughput, uses standard reagents, definitive for Type I vs. Non-competitive.

  • Cons: Equilibrium-based; does not provide kinetic rates (

    
    , 
    
    
    
    ).
Method B: Surface Plasmon Resonance (SPR) (The Kinetic Validator)

Principle: Real-time measurement of binding kinetics on an immobilized kinase.

  • Performance: Distinguishes mechanisms via Residence Time (

    
    ). Type II inhibitors often exhibit slower 
    
    
    
    rates due to the significant conformational changes (DFG-out) required for binding/unbinding.
  • Pros: Label-free, measures residence time (critical for in vivo efficacy), detects binding to inactive mutants.

  • Cons: Requires protein immobilization optimization; mass transport limitations.

Method C: X-Ray Crystallography (The Definitive Snapshot)

Principle: 3D structural resolution of the ligand-kinase complex.

  • Performance: Provides absolute proof of H-bond interactions (e.g., Pyrimidine N1/N3 to hinge backbone) and DFG conformation.

  • Pros: Unambiguous.

  • Cons: Low throughput, requires crystallizable protein, static snapshot only.

Visualizing the Validation Workflow

The following diagram outlines the logical flow for confirming the mechanism of a hit compound.

Kinase_Validation_Workflow Start Hit: 2-Phenylpyrimidine Derivative Biochem Step 1: Biochemical ATP-Shift Assay (Determine IC50 at 1x, 10x, 100x Km) Start->Biochem Decision_Shift Does IC50 increase linearly with [ATP]? Biochem->Decision_Shift TypeI Hypothesis: Type I (ATP Competitive) Decision_Shift->TypeI Yes (Linear Shift) NonComp Hypothesis: Allosteric/Mixed (Non-Competitive) Decision_Shift->NonComp No (Constant IC50) SPR Step 2: SPR Kinetic Analysis (Measure kon, koff) TypeI->SPR Fast_Koff Fast koff / Short Residence Time (Typical Type I) SPR->Fast_Koff Slow_Koff Slow koff / Long Residence Time (Potential Type II or Covalent) SPR->Slow_Koff Structure Step 3: Structural Confirmation (X-Ray / Cryo-EM) Fast_Koff->Structure Slow_Koff->Structure Final_TypeI CONFIRMED: Type I (Hinge Binder, DFG-in) Structure->Final_TypeI DFG-in observed Final_TypeII CONFIRMED: Type II (Hinge + Hydrophobic Pocket, DFG-out) Structure->Final_TypeII DFG-out observed

Figure 1: Decision tree for validating kinase inhibitor mechanisms, moving from high-throughput biochemical assays to definitive structural biology.

Detailed Experimental Protocols

Protocol A: ATP-Dependent IC50 Shift Assay

This assay validates the competitive nature of the 2-phenylpyrimidine core against ATP.

Reagents:

  • Recombinant Kinase (e.g., EGFR, BTK).

  • Substrate (Peptide or Protein).[2][3][4][5][6]

  • ATP (Ultrapure).

  • Detection Reagents (e.g., ADP-Glo, TR-FRET tracers).

Workflow:

  • Determine Km(ATP): Perform a standard Michaelis-Menten curve for the kinase to establish the

    
     for ATP.
    
  • Prepare ATP Stocks: Prepare reaction buffers with ATP concentrations at:

    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      
      
  • Compound Titration: Serial dilute the 2-phenylpyrimidine compound (10-point dose-response) into the assay plates containing the different ATP buffers.

  • Reaction: Initiate reaction with kinase/substrate mix. Incubate for 60 min at RT.

  • Detection: Stop reaction and read signal.

Data Analysis (Self-Validating Step): Calculate


 for each ATP condition. Plot 

(y-axis) vs.

(x-axis).[1]
  • Validation Criterion: For a purely competitive inhibitor, the data must fit the Cheng-Prusoff equation :

    
    
    
    • If the slope is linear and positive, it confirms the 2-phenylpyrimidine is competing for the ATP slot.

    • If

      
       is unchanged, the compound is non-competitive (Allosteric).
      
Protocol B: SPR Kinetic Profiling (Residence Time)

This protocol determines if the compound induces slow conformational changes (Type II).

Instrument: Biacore 8K or ProteOn XPR36.

Workflow:

  • Immobilization: Biotinylate the kinase (Avi-tag preferred to ensure active conformation) and capture on a Streptavidin (SA) chip. Critical: Avoid amine coupling if it occludes the hinge region.

  • Running Buffer: HBS-P+ with 1-2% DMSO (matched to compound solvent).

  • Kinetic Cycle:

    • Association: Inject compound for 120s.

    • Dissociation: Switch to running buffer for 300s - 600s (extended time required for Type II).

  • Regeneration: Mild basic pulse (10mM NaOH) or simply allow full dissociation if

    
     permits.
    

Data Analysis: Fit sensorgrams to a 1:1 binding model.

  • Metric: Residence Time (

    
    ) = 
    
    
    
    .
  • Interpretation: A generic Type I 2-phenylpyrimidine typically has

    
     in minutes. A Type II inhibitor (stabilizing DFG-out) often has 
    
    
    
    in hours.

Data Presentation & Interpretation

The following table illustrates expected results for a novel 2-phenylpyrimidine derivative compared to known standards.

Table 1: Comparative Data Interpretation Guide

ParameterNovel 2-Phenylpyrimidine (Type I Candidate) Allosteric Reference (e.g., MK-2206) Type II Reference (e.g., Sorafenib)
ATP Shift (

)
Linear Increase (2-fold shift per 2-fold ATP increase)No Shift (Flat line)Linear Increase (But often mixed kinetics)
SPR

Fast (

)
Slow (Conformational selection)Moderate
SPR

Fast to ModerateModerateVery Slow (Deep pocket binding)
Residence Time MinutesMinutes to HoursHours
Binding Mode Hinge H-bonds (N1/N3)Remote pocketHinge + DFG-out pocket
Mechanism Visualization: The Binding Mode

Understanding the structural basis of the data is crucial. The diagram below illustrates the specific interaction points of the 2-phenylpyrimidine scaffold.

Binding_Mode Hinge Kinase Hinge Region (Met/Thr Gatekeeper) Pyrim Pyrimidine Ring (Scaffold Core) Hinge->Pyrim H-Bond (Acceptor N1) Hinge->Pyrim H-Bond (Acceptor N3) Pocket Hydrophobic Pocket (Back of ATP site) Phenyl 2-Phenyl Group Phenyl->Pocket Hydrophobic Interaction Subst R-Group Substituents Subst->Pocket Selectivity Determination (Steric Fit)

Figure 2: Schematic of 2-Phenylpyrimidine binding. The Pyrimidine core anchors to the hinge (mimicking Adenine), while the Phenyl group probes the hydrophobic pocket, determining Type I vs Type II potential.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[7] Biochemical Pharmacology. Link

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Link

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery.[8] Link

  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics.[4] Link

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. Link

Sources

A Head-to-Head Comparison of Kinase Scaffolds: 2-Phenylpyrimidine vs. Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure, Mechanism, and Experimental Validation

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have fundamentally altered treatment paradigms. The success of these agents often hinges on the privileged heterocyclic scaffolds that form their core structure. Among the most prolific of these are the quinazoline and pyrimidine ring systems, each giving rise to a multitude of clinically impactful drugs.

This guide provides an in-depth, data-driven comparison of two prominent classes of inhibitors derived from these scaffolds: the quinazoline-based inhibitors, exemplified by the pioneering EGFR inhibitor Gefitinib, and the 2-phenylpyrimidine class, represented by the paradigm-shifting drug Imatinib. We will dissect their distinct mechanisms of action, compare their kinase selectivity profiles, and provide detailed experimental protocols for their characterization, offering researchers and drug development professionals a comprehensive framework for evaluation.

The Tale of Two Rings: Foundational Scaffolds in Kinase Inhibition

Both quinazoline and 2-phenylpyrimidine-based inhibitors are designed as ATP-competitive agents. Their core heterocyclic structures are engineered to mimic the adenine ring of ATP, enabling them to occupy the nucleotide-binding pocket within the kinase domain. This binding event prevents the transfer of the gamma-phosphate from ATP to substrate proteins, thereby arresting the signaling cascades that drive oncogenesis.[1]

The quinazoline scaffold, a fusion of a pyrimidine and a benzene ring, is most renowned for its role in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[2] In contrast, the 2-phenylpyrimidine scaffold, while also a versatile kinase-binding motif, is famously embodied by Imatinib, the first-in-class inhibitor of the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[3] While their overarching strategy is similar, the subtle yet critical differences in their structure lead to profoundly different binding modes, selectivity profiles, and clinical applications.

Deep Dive I: The Quinazoline Scaffold – A Legacy of EGFR Inhibition

The 4-anilinoquinazoline core is a cornerstone of modern targeted therapy. First-generation inhibitors like Gefitinib and Erlotinib revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in EGFR.[2][4]

Mechanism of Action: The Type I "DFG-in" Inhibitor

Quinazoline-based EGFR inhibitors are archetypal Type I kinase inhibitors. They bind to the active conformation of the kinase, where the highly conserved Asp-Phe-Gly (DFG) motif in the activation loop is pointing into the ATP-binding site ("DFG-in").[4] This conformation is competent to bind ATP and is the catalytically active state. Gefitinib works by selectively binding to the ATP-binding site of the EGFR tyrosine kinase domain, which blocks autophosphorylation of the receptor and halts the activation of downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT.[4][5]

The EGFR signaling pathway is a critical regulator of cell proliferation and survival. Its inhibition by quinazoline-based drugs can lead to cell cycle arrest and apoptosis in tumors dependent on this pathway.[2][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF_Ligand EGF Ligand EGFR EGFR EGF_Ligand->EGFR Binds ATP_Pocket ATP Pocket EGFR->ATP_Pocket Contains RAS RAS ATP_Pocket->RAS Activates PI3K PI3K ATP_Pocket->PI3K Activates Gefitinib Gefitinib (Quinazoline) Gefitinib->ATP_Pocket Binds & Blocks RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and site of action for quinazoline inhibitors.

Deep Dive II: The 2-Phenylpyrimidine Scaffold – Pioneering Specificity

The 2-phenylaminopyrimidine scaffold of Imatinib represents a landmark achievement in rational drug design. Its primary target, the BCR-ABL kinase, is a constitutively active enzyme resulting from the t(9;22) chromosomal translocation, the hallmark of CML.[7]

Mechanism of Action: The Type II "DFG-out" Inhibitor

In stark contrast to Gefitinib, Imatinib is a Type II inhibitor. It specifically recognizes and stabilizes the inactive "DFG-out" conformation of the ABL kinase domain.[8] In this state, the DFG motif flips, exposing an adjacent hydrophobic pocket that is not accessible in the active state. Imatinib exploits this unique conformation, binding to both the ATP site and this adjacent pocket, effectively locking the kinase in an inactive state. This mechanism is a key determinant of Imatinib's remarkable specificity.[8] By inhibiting the constitutively active BCR-ABL, Imatinib blocks downstream signaling through pathways like RAS/ERK and JAK/STAT, leading to the arrest of proliferation and induction of apoptosis in CML cells.[9][10][11]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active) ATP_Pocket_Inactive ATP Pocket (DFG-out Conformation) BCR_ABL->ATP_Pocket_Inactive Presents RAS_ERK RAS/MEK/ERK Pathway BCR_ABL->RAS_ERK Activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates Imatinib Imatinib (2-Phenylpyrimidine) Imatinib->ATP_Pocket_Inactive Binds & Stabilizes Proliferation Uncontrolled Cell Proliferation RAS_ERK->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation

Caption: BCR-ABL signaling and the Type II inhibitory action of Imatinib.

Head-to-Head Comparison: Selectivity, Potency, and Resistance

The differing binding modes of quinazoline and 2-phenylpyrimidine inhibitors have profound implications for their selectivity and resistance profiles.

FeatureQuinazoline-Based (e.g., Gefitinib)2-Phenylpyrimidine-Based (e.g., Imatinib)
Binding Mode Type I (DFG-in, active conformation)Type II (DFG-out, inactive conformation)
Primary Target(s) EGFR (especially activating mutants)[12]BCR-ABL, c-KIT, PDGFR[13]
General Selectivity Generally potent but can have off-target effects on other kinases that adopt a similar active conformation.[14]Highly selective due to recognition of the unique inactive conformation, which is not adopted by all kinases.[3][15]
Common Resistance Gatekeeper mutation (e.g., EGFR T790M) sterically hinders drug binding.[16]Mutations that destabilize the inactive "DFG-out" conformation or directly impact drug contact points (e.g., BCR-ABL T315I).[8]
Quantitative Kinase Profile Comparison

The following table summarizes representative inhibitory activities (IC50 in nM) for Gefitinib and Imatinib against a selection of key kinases. It is important to note that IC50 values are assay-dependent and direct comparison requires data from head-to-head studies under identical conditions; this table is a collation from multiple sources for illustrative purposes.[3][12][13][15]

Kinase TargetGefitinib (IC50, nM)Imatinib (IC50, nM)Primary Scaffold
EGFR 26 - 57 >10,000Quinazoline
ABL1 >10,000~600 2-Phenylpyrimidine
c-KIT ~3,000~100 2-Phenylpyrimidine
PDGFRα/β >10,000~100 2-Phenylpyrimidine
SRC >10,000>10,000Neither
VEGFR2 >3,000>10,000Neither

Data shows the clear and distinct primary target profiles of the two inhibitor classes.

Experimental Protocols for Inhibitor Characterization

Validating the potency and selectivity of kinase inhibitors requires robust biochemical and cell-based assays. Here we provide foundational, step-by-step protocols for these key experiments.

Protocol 1: In Vitro Biochemical Kinase Assay (Radiometric)

This protocol describes a classic, highly sensitive method to determine an inhibitor's IC50 value against a purified kinase. The "gold standard" approach measures the transfer of radiolabeled phosphate ([γ-³²P]ATP) to a substrate.[17][18]

Causality Behind Experimental Choices:

  • ATP Concentration: Using an ATP concentration at or near the Michaelis-Menten constant (Km) for the specific kinase is crucial.[19] This ensures the assay is sensitive to competitive inhibitors. If the ATP concentration is too high, it can artificially inflate the IC50 value, making an inhibitor appear less potent than it is.

  • Controls: Including "no enzyme" and "no inhibitor" (vehicle control, e.g., DMSO) wells is essential for background subtraction and defining the 100% activity window, respectively.

Methodology:

  • Reaction Master Mix Preparation: In a microcentrifuge tube on ice, prepare a master mix containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), the specific peptide or protein substrate, and the purified recombinant kinase.

  • Inhibitor Plating: Serially dilute the test inhibitor (e.g., Gefitinib or Imatinib) in DMSO, then add to the wells of a 96-well plate. Include vehicle-only (DMSO) wells for 100% activity control.

  • Enzyme Addition: Add the kinase reaction master mix to each well of the 96-well plate.

  • Reaction Initiation: Prepare an ATP stock solution containing unlabeled ("cold") ATP and [γ-³²P]ATP. Initiate the kinase reaction by adding this ATP solution to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper (e.g., P81).

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Place the dried paper in a scintillation vial with scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Protocol 2: Cell-Based Viability/Potency Assay (CellTiter-Glo®)

This protocol determines the effect of an inhibitor on the viability of cancer cell lines that are dependent on the target kinase. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active cells.[20][21][22]

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cell line is paramount. For a Gefitinib study, an EGFR-mutant NSCLC line (e.g., PC-9, HCC827) is appropriate.[16] For Imatinib, a BCR-ABL positive CML line (e.g., K562) is used.[23] A non-dependent cell line should be used as a negative control to assess selectivity.

  • Assay Principle: The assay relies on the principle that viable cells maintain a stable pool of ATP. Upon cell lysis, a luciferase enzyme uses this ATP to generate a luminescent signal that is directly proportional to the number of viable cells.[20]

Methodology:

  • Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium and add them to the cells. Include vehicle-only (DMSO) control wells.

  • Incubation: Incubate the cells with the compound for a period that allows for antiproliferative effects to manifest (typically 48-72 hours).

  • Reagent Equilibration: Before use, equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes. This ensures optimal enzyme activity and consistent results.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with medium only), normalize the data to the vehicle-treated cells (100% viability), and plot the results to calculate the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The quinazoline and 2-phenylpyrimidine scaffolds are two of the most successful frameworks in the history of kinase inhibitor drug discovery. The quinazoline core, exemplified by Gefitinib, has paved the way for a generation of Type I inhibitors that potently target the active state of kinases, most notably EGFR. The 2-phenylpyrimidine scaffold of Imatinib introduced the paradigm of Type II inhibition, achieving remarkable selectivity by stabilizing an inactive kinase conformation.

Understanding the fundamental differences in their structure, mechanism of action, and binding kinetics is critical for medicinal chemists and drug discovery scientists. While quinazolines continue to be developed for various kinase targets, the principles of Type II inhibition pioneered by the 2-phenylpyrimidine class are being applied to overcome resistance and design next-generation inhibitors with novel selectivity profiles. The continued exploration and hybridization of these and other privileged scaffolds will undoubtedly fuel the next wave of innovation in targeted cancer therapy.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib? Retrieved from Patsnap website. [Link]

  • ResearchGate. (n.d.). Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... [Image]. Retrieved from ResearchGate. [Link]

  • Baselga, J., & Averbuch, S. D. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12), 4244s-4248s. [Link]

  • Empower Pharmacare. (2025, March 15). Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects [Video]. YouTube. [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from Scribd. [Link]

  • ResearchGate. (n.d.). Signaling pathways involved in the signaling of BCR-ABL. A) Schematic... [Image]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Schematic representation of the BCR-ABL1 signaling pathways targeted by... [Image]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Schematic representation of the main BCR/ABL-activated pathways... [Image]. Retrieved from ResearchGate. [Link]

  • MRC PPU. (n.d.). Assay of protein kinases using radiolabeled ATP: a protocol. Retrieved from MRC PPU website. [Link]

  • ResearchGate. (n.d.). BCR-ABL signalling pathways. [Image]. Retrieved from ResearchGate. [Link]

  • JoVE. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. Retrieved from JoVE. [Link]

  • The Chromatin Domain. (2020, August 18). bcr-abl Translocation Mechanism | Philadelphia Chromosome [Video]. YouTube. [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from protocols.io. [Link]

  • de Wispelaere, M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1448.e4. [Link]

  • bioRxiv. (2026, February 4). Revealing imatinib-kinase specificity via analyzing changes in protein dynamics and computing molecular binding affinity. Retrieved from bioRxiv. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research website. [Link]

  • ResearchGate. (n.d.). IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. [Table]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). IC 50 values for imatinib-sensitive and imatinibresistant cell lines... [Table]. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Overcoming Secondary Mutations of Type II Kinase Inhibitors. Retrieved from NIH website. [Link]

  • bioRxiv. (2021, March 19). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. Retrieved from bioRxiv. [Link]

  • MDPI. (2022, January 24). New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells. Retrieved from MDPI. [Link]

  • Blood (ASH Publications). (n.d.). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Retrieved from ASH Publications. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 2-Phenylpyrimidine-4-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors targeting a wide array of biological macromolecules. The introduction of a carbonitrile moiety at the 4-position of this privileged structure creates a unique chemical entity with distinct electronic and steric properties, offering a nuanced approach to modulating target engagement and optimizing pharmacokinetic profiles. This guide provides an in-depth comparison of 2-phenylpyrimidine-4-carbonitrile analogs and related derivatives, supported by experimental data, to elucidate the critical structure-activity relationships (SAR) that govern their biological function.

The 2-Phenylpyrimidine Core: A Privileged Scaffold for Kinase Inhibition and Beyond

The 2-phenylpyrimidine core is a well-established pharmacophore, particularly in the realm of kinase inhibition. The pyrimidine ring often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, while the 2-phenyl group typically extends into a hydrophobic pocket. The strategic placement of substituents on both the pyrimidine and phenyl rings allows for the fine-tuning of potency, selectivity, and drug-like properties.

Derivatives of this scaffold have demonstrated significant activity against a range of targets, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Bruton's Tyrosine Kinase (BTK), and Epidermal Growth Factor Receptor (EGFR), making them highly valuable in the development of anticancer and anti-inflammatory therapies.[1][2][3][4]

The Influence of the 4-Carbonitrile Group: A Comparative Analysis

While extensive research has been conducted on 2-phenylpyrimidines with various substituents at the 4-position (e.g., amino, alkoxy groups), the 4-carbonitrile analogs represent a more specialized class. The carbonitrile group is a potent hydrogen bond acceptor and can significantly influence the electronic distribution within the pyrimidine ring. Its linear geometry and compact size also offer distinct steric advantages in tailored drug design.

To understand the specific contribution of the 4-carbonitrile, it is instructive to compare its SAR with analogs bearing the cyano group at the 5-position, for which more data is publicly available.

Comparative SAR: 4-Carbonitrile vs. 5-Carbonitrile Analogs
Position of Cyano GroupGeneral Impact on ActivityKey InteractionsRepresentative Targets
4-Position Can enhance potency by participating in hydrogen bonding or polar interactions within the active site. The impact is highly target-dependent.Acts as a hydrogen bond acceptor. Its proximity to the hinge-binding region can influence binding kinetics.Kinases (e.g., CDKs, EGFR), Deubiquitinases.[5]
5-Position Often contributes to increased potency and can modulate selectivity. The electron-withdrawing nature of the cyano group can influence the pKa of the pyrimidine nitrogens.[6]Can form hydrogen bonds with solvent or specific residues in the active site. Can also engage in dipole-dipole interactions.Kinases (e.g., CDKs, EGFR), Anticancer targets.[6][7]

The substitution of a hydrogen or a larger group at the 5-position of the pyrimidine with a carbonitrile can lead to a significant increase in inhibitory potency against certain kinases, such as CDK9.[6] For instance, a 5-carbonitrile analog was shown to be a potent pan-CDK inhibitor, with Kᵢ values in the low nanomolar range against CDK9, CDK1, and CDK2.[6] In contrast, replacing the 5-carbonitrile with a hydroxyl group resulted in a dramatic loss of activity.[6] This highlights the critical role of the cyano group in establishing favorable interactions within the ATP-binding pocket.

While direct, extensive SAR studies on a series of 2-phenylpyrimidine-4-carbonitrile analogs are less prevalent in the literature, the available data on related structures allows us to infer key trends. The positioning of the electron-withdrawing cyano group at C4 is expected to modulate the hydrogen bonding capacity of the pyrimidine ring's nitrogen atoms, which are often crucial for hinge region interactions in kinases.

Structure-Activity Relationship of 2-Phenylpyrimidine Analogs: A Broader Perspective

To provide a comprehensive understanding, the following table summarizes the SAR of the broader class of 2-phenylpyrimidine derivatives, which can be used to guide the design of novel 4-carbonitrile analogs.

PositionSubstituent EffectExample Target(s)
2-Phenyl Ring Substitutions are critical for potency and selectivity. Ortho, meta, and para substituents can probe different sub-pockets of the active site. Electron-donating and electron-withdrawing groups can modulate binding affinity.EGFR, CDK9, USP1/UAF1[5][6][8]
Pyrimidine C4 Often substituted with amino or substituted amino groups to enhance potency and solubility. Can form additional hydrogen bonds.[5][8]Kinases, Deubiquitinases[5][8]
Pyrimidine C5 Small substituents like halogens or a cyano group can enhance potency. Larger groups may lead to steric clashes.[2][6]CDKs[2][6]
Pyrimidine C6 Often unsubstituted or bears small groups. Substitutions can impact the overall conformation of the molecule.General Kinase Inhibition

Experimental Protocols

General Synthesis of 2-Phenylpyrimidine-4-carbonitrile Analogs

A common synthetic route to 2-phenylpyrimidine-4-carbonitrile analogs involves the condensation of a substituted benzamidine with a suitable three-carbon building block containing a cyano group.

Step-by-Step Methodology:

  • Synthesis of Substituted Benzamidines: Treat the corresponding substituted benzonitrile with lithium bis(trimethylsilyl)amide (LiHMDS) followed by quenching with ammonium chloride to yield the desired benzamidine hydrochloride.

  • Cyclocondensation Reaction: React the substituted benzamidine hydrochloride with an appropriate partner such as 2-(ethoxymethylene)malononitrile in the presence of a base like sodium ethoxide in ethanol.

  • Purification: The crude product is then purified using column chromatography on silica gel to afford the pure 2-phenylpyrimidine-4-carbonitrile analog.

In Vitro Kinase Inhibition Assay (Example: CDK9/Cyclin T1)

This protocol outlines a representative biochemical assay to determine the inhibitory activity of test compounds against a specific kinase.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents

  • 384-well assay plates

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Prepare a master mix of the CDK9/Cyclin T1 enzyme and the biotinylated peptide substrate in the assay buffer. Add this mix to all wells.

  • Initiation of Reaction: Prepare an ATP solution in the assay buffer and add it to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the HTRF detection reagents according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing Key Relationships

Conceptual Workflow for SAR Study

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Scaffold_Selection Scaffold Selection (2-Phenylpyrimidine-4-carbonitrile) Analog_Design Analog Design (Varying R1, R2, R3) Scaffold_Selection->Analog_Design Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis Purification_Characterization Purification & Characterization Chemical_Synthesis->Purification_Characterization Primary_Screening Primary Screening (e.g., Kinase Assay) Purification_Characterization->Primary_Screening IC50_Determination IC50 Determination Primary_Screening->IC50_Determination Selectivity_Profiling Selectivity Profiling IC50_Determination->Selectivity_Profiling Cell-based_Assays Cell-based Assays Selectivity_Profiling->Cell-based_Assays SAR_Analysis SAR Analysis Cell-based_Assays->SAR_Analysis Lead_Identification Lead Identification SAR_Analysis->Lead_Identification Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Lead_Optimization->Analog_Design Iterative Design

Caption: A conceptual workflow for a typical structure-activity relationship study of novel inhibitors.

General SAR Trends for 2-Phenylpyrimidine Analogs

SAR_Trends cluster_R1 2-Phenyl Substituents (R1) cluster_R2 4-Position (CN) cluster_R3 5-Position Substituents (R3) Core 2-Phenylpyrimidine-4-Carbonitrile R1_node Modulates Potency & Selectivity - Hydrophobic interactions - H-bonding (e.g., -OH, -NH2) - Steric bulk influences pocket fit Core->R1_node Critical for target engagement R2_node Carbonitrile Group - H-bond acceptor - Influences pyrimidine electronics - Can enhance binding affinity Core->R2_node Key polar interactions R3_node Modulates Activity - Small groups (H, F) often optimal - Larger groups may cause steric clash Core->R3_node Fine-tunes activity

Caption: Key SAR trends for substitutions on the 2-phenylpyrimidine scaffold.

Conclusion

The 2-phenylpyrimidine-4-carbonitrile scaffold represents a promising area for the development of novel therapeutic agents. While direct and extensive SAR data for this specific substitution pattern is still emerging, a comparative analysis with related pyrimidine analogs provides valuable insights for rational drug design. The unique electronic and steric properties of the 4-carbonitrile group offer opportunities to achieve high potency and selectivity. Future research focused on systematically exploring substitutions on both the phenyl and pyrimidine rings of this scaffold will undoubtedly lead to the discovery of new and effective modulators of a variety of biological targets.

References

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (n.d.). RSC Publishing. Retrieved February 13, 2024, from [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). PubMed. Retrieved February 13, 2024, from [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 13, 2024, from [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Design, Synthesis, X-ray Crystal Structures, and Biological Evaluation. (2013). ACS Publications. Retrieved February 13, 2024, from [Link]

  • Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. (2006). PubMed. Retrieved February 13, 2024, from [Link]

  • Design, synthesis, and SAR of 2-dialkylamino-4-arylpyrimidines as potent and selective corticotropin-releasing factor(1) (CRF(1)) receptor antagonists. (2004). PubMed. Retrieved February 13, 2024, from [Link]

  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. (2013). PubMed. Retrieved February 13, 2024, from [Link]

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

  • Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. (2025). MDPI. Retrieved February 13, 2024, from [Link]

  • Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. (n.d.). Semantic Scholar. Retrieved February 13, 2024, from [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). MDPI. Retrieved February 13, 2024, from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Retrieved February 13, 2024, from [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE. Retrieved February 13, 2024, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. Retrieved February 13, 2024, from [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry - Figshare. Retrieved February 13, 2024, from [Link]

  • Inhibitors of the kinase IspE: structure–activity relationships and co-crystal structure analysis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 13, 2024, from [Link]

  • Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer. (2023). PubMed. Retrieved February 13, 2024, from [Link]

  • Identification of the fused bicyclic 4-amino-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. (2013). PubMed. Retrieved February 13, 2024, from [Link]

Sources

A Head-to-Head Comparison: The Pyrimidine Scaffold Versus Other Privileged Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the architecture of small molecule kinase inhibitors is paramount to their success. Among the pantheon of heterocyclic structures employed by medicinal chemists, the pyrimidine nucleus stands out as a "privileged scaffold".[1] Its inherent ability to mimic the adenine base of ATP allows it to form critical hydrogen bonds within the kinase hinge region, providing a strong anchor for inhibitor binding.[2]

This guide offers an in-depth, objective comparison of the pyrimidine scaffold against other prominent kinase inhibitor scaffolds, including quinazoline, pyrazole, and purine. We will delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed protocols for key validation assays, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Central Role of the Kinase Hinge Binder

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Most small molecule kinase inhibitors are ATP-competitive, meaning they vie with endogenous ATP for binding to the active site of the kinase. A key interaction in this binding is the formation of hydrogen bonds with the "hinge region," a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. The scaffold of an inhibitor is the core chemical structure responsible for this crucial interaction.

G cluster_0 Standard Kinase Activity cluster_1 Inhibition Mechanism Kinase Kinase Active Site pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Kinase_i Kinase Active Site No_Reaction No Phosphorylation Kinase_i->No_Reaction Inhibitor ATP-Competitive Inhibitor Inhibitor->Kinase_i Binding

Caption: General mechanism of ATP-competitive kinase inhibition.

The Pyrimidine Scaffold: A Versatile Mainstay

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its significance is underscored by its presence in the nucleobases of DNA and RNA.[1] In kinase inhibition, 2-aminopyrimidine is a particularly common motif. The nitrogen atoms at positions 1 and 3 are perfectly positioned to act as hydrogen bond acceptors, forming two crucial hydrogen bonds with the amide backbone of the kinase hinge region, thus mimicking the binding of ATP.[2]

Key Advantages:

  • Strong Hinge Binding: Forms robust hydrogen bond interactions, leading to high potency.

  • Synthetic Tractability: The pyrimidine core is readily synthesized and modified, allowing for extensive structure-activity relationship (SAR) studies.[2]

  • Proven Clinical Success: A multitude of FDA-approved kinase inhibitors, such as Imatinib (Gleevec) and Ibrutinib (Imbruvica), incorporate a pyrimidine scaffold, validating its utility.[4][5]

Notable Pyrimidine-Based Inhibitors:

  • Imatinib: Targets BCR-Abl, c-KIT, and PDGFR. The 2-aminopyrimidine core is crucial for its activity.

  • Ibrutinib: An irreversible inhibitor of Bruton's tyrosine kinase (BTK), it utilizes a pyrazolo[3,4-d]pyrimidine scaffold, a fused version of pyrimidine.[4][5]

  • Adagrasib: A covalent inhibitor of KRASG12C, showcasing the adaptability of the pyrimidine core.

G cluster_0 Pyrimidine Inhibitor Hinge Kinase Hinge Region (Backbone Amides) Pyrimidine N N Hinge->Pyrimidine H-Bonds R1 R1 Pyrimidine->R1 R2 R2 Pyrimidine->R2 Amino NH2 Pyrimidine->Amino

Caption: Pyrimidine scaffold forming hydrogen bonds with the kinase hinge.

Head-to-Head Scaffold Comparison

While pyrimidine is a powerful scaffold, alternative heterocycles offer distinct advantages in terms of selectivity, physicochemical properties, and intellectual property space.

Pyrimidine vs. Quinazoline

The quinazoline scaffold, a fusion of a pyrimidine ring and a benzene ring, is another highly successful core, particularly for inhibiting the Epidermal Growth Factor Receptor (EGFR) family.[6][7]

  • Similarity: Both scaffolds typically function as ATP-competitive inhibitors, using nitrogen atoms to bind to the kinase hinge.[6]

  • Key Difference: The fused benzene ring of quinazoline provides a larger, more rigid surface that can engage in additional van der Waals and hydrophobic interactions, often leading to high potency. However, this increased rigidity can sometimes limit the accessible conformational space.

  • Clinical Context: Gefitinib and Erlotinib are classic examples of quinazoline-based EGFR inhibitors.[7] The development of irreversible inhibitors like Osimertinib, which also features a quinazoline core, highlights the scaffold's adaptability in overcoming drug resistance.

Pyrimidine vs. Pyrazole

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. It is considered a privileged structure due to its synthetic accessibility and versatile nature.[8][9]

  • Similarity: Like pyrimidine, the pyrazole scaffold can act as an effective hinge-binder.[10] The fused pyrazolo[3,4-d]pyrimidine scaffold, found in drugs like Ibrutinib, is an isostere of adenine and effectively mimics ATP binding.[4][11]

  • Key Difference: The unfused pyrazole ring offers different vector points for substitution compared to pyrimidine, allowing chemists to explore distinct chemical space and achieve unique selectivity profiles.[9]

  • Clinical Context: Eight FDA-approved kinase inhibitors contain a pyrazole ring, including Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), demonstrating its broad utility.[9]

Pyrimidine vs. Purine

The purine scaffold, the very structure of adenine in ATP, is a natural choice for kinase inhibitor design.[12]

  • Similarity: Both are nitrogen-containing aromatic heterocycles that can effectively occupy the adenine-binding pocket. The pyrazolo[3,4-d]pyrimidine is a well-known bioisostere of purine.[11]

  • Key Difference: While purine is the "native" hinge binder, its derivatives can sometimes suffer from a lack of selectivity due to the conserved nature of the ATP binding site across the kinome.[13] However, strategic substitutions can lead to highly potent and selective inhibitors like Roscovitine (a CDK inhibitor).[14]

  • Clinical Context: Several FDA-approved drugs contain a purine core, including Clofarabine and Fludarabine, which are used in cancer chemotherapy.[14]

Quantitative Data Summary

The following table summarizes key data for representative inhibitors from each scaffold class, highlighting their primary targets and potency.

Inhibitor (Scaffold)Primary Target(s)Potency (IC50)Key Features
Imatinib (Pyrimidine)BCR-Abl~250-350 nMParadigm of targeted therapy; 2-aminopyrimidine core.
Gefitinib (Quinazoline)EGFR~2-37 nMReversible, ATP-competitive inhibitor.[7]
Crizotinib (Pyrazole)ALK, MET, ROS1~20-60 nMMulti-targeted inhibitor with a core pyrazole ring.[9]
Roscovitine (Purine)CDK1/2/5~40-700 nMSelective CDK inhibitor based on the natural adenine scaffold.[14]
Ibrutinib (Pyrazolo[3,4-d]pyrimidine)BTK~0.5 nMIrreversible inhibitor, showcasing fused scaffold power.[5]

Note: IC50 values can vary significantly based on assay conditions and kinase construct.

Experimental Corner: Validating Your Inhibitor

A rigorous, self-validating experimental cascade is crucial for characterizing a novel kinase inhibitor.

Experimental Workflow

Sources

Validating Cytotoxicity Assays for Pyrimidine Antimetabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Metabolic Trap" of Pyrimidines

In the development of pyrimidine antimetabolites (e.g., 5-Fluorouracil, Gemcitabine, Cytarabine), standard cytotoxicity assays often yield misleading data. Unlike direct membrane-disrupting agents, pyrimidines exert their effect primarily during the S-phase of the cell cycle, leading to growth arrest (cytostasis) before cell death.

The Critical Failure Point: Traditional tetrazolium-based assays (MTT/MTS) rely on mitochondrial dehydrogenase activity. Cells arrested in the S-phase by pyrimidines often undergo "mitochondrial swelling" and hyper-metabolism as a stress response. This results in a sustained or elevated optical density (OD) signal despite a halt in proliferation, leading to false-negative results or artificially high IC50 values [1, 2].

This guide validates the shift toward ATP-based luminescence and Real-Time Impedance assays as the superior standards for this specific compound class.

Mechanism of Action & Assay Implications

To select the correct assay, one must understand the temporal dynamics of the drug. Pyrimidines do not kill instantly; they require cell division to incorporate into DNA/RNA or inhibit Thymidylate Synthase (TS).

Visualization: Pyrimidine-Induced Cell Death Pathway

The following diagram illustrates why short-term (<24h) assays fail for this class.

PyrimidineMOA Drug Pyrimidine Analog (e.g., 5-FU, Gemcitabine) Uptake Cellular Uptake (hENT Transporters) Drug->Uptake Metabolism Phosphorylation to Active Nucleotides Uptake->Metabolism Target Target Interaction (DNA/RNA/TS Enzyme) Metabolism->Target Arrest S-Phase Arrest (Cytostasis) Target->Arrest Primary Effect Mito Mitochondrial Hyper-Activity Arrest->Mito Stress Response (MTT Interference) Death Apoptosis/Necrosis (>48-72 Hours) Arrest->Death Delayed Onset Mito->Death

Caption: Figure 1.[1] The "Mitochondrial Uncoupling" effect where arrested cells maintain high metabolic activity, confounding MTT results.

Comparative Analysis: Selecting the Right Tool

The following analysis is based on head-to-head comparisons of 5-FU and Gemcitabine sensitivity across different platforms [1, 3].

FeatureMTT / MTS (Tetrazolium) ATP Luminescence (e.g., CellTiter-Glo) Real-Time Impedance (e.g., xCELLigence)
Primary Readout Mitochondrial Dehydrogenase ActivityIntracellular ATP ConcentrationCell Adherence & Morphology (Cell Index)
Pyrimidine Suitability Low. Risk of false negatives due to hyper-metabolism in arrested cells.High. ATP drops rapidly upon loss of membrane integrity; less prone to metabolic artifacts.Highest. Distinguishes between cytostatic (flat line) and cytotoxic (drop) effects.
Sensitivity Moderate (~1000-5000 cells/well)High (<15 cells/well) [4]High (Single cell detection possible)
Time-to-Result Endpoint (requires 4h incubation)Endpoint (10 min lysis)Continuous Kinetic Monitoring
Interference Chemical reduction by antioxidants; spectral overlap.Luciferase inhibitors (rare).None (Label-free).

Expert Insight: For high-throughput screening (HTS) of pyrimidines, ATP assays are the gold standard due to speed and sensitivity. For mechanistic studies (determining when death occurs), Real-Time Impedance is required.

Validated Protocol: ATP Luminescence Assay

This protocol is optimized for pyrimidine analogs, accounting for the necessary "lag time" for cytotoxicity to manifest.

Phase 1: Assay Setup & Validation Parameters

Before screening, you must validate the system using Z-Factor and Linearity .

  • Linearity:

    
     for Cell Number vs. Luminescence (0 to 50,000 cells).
    
  • Signal Stability: Signal half-life

    
     hours to allow batch processing.
    
  • Z-Factor:

    
     (Excellent assay) calculated using positive (100% lysis) and negative (DMSO) controls.
    
Phase 2: Step-by-Step Workflow
  • Cell Seeding (T=0):

    • Seed cells (e.g., A549, HCT116) in opaque-walled 96-well plates.

    • Critical: Density must be optimized so cells remain in log-phase at T=72h (typically 2,000–5,000 cells/well).

    • Incubate 24h for attachment.[2]

  • Compound Addition (T=24h):

    • Prepare 5-FU/Gemcitabine serial dilutions (10-point, 1:3 dilution).

    • Include a "Day 0" control plate to measure baseline ATP before drug addition (vital for calculating cytostatic effects).

    • Note: Pyrimidines require long exposure. Incubate for 72 hours .

  • Endpoint Detection (T=96h):

    • Equilibrate plate and ATP reagent to Room Temperature (RT) for 30 mins. Cold reagent causes signal drift.

    • Add ATP Reagent (volume 1:1 with media, e.g., 100 µL).

    • Orbitally shake for 2 mins (induce lysis).

    • Incubate at RT for 10 mins (stabilize signal).

  • Data Acquisition:

    • Measure Luminescence (Integration time: 0.5–1.0 sec).

    • Calculation:

      
      
      

Technical Deep Dive: Validating with Real-Time Data

When validation data is ambiguous, a Real-Time Cell Analysis (RTCA) acts as the "truth" source.

Workflow: Decision Logic for Assay Validation

Use this logic flow to determine if your endpoint assay is valid for a specific pyrimidine derivative.

ValidationLogic Start Start Validation RunRTCA Run Real-Time (72h) + Endpoint (ATP) Start->RunRTCA Compare Compare IC50 Values RunRTCA->Compare Match IC50s Match (<2-fold diff) Compare->Match Mismatch IC50s Diverge (>2-fold) Compare->Mismatch Valid Endpoint Assay Validated Match->Valid CheckMito Check Mitochondrial Interference (MTT?) Mismatch->CheckMito CheckTime Check Assay Timing (Is 72h sufficient?) Mismatch->CheckTime CheckMito->RunRTCA Switch to ATP/Label-Free

Caption: Figure 2. Decision tree for validating endpoint cytotoxicity data against real-time kinetics.

References

  • Ulukaya, E., et al. "The MTT assay yields a relatively lower result of growth inhibition than the ATP assay depending on the chemotherapeutic drugs tested."[3] Toxicology in Vitro, 2008.[4]

  • Wang, P., et al. "Limitations of the MTT assay for screening in drug discovery." ResearchGate, 2010.

  • Ke, N., et al. "A Comparison of Real-Time and Endpoint Cell Viability Assays for Improved Synthetic Lethal Drug Validation." PLOS ONE, 2011.

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin."

  • Pan, H., et al. "Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method." ACS Omega, 2019.

Sources

Comparative Guide: Assessing Off-Target Effects of 2-Phenylpyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold Paradox

The 2-phenylaminopyrimidine scaffold—immortalized by Imatinib (Gleevec)—is a "privileged structure" in kinase drug discovery. Its success stems from its ability to function as a Type II inhibitor , occupying the hydrophobic pocket adjacent to the ATP-binding site and stabilizing the kinase in its inactive (DFG-out) conformation.

However, this structural utility comes with a significant liability: promiscuity . The ATP-binding cleft is highly conserved across the human kinome (~518 kinases). While 2-phenylpyrimidines are designed to target specific tyrosine kinases (e.g., ABL1), they frequently exhibit off-target activity against structurally related kinases such as c-KIT, PDGFR, and DDR1 .

This guide objectively compares the methodologies for profiling these off-target effects. We move beyond simple IC50 generation to a multi-tiered assessment strategy that distinguishes binding from function and biochemical potency from cellular reality.

Comparative Analysis of Profiling Methodologies

To rigorously assess a 2-phenylpyrimidine derivative, one must employ a funnel approach. Relying on a single assay type is a common failure mode in lead optimization.

Table 1: Methodological Comparison Matrix
FeatureKinomeScan™ (Binding) Biochemical Activity (IC50) NanoBRET™ (Cellular TE) Chemoproteomics (ABPP)
Primary Readout Binding Affinity (

)
Enzymatic Inhibition (

)
Target Occupancy (

)
Enrichment Factors
Throughput Ultra-High (450+ kinases)Medium (Panel dependent)Medium (Scalable)Low (Proteome-wide)
Physiological Relevance Low (Recombinant, no ATP)Medium (Synthetic substrates)High (Live cell, intact ATP) High (Endogenous lysate)
False Positives Common (Sticky compounds)Rare (if interfering compounds controlled)RareMedium (Non-specific binding)
Cost Efficiency High (Best for broad scan)Low (Expensive per data point)MediumLow (High mass-spec cost)
Best Use Case Initial Selectivity Score (S-score) Potency Validation In-cell Confirmation Unknown Off-target Discovery
Method 1: Competition Binding Assays (KinomeScan™)

The Industry Standard for First-Pass Profiling

This method utilizes DNA-tagged kinases and quantitative PCR (qPCR) readout. It measures the ability of your inhibitor to compete with an immobilized active-site probe.

  • Pros: It is the only cost-effective way to scan ~480 kinases. It provides the Selectivity Score (S-score) , a critical metric defined by Karaman et al., which quantifies the fraction of the kinome bound with high affinity (e.g.,

    
    ).
    
  • Cons: It measures binding (

    
    ), not inhibition. A Type II inhibitor might bind a kinase without fully inhibiting its catalytic cycle in a physiological setting, or conversely, bind with slow kinetics that this equilibrium assay misses.
    
Method 2: Cellular Target Engagement (NanoBRET™)

The Reality Check

Biochemical potency often fails to translate to cellular activity due to high intracellular ATP concentrations (


 competition) and membrane permeability issues. NanoBRET uses a bioluminescent fusion kinase expressed in live cells and a fluorescent tracer.
  • Critical Insight: For 2-phenylpyrimidines, we often see a "potency shift." A compound might have a biochemical

    
     of 10 nM against c-KIT but a cellular 
    
    
    
    of 500 nM due to the high ATP affinity of c-KIT in cells. NanoBRET quantifies this "ATP penalty."
Method 3: Activity-Based Protein Profiling (ABPP)

Finding the "Unknown Unknowns"

While the above methods screen against known panels, ABPP uses a desthiobiotin-ATP probe to pull down any ATP-binding protein from cell lysate that your inhibitor has competed with.

  • Application: Essential for identifying non-kinase off-targets (e.g., oxidoreductases like NQO2, a known off-target of Imatinib) which standard kinase panels will miss completely.

Deep Dive Protocol: Differential Scanning Fluorimetry (DSF)[1][2][3]

Before sending compounds for expensive external profiling, every lab should establish an internal Thermal Shift Assay (TSA/DSF) . This is a robust, self-validating method to confirm that your 2-phenylpyrimidine analog actually binds the target (and potential off-targets) in a physical manner.

Principle

Type II inhibitors stabilize the kinase structure significantly, often shifting the melting temperature (


) by >4°C. This protocol details how to use DSF as a rapid selectivity triage tool.[1][2][3]
Materials
  • Protein: Recombinant Kinase Domain (e.g., ABL1, c-KIT) at >90% purity.

  • Dye: SYPRO Orange (5000x stock).

  • Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 5 mM

    
    , 1 mM DTT.
    
  • Instrument: qPCR machine (e.g., Roche LightCycler or equivalent) with ROX/HEX filters.

Step-by-Step Workflow
  • Preparation of Assay Mix (Per Well):

    • Dilute Protein to final concentration of 2-5 µM.

    • Dilute SYPRO Orange to 5x final concentration.

    • Expert Tip: Keep protein on ice until the last moment to prevent pre-aggregation.

  • Compound Addition:

    • Add 0.5 µL of compound (in 100% DMSO) to the well.

    • Final DMSO concentration must be <1% (v/v) to avoid solvent-induced destabilization.

    • Control 1 (Negative): DMSO only.

    • Control 2 (Positive): Staurosporine (pan-kinase inhibitor) or Imatinib (if testing ABL1).

  • Thermal Ramp:

    • Seal plate with optical film. Spin down at 1000g for 1 min.

    • Ramp temperature from 25°C to 95°C at a rate of 0.05°C/second (or 1°C/min).

    • Acquire fluorescence data continuously.

  • Data Analysis (The Self-Validating Step):

    • Calculate the derivative of fluorescence (-dF/dT). The peak is the

      
      .
      
    • Validation Rule: The DMSO control must show a clean, sigmoidal transition. If the "No Ligand" curve is flat or noisy, the protein is unfolded/aggregated; discard data .

    • Calculate

      
      .
      
    • Threshold: For 2-phenylpyrimidines, a

      
       indicates significant binding. A 
      
      
      
      is typical for high-affinity Type II binding.

Visualizing the Selectivity Strategy

Diagram 1: The Selectivity Funnel

This workflow illustrates the logical progression from computational prediction to cellular validation.

SelectivityFunnel cluster_0 Phase 1: Triage cluster_1 Phase 2: Broad Profiling cluster_2 Phase 3: Validation InSilico In Silico Docking DSF Thermal Shift (DSF) InSilico->DSF Select Hits KinomeScan KinomeScan™ (450+ Kinases) DSF->KinomeScan Validated Binders S_Score Calculate S-Score KinomeScan->S_Score Raw Data IC50 Biochemical IC50 S_Score->IC50 Off-Target List NanoBRET NanoBRET™ (Live Cell TE) IC50->NanoBRET Potent Hits

Caption: A tiered workflow for assessing kinase inhibitor selectivity, prioritizing cost-effective internal assays (DSF) before broad external profiling.

Diagram 2: Mechanism of Off-Target Liability

Why do 2-phenylpyrimidines hit c-KIT and PDGFR? They share the "Gatekeeper" and "DFG" topology.

Mechanism Scaffold 2-Phenylpyrimidine Scaffold Feature1 Conserved ATP Pocket Scaffold->Feature1 Mimics ATP Feature2 DFG-out Conformation Scaffold->Feature2 Stabilizes Target Primary Target (e.g., ABL1) OffTarget1 Off-Target 1 (c-KIT) Toxicity Clinical Toxicity (Myelosuppression, Edema) OffTarget1->Toxicity OffTarget2 Off-Target 2 (PDGFR) OffTarget2->Toxicity Feature1->Target Feature1->OffTarget1 Feature1->OffTarget2 Feature2->Target Feature2->OffTarget1

Caption: Structural causality of off-target effects. The conserved DFG-out conformation across ABL/KIT/PDGFR facilitates "family-wide" inhibition.

References

  • Karaman, M. W., et al. (2008).[4][5][6][7] A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132.[4][5][6][7][8] [Link]

  • Davis, M. I., et al. (2011).[4][7] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214. [Link]

  • Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118.[2] [Link]

  • Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug.[9] Nature Reviews Drug Discovery, 1, 493–502. [Link]

Sources

Bridging the Efficacy Gap: A Comparative Guide to Pyrimidine Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine analogues (e.g., 5-Fluorouracil, Gemcitabine, Cytarabine) remain a cornerstone of oncology and antiviral therapy. However, a significant translational disconnect often plagues their development: candidates frequently exhibit nanomolar potency in cell culture yet fail to achieve therapeutic indices in animal models.

This guide moves beyond standard screening metrics to address the metabolic and physiological disconnects —specifically Cytidine Deaminase (CDA) activity and nucleoside transport competition—that create "false positives" in early discovery. We provide an actionable framework for comparing in vitro and in vivo efficacy with high fidelity.

Mechanistic Architecture: The Pyrimidine "Life Cycle"

To accurately compare efficacy, one must map the candidate against the cellular processing machinery. Unlike small molecule inhibitors that bind a pocket, pyrimidine drugs are pro-drugs requiring intracellular activation (anabolism) while fighting rapid degradation (catabolism).

Diagram: Pyrimidine Activation vs. Catabolism

This diagram illustrates the "race" between activation (Kinases) and deactivation (Deaminases), which varies drastically between a petri dish and a living organism.

PyrimidinePath cluster_ext Extracellular Space / Plasma cluster_cyto Cytoplasm cluster_nuc Nucleus Drug Pyrimidine Candidate (Prodrug) hENT hENT1/2 (Transporter) Drug->hENT Influx CDA Cytidine Deaminase (The 'Translation Killer') Drug->CDA Rapid Deamination (High in Liver, Low in Culture) Physio_Nuc Endogenous Nucleosides (Competition) Physio_Nuc->hENT Competition dCK dCK / TK1 (Rate Limiting) hENT->dCK MP Monophosphate (MP) dCK->MP Phosphorylation DP Diphosphate (DP) MP->DP TP Triphosphate (Active Species) DP->TP DNA DNA Incorporation (Chain Termination) TP->DNA Damage TS Thymidylate Synthase (Inhibition) TP->TS Binding Inactive Uridine/Uracil Deriv. (Inactive) CDA->Inactive

Caption: The "Translation Killer" pathway (Red) is often under-represented in standard cell lines, leading to inflated in vitro potency estimates.

In Vitro Assessment: The "Metabolic-Competent" Protocol

Standard cytotoxicity assays (MTT/CTG) in media like DMEM often yield misleading IC50 values because they lack physiological nucleoside competition and hepatic-level deaminase activity .

Protocol: Nucleoside-Competent Cytotoxicity Assay

Objective: Mimic plasma conditions to predict in vivo resistance.

Materials:

  • Cell Lines: Panel including High-CDA (e.g., Capan-1) and Low-CDA (e.g., HCT-116) expressors.

  • Media Additive: "Physiological Mix" (5 µM Uridine, 2 µM Thymidine) to simulate plasma competition.

  • CDA Modulator: Tetrahydrouridine (THU - CDA inhibitor).

Step-by-Step Workflow:

  • Seeding: Plate cells at 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Pre-Incubation (The Variable):

    • Arm A (Standard): Regular media.

    • Arm B (Physiological): Media + Physiological Mix.

    • Arm C (Metabolic Check): Media + THU (10 µM).

  • Dosing: Serial dilution of Pyrimidine Candidate (0.1 nM – 100 µM).

  • Exposure: Incubate for 72 hours (nucleoside analogs require at least 2 cell cycles for DNA incorporation effects).

  • Readout: CellTiter-Glo (ATP quantification).

Data Interpretation:

  • Efficacy Gap Indicator: If IC50 in Arm C (with THU) is >10x lower than Arm A, your drug is highly susceptible to deamination. It will likely fail in vivo without a delivery vehicle or co-administration of a CDA inhibitor.

In Vivo Assessment: Pharmacodynamic-Driven Efficacy

In vivo success depends on the Plasma Stability vs. Intratumoral Accumulation ratio.

Protocol: Maximum Tolerated Dose (MTD) & Efficacy

Objective: Establish a therapeutic window while monitoring hematological toxicity (a hallmark of pyrimidines).

Experimental Design:

  • Model Selection:

    • Preferred: Orthotopic PDX (Patient-Derived Xenograft) to preserve stromal influence on drug transport.

    • Acceptable: Subcutaneous Xenograft (e.g., MiaPaCa-2 for pancreatic targets).

  • Formulation: Pyrimidines are often water-soluble; saline or 5% Dextrose is standard. Avoid DMSO if possible to prevent confounding membrane permeability effects.

  • Dosing Schedule:

    • Regimen: Q3D x 4 (Every 3 days, 4 doses) is standard to allow bone marrow recovery.

    • Route: IP or IV (Oral bioavailability is often poor for nucleosides due to intestinal CDA).

Key Readouts:

  • Tumor Volume: Caliper measurement (Length × Width² / 2).

  • Pharmacodynamic (PD) Marker: Harvest tumor at 2h post-last dose. Measure dTP pools (deoxyribonucleotide triphosphate) via LC-MS/MS. High drug-TP levels correlate with efficacy better than plasma concentration.

Comparative Analysis: Bridging the Data

The table below synthesizes how to interpret discrepancies between your in vitro and in vivo datasets.

ScenarioIn Vitro Potency (IC50)In Vivo Efficacy (TGI)Root Cause AnalysisAction Item
The "False Positive" High (< 50 nM)Low (< 30%)Metabolic Instability. The drug is rapidly deaminated by hepatic CDA before reaching the tumor.Modify scaffold (e.g., 4-N modification) or co-dose with CDA inhibitor.
The "Prodrug" Low (> 1 µM)High (> 70%)In Situ Activation. The drug requires high enzymatic activity (e.g., CES1 or phosphorylases) present in the liver/tumor but low in culture.Validate mechanism using liver microsomes; this is a favorable profile (e.g., Capecitabine).
The "Transporter Defect" VariableLowhENT1 Dependency. In vitro media has excess drug driving passive diffusion; in vivo, low plasma conc. requires active transport.Screen candidate against hENT1-knockout cell lines.
Visualizing the Screening Cascade

This workflow ensures you do not advance "False Positives" to expensive animal models.

ScreeningCascade cluster_invitro Stage 1: In Vitro De-Risking cluster_invivo Stage 2: In Vivo Proof of Concept Start Hit Identification (Pyrimidine Scaffold) Screen1 Std. Cytotoxicity (HCT-116, MiaPaCa-2) Start->Screen1 Screen2 CDA-Liability Screen (+/- Tetrahydrouridine) Screen1->Screen2 IC50 < 100nM Screen2->Start High Instability -> Modify 4-position Screen3 Transporter Profiling (hENT1 +/-) Screen2->Screen3 Stable (+/- THU shift < 5x) PK PK Study (Mouse) Focus: Plasma Half-life Screen3->PK hENT1 Independent or High Affinity PD Intratumoral Accumulation (LC-MS for Triphosphates) PK->PD T1/2 > 30 min Efficacy Xenograft Efficacy (TGI %) PD->Efficacy High Tumor TP Decision Go / No-Go Decision Efficacy->Decision

Caption: Integrated screening cascade prioritizing early detection of metabolic instability (CDA) and transport issues.

References

  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Parker, W. B. (2009).[1] Chem Rev.

  • Role of cytidine deaminase in toxicity and efficacy of nucleosidic analogs. Serdjebi, C., et al.[2] (2015).[2] Expert Opin Drug Metab Toxicol.

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Le, B. T., et al. (2022).[2][3][4][5] Cancers (Basel).

  • Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Hansen, M., et al. (2018).[6] Bioorg Med Chem Lett.

  • Cytidine Deaminase Resolves Replicative Stress and Protects Pancreatic Cancer from DNA-Targeting Drugs. Muller, M., et al.[7] (2024).[1][8][9] Cancer Res.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship

The core principle underpinning this guide is the precautionary principle : in the absence of complete data, we treat substances as potentially hazardous based on their chemical functionalities. The nitrile group (-C≡N) is of particular concern, as many organic nitriles are toxic and can release hydrogen cyanide under certain conditions, such as combustion or reaction with strong acids.[1][2] Therefore, 2-Phenylpyrimidine-4-carbonitrile must be managed as a hazardous waste.

Part 1: Hazard Identification and Risk Assessment

Before handling any waste, a thorough understanding of the chemical's properties is essential. Based on its structure and data from similar pyrimidine and nitrile compounds, we can infer the following hazard profile.

Hazard Category Inferred Properties and Hazards GHS Pictograms (Anticipated) Rationale and Key Considerations
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][4]
ngcontent-ng-c1989010908="" class="ng-star-inserted">
The nitrile functional group is a primary concern for toxicity.[2]
Skin/Eye Irritation Causes skin and serious eye irritation.[5][6]
ngcontent-ng-c1989010908="" class="ng-star-inserted">
A common characteristic of many aromatic and heterocyclic compounds.[6]
Environmental Hazard May be harmful to aquatic life with long-lasting effects.

Pyrimidine derivatives can be persistent in the environment.
Physical Hazards Fine dust may form an explosive mixture in air.[7] Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and potentially hydrogen cyanide (HCN).[8][9]

Solid powder form presents a dust explosion risk. Combustion must be controlled.[7]

Part 2: Regulatory Framework: Adherence to EPA and RCRA Standards

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, tracking it from generation to final disposal.[12]

As a laboratory generating this waste, you are considered a Hazardous Waste Generator .[12] Your specific responsibilities depend on the total amount of hazardous waste you generate per month, classifying you as a Very Small Quantity Generator (VSQG), a Small Quantity Generator (SQG), or a Large Quantity Generator (LQG).[13] It is imperative to know your generator status, as it dictates accumulation time limits, container management, and reporting requirements.[10][14]

The procedural steps outlined below are designed to comply with the stringent standards applicable to SQGs and LQGs, ensuring a high level of safety and compliance.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure that 2-Phenylpyrimidine-4-carbonitrile is handled and disposed of safely and in accordance with regulatory requirements.

Step 1: Waste Characterization and Segregation

Causality: Proper characterization and segregation are the foundation of safe waste management. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or compromise the disposal pathway.

  • 1.1. Declare as Hazardous Waste: Treat all 2-Phenylpyrimidine-4-carbonitrile, including pure unused chemical, reaction mixtures, contaminated labware, and spill cleanup materials, as hazardous waste.[15]

  • 1.2. Segregate at the Source: Collect waste containing 2-Phenylpyrimidine-4-carbonitrile in a dedicated, properly labeled hazardous waste container.

    • DO NOT mix with other waste streams, especially:

      • Strong Acids or Bases: To prevent potential hydrolysis or reaction of the nitrile group.

      • Oxidizing Agents: To avoid energetic, uncontrolled reactions.[16][8]

      • Aqueous Waste (unless specified): Keep organic nitrile waste separate from aqueous waste streams.

  • 1.3. Contaminated Materials: Any items grossly contaminated with this compound (e.g., gloves, weigh boats, pipette tips, silica gel) must also be disposed of as solid hazardous waste.

Step 2: Container Selection and Labeling

Causality: Proper containment and clear communication are mandated by law and are critical for preventing spills, exposure, and ensuring the waste is handled correctly by all personnel, including environmental health and safety (EHS) staff and disposal vendors.

  • 2.1. Container Material: Use a container made of a material compatible with the waste. For solid 2-Phenylpyrimidine-4-carbonitrile, a high-density polyethylene (HDPE) or glass container is appropriate. For solutions, ensure solvent compatibility.

  • 2.2. Container Condition: The container must be in good condition, with no leaks, and have a secure, tight-fitting lid.[17] Always keep containers closed except when adding waste.[17]

  • 2.3. Labeling: The container must be clearly labeled with:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "2-Phenylpyrimidine-4-carbonitrile " and any other components in the waste mixture.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The date on which waste was first added to the container (the "accumulation start date").

Step 3: On-Site Accumulation

Causality: Federal regulations strictly control where and for how long you can store hazardous waste before it is shipped for final disposal.

  • 3.1. Satellite Accumulation Area (SAA): You may accumulate up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation and under the control of the operator.[17]

  • 3.2. Storage Location: Store the waste container in a designated, well-ventilated area, such as a chemical fume hood or a ventilated cabinet. Ensure it is away from heat, sparks, or open flames.[18]

  • 3.3. Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container to contain any potential leaks or spills.

Step 4: Arranging for Disposal

Causality: Hazardous waste cannot be discarded in the regular trash or poured down the drain.[15] It requires treatment and disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • 4.1. Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • 4.2. Manifest System: For off-site transport, the waste must be accompanied by a Uniform Hazardous Waste Manifest.[13][17] This is a legal document that tracks the waste from your lab to its final destination. Your EHS department will typically manage this process.

Part 4: Emergency Procedures

Spill Management
  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and call your institution's emergency number.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Before cleaning a small spill, don appropriate PPE: chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like butyl rubber are preferred for direct cleanup), safety goggles or a face shield, and a lab coat.[7]

  • Containment: For a solid spill, gently cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[4][18] Do not use combustible materials like paper towels for the initial containment.

  • Cleanup: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water. Collect all cleanup materials as hazardous waste.

Decontamination of Labware
  • Grossly contaminated, non-disposable labware (e.g., glassware) should be triple-rinsed with a suitable solvent. The first two rinses must be collected and disposed of as hazardous waste.[15] The third rinse can often be disposed of down the sanitary sewer, but check with your local EHS for specific guidance.

Visualization: Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing 2-Phenylpyrimidine-4-carbonitrile waste from generation to disposal.

G Disposal Workflow for 2-Phenylpyrimidine-4-carbonitrile cluster_0 Disposal Workflow for 2-Phenylpyrimidine-4-carbonitrile A Generation of Waste (Unused chemical, reaction mixture, contaminated items) B Is the waste properly characterized and segregated? A->B C ACTION: Segregate at source. Do not mix with incompatibles. B->C  No   D Select appropriate, compatible container. B->D  Yes   C->B E Label container correctly: 'HAZARDOUS WASTE', chemical name, hazards, date. D->E F Store in designated Satellite Accumulation Area (SAA) with secondary containment. E->F G Does waste volume exceed SAA limits or accumulation time? F->G G->F  No (Continue accumulation)   H Contact EHS/Licensed Vendor for waste pickup. G->H  Yes   I Waste transported under manifest to a licensed TSDF for final disposal. H->I

Caption: Decision workflow for compliant hazardous waste disposal.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022-07-12). Tetra Tech. [Link]

  • Safety Data Sheet (for a related compound). (2025-09-18). Thermo Fisher Scientific. [Link]

  • 4-Phenyl-2-(phenylamino)pyrimidine-5-carbonitrile. PubChem, National Institutes of Health. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • 2-Phenylpyrimidine. PubChem, National Institutes of Health. [Link]

  • Appendix A Disposal Procedures by Chemical. (2022-06-06). University of Wisconsin-Madison. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • RCRA Regulations Explained. National Environmental Trainers. [Link]

  • Nitrile. Wikipedia. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Resource Conservation and Recovery Act (RCRA) and Federal Facilities. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • EPA Issues Retail Waste Guidance for RCRA Compliance. (2016-10-13). Practical Law, Westlaw. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • 4-Phenyl-6-propylpyrimidine-2-carbonitrile. PubChem, National Institutes of Health. [Link]

  • Comparative toxicities of aliphatic nitriles. (1983). PubMed, National Institutes of Health. [Link]

  • Synthesis and Characterization of Pyrimidine‐Based Novel Phthalonitrile Resins. (2020). ResearchGate. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

Sources

Navigating the Synthesis and Handling of 2-Phenylpyrimidine-4-carbonitrile: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides critical safety protocols for the handling and disposal of 2-Phenylpyrimidine-4-carbonitrile, a compound of interest in contemporary drug discovery and chemical synthesis. All personnel must review and adhere to these procedures before commencing any work with this substance.

Hazard Assessment: Understanding the Risks

While a comprehensive toxicological profile for 2-Phenylpyrimidine-4-carbonitrile is not extensively documented in publicly available literature, an analysis of its constituent functional groups—a phenylpyrimidine core and a nitrile moiety—necessitates a cautious approach. Structurally analogous compounds, such as 2-phenylpyridine-4-carbonitrile, are classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled[1]. The nitrile group (-CN) is of particular concern, as related compounds like phenylacetonitrile are known to be toxic upon ingestion or skin contact and can be fatal if inhaled. Therefore, all handling procedures must be designed to minimize direct contact and eliminate the possibility of aerosolization or dust generation.

Based on available data for similar compounds, 2-Phenylpyrimidine-4-carbonitrile should be treated as a substance that can cause skin, eye, and respiratory irritation[2][3][4].

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to ensure comprehensive protection against the potential hazards of 2-Phenylpyrimidine-4-carbonitrile. The following table outlines the minimum required PPE for any procedure involving this compound.

PPE CategorySpecificationRationale for Use
Hand Protection Chemical-resistant nitrile gloves.To prevent dermal absorption, which is a potential route of toxicity for nitrile-containing compounds.
Eye and Face Protection Safety goggles with side-shields. A face shield is required when there is a risk of splashing.To protect against accidental splashes and airborne particles that could cause serious eye irritation or damage.[2][3]
Respiratory Protection A NIOSH-approved respirator is necessary when handling the solid compound outside of a certified chemical fume hood.To prevent the inhalation of fine powders or aerosols, which is a primary route of exposure for toxic nitrile compounds.
Protective Clothing A long-sleeved laboratory coat. Consider a chemically impervious apron for large-scale operations.To protect the skin from accidental contact and contamination of personal clothing.[2]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimizing exposure and ensuring a safe laboratory environment. The following diagram illustrates the recommended procedure for handling 2-Phenylpyrimidine-4-carbonitrile.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood Proceed if functional handle_weigh Weigh Compound in Fume Hood prep_fume_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in Designated Area cleanup_dispose->cleanup_remove_ppe

Figure 1. A step-by-step workflow for the safe handling of 2-Phenylpyrimidine-4-carbonitrile, emphasizing preparation, handling within a controlled environment, and proper cleanup procedures.

Experimental Protocol: Step-by-Step Handling
  • Preparation : Before handling the compound, ensure that a certified chemical fume hood is operational. Don all required PPE as specified in the table above.

  • Weighing and Transfer : All manipulations of solid 2-Phenylpyrimidine-4-carbonitrile must be conducted within a chemical fume hood to prevent inhalation of dust.[2] Use appropriate tools to handle the solid, minimizing the creation of airborne particles.

  • Work Practices : Avoid eating, drinking, or smoking in the laboratory.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

  • Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing and seek medical attention if irritation persists.

  • Eye Contact : Flush eyes immediately with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[2] Ensure the area is well-ventilated during cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste containing 2-Phenylpyrimidine-4-carbonitrile, including contaminated labware and PPE, must be treated as hazardous waste.

Waste Segregation and Disposal Protocol
  • Solid Waste : Collect all solid waste, including residual compound and contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste : If the compound is dissolved in a solvent, the resulting solution must be collected in a labeled hazardous waste container designated for flammable or organic waste, depending on the solvent used.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-Phenylpyrimidine-4-carbonitrile," and the associated hazards (e.g., "Toxic," "Irritant").

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[2][3][6]

References

  • MedchemExpress. (2024, July 1).
  • TCI Chemicals. (n.d.).
  • Fisher Scientific. (2020, January 9).
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2025, September 18).
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 6-Oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile.
  • Fisher Scientific. (2023, September 5).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Sigma-Aldrich. (n.d.). Safety Information for 2-phenylpyridine-4-carbonitrile.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.